APJ receptor agonist 6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H34FN3O5 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(3S)-5-cyclohexyl-3-[[5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)pyrazole-3-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C29H34FN3O5/c1-37-25-9-6-10-26(38-2)28(25)24-18-23(32-33(24)22-15-12-20(30)13-16-22)29(36)31-21(17-27(34)35)14-11-19-7-4-3-5-8-19/h6,9-10,12-13,15-16,18-19,21H,3-5,7-8,11,14,17H2,1-2H3,(H,31,36)(H,34,35)/t21-/m0/s1 |
InChI Key |
CPULTTQFADDSLA-NRFANRHFSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)N[C@@H](CCC4CCCCC4)CC(=O)O |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)NC(CCC4CCCCC4)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of APJ Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Apelin Receptor (APJ), a class A G protein-coupled receptor (GPCR), and its endogenous peptide ligands, primarily apelin and Elabela, constitute a critical signaling system with pleiotropic physiological roles. This system is a key regulator of cardiovascular function, fluid homeostasis, and energy metabolism, making it a promising therapeutic target for a range of disorders, including heart failure, pulmonary arterial hypertension, and diabetes. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of APJ receptor agonists. It details the canonical G protein-dependent and independent signaling cascades, explores the concept of biased agonism, presents quantitative data for various agonists, and furnishes detailed protocols for key experimental assays.
Introduction to the Apelin/APJ System
The APJ receptor, encoded by the APLNR gene, was initially identified as an orphan receptor due to its sequence homology with the angiotensin II type 1 receptor (AT1R). The subsequent discovery of its endogenous ligand, apelin, unveiled a complex signaling network. Apelin is synthesized as a prepropeptide that is cleaved into several active fragments, with apelin-13 and apelin-36 being among the most studied isoforms. More recently, Elabela/Toddler was identified as a second endogenous ligand for the APJ receptor. Activation of the APJ receptor by its agonists initiates a cascade of intracellular events that are central to its physiological and pathological functions.[1]
G Protein-Dependent Signaling Pathways
Upon agonist binding, the APJ receptor undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins, primarily of the Gαi/o and Gαq/11 families.[1][2]
Gαi/o-Mediated Signaling
The coupling of the APJ receptor to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This inhibition of the cAMP/Protein Kinase A (PKA) pathway is a hallmark of APJ receptor activation.[2]
Furthermore, the Gβγ subunits released upon Gαi/o activation can stimulate various downstream effectors, including Phospholipase C (PLC), which in turn activates Protein Kinase C (PKC). This cascade, along with other signaling intermediates, contributes to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[2][3]
Gαq/11-Mediated Signaling
In some cellular contexts, the APJ receptor can also couple to Gαq/11 proteins. This interaction activates PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates PKC.
The activation of these G protein-dependent pathways culminates in a variety of cellular responses, including vasodilation through the activation of endothelial nitric oxide synthase (eNOS), positive inotropy in cardiomyocytes, and regulation of cell proliferation and survival.[1][2][3]
β-Arrestin-Mediated Signaling and Receptor Regulation
Beyond G protein-mediated signaling, β-arrestins play a crucial role in the mechanism of action of APJ receptor agonists.
Receptor Desensitization and Internalization
Prolonged agonist exposure leads to the phosphorylation of the intracellular domains of the APJ receptor by G protein-coupled receptor kinases (GRKs).[4][5] This phosphorylation promotes the recruitment of β-arrestins to the receptor.[2] The binding of β-arrestin sterically hinders further G protein coupling, leading to receptor desensitization.
Subsequently, the β-arrestin-receptor complex is targeted for internalization via clathrin-coated pits in a dynamin-dependent manner.[4][5] Following internalization, the receptor can be either dephosphorylated and recycled back to the cell surface or targeted for lysosomal degradation.
G Protein-Independent Signaling
β-arrestins also function as signal transducers, initiating G protein-independent signaling cascades. Upon recruitment to the APJ receptor, β-arrestins can act as scaffolds for various signaling proteins, including components of the MAPK cascade, leading to a sustained phase of ERK1/2 activation.[1] This β-arrestin-mediated signaling is implicated in long-term cellular responses such as gene expression and cell migration.
Biased Agonism at the APJ Receptor
Biased agonism, or functional selectivity, describes the ability of different agonists to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. This concept holds significant therapeutic promise, as it allows for the design of drugs that selectively engage beneficial signaling pathways while avoiding those that mediate adverse effects.
For the APJ receptor, agonists can exhibit bias towards either G protein-mediated signaling or β-arrestin recruitment.[6] For instance, some synthetic agonists have been developed to be G protein-biased, aiming to harness the beneficial cardiovascular effects of Gαi activation while minimizing the potential for adverse effects associated with β-arrestin signaling, such as cardiac hypertrophy.[7] The characterization of such biased agonists relies on comparing their potency and efficacy across different signaling assays, such as cAMP inhibition (G protein-dependent) and β-arrestin recruitment.
Diagrams of Signaling Pathways and Experimental Workflows
Caption: APJ Receptor Signaling Pathways.
Caption: Key Experimental Workflows.
Quantitative Data Presentation
The following tables summarize the binding affinities and functional potencies of various APJ receptor agonists.
Table 1: Binding Affinities of APJ Receptor Agonists
| Compound | Species | Assay Type | Ki (nM) | pKi | Reference |
| Apelin-13 | Human | Radioligand Displacement ([¹²⁵I]apelin-13) | 0.7 | 9.15 | [8] |
| (Pyr¹)-apelin-13 | Human | Radioligand Displacement ([³H]apelin-13) | - | - | [9] |
| BMS-986224 | Human | Radioligand Displacement ([³H]apelin-13) | 0.074 | - | [10] |
| MM 07 | Human | Radioligand Displacement | 172 | - | [11] |
| CMF-019 | Human | Radioligand Displacement | - | 8.58 | [10][11] |
| CMF-019 | Rat | Radioligand Displacement | - | 8.49 | [10][11] |
| CMF-019 | Mouse | Radioligand Displacement | - | 8.71 | [10][11] |
| Compound 21 | - | Radioligand Displacement ([¹²⁵I]-apelin-13) | 36 | - | [1] |
| Compound 22 | - | Radioligand Displacement ([¹²⁵I]-apelin-13) | 38 | - | [1] |
| Compound 25 | - | Radioligand Displacement ([¹²⁵I]-apelin-13) | 54 | - | [1] |
| Compound 36 | - | Radioligand Displacement ([¹²⁵I]-apelin-13) | 60 | - | [1] |
| Compound 37 | - | Radioligand Displacement ([¹²⁵I]-apelin-13) | 59 | - | [1] |
Table 2: Functional Potencies of APJ Receptor Agonists
| Compound | Assay | Species | EC₅₀ (nM) | pEC₅₀ | IC₅₀ (nM) | pIC₅₀ | Reference |
| Apelin-13 | cAMP Inhibition | Human | 0.05 | 10.3 | - | - | [8] |
| Apelin-13 | β-Arrestin Recruitment | - | - | - | - | - | |
| Apelin-17 | β-Arrestin Recruitment | - | - | 8.333 | - | - | [12] |
| pGlu¹-apelin-13 | cAMP Inhibition | - | - | - | - | 7.978 | [12] |
| Apelin-36 | cAMP Inhibition | - | - | - | - | 7.865 | [12] |
| Elabela-21 | cAMP Inhibition | - | - | - | - | 7.589 | [12] |
| Elabela-32 | cAMP Inhibition | - | - | - | - | 7.59 | [12] |
| BMS-986224 | cAMP Inhibition | Human | 0.02 | - | - | - | [9] |
| ML233 | β-Arrestin Recruitment | - | 3700 | - | - | - | [11][13] |
| CMF-019 | Gαi Signaling | - | - | - | - | - | [1] |
| Elabela(19-32) | Gαi1 Activation | 8.6 | [11] | ||||
| Elabela(19-32) | β-arrestin-2 Signaling | 166 | [11] | ||||
| K17F | β-arrestin 1 Recruitment | 17 | [2] | ||||
| K17F | β-arrestin 2 Recruitment | 14 | [2] | ||||
| K16P | β-arrestin 1 Recruitment | 71 | [2] | ||||
| K16P | β-arrestin 2 Recruitment | 68 | [2] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the APJ receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human APJ receptor.
-
Assay Buffer: Typically, 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-Apelin-13 is commonly used.
-
Procedure: a. In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound. b. Add the cell membrane preparation to initiate the binding reaction. c. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. d. Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. e. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). f. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[14]
cAMP Inhibition Assay
Objective: To measure the ability of an APJ receptor agonist to inhibit adenylyl cyclase activity.
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the APJ receptor.[6]
-
Procedure: a. Seed the cells in a 96- or 384-well plate and incubate overnight. b. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the APJ receptor agonist. d. Incubate for a defined period (e.g., 30 minutes) at 37°C. e. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ or EC₅₀ value.
β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to the APJ receptor upon agonist stimulation.
Methodology (BRET-based):
-
Cell Culture and Transfection: Co-transfect HEK293 cells with constructs encoding the APJ receptor fused to a yellow fluorescent protein (YFP) and β-arrestin fused to a Renilla luciferase (Rluc).[2]
-
Procedure: a. Plate the transfected cells in a white, opaque 96-well plate. b. Replace the medium with a suitable assay buffer (e.g., PBS). c. Add the luciferase substrate (e.g., coelenterazine). d. Add varying concentrations of the APJ receptor agonist. e. Measure the light emission at wavelengths corresponding to both Rluc and YFP.
-
Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Plot the BRET ratio against the agonist concentration to determine the EC₅₀ value.[2]
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To measure the activation of the ERK1/2 signaling pathway.
Methodology:
-
Cell Culture and Serum Starvation: Culture APJ-expressing cells to near confluence and then serum-starve them overnight to reduce basal ERK1/2 phosphorylation.[15]
-
Procedure: a. Stimulate the cells with varying concentrations of the APJ receptor agonist for a specific time course (e.g., 5, 15, 30 minutes). b. Lyse the cells in a buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates. d. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. e. Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). f. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate. h. Strip the membrane and re-probe with an antibody for total ERK1/2 to control for protein loading.[15]
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry. Normalize the p-ERK1/2 signal to the total ERK1/2 signal and plot the fold change over basal against the agonist concentration to determine the EC₅₀ value.[15]
Conclusion
The APJ receptor and its agonists represent a dynamic and multifaceted signaling system with significant therapeutic potential. A thorough understanding of the intricate mechanisms of action, including G protein-dependent and -independent pathways, as well as the nuances of biased agonism, is paramount for the rational design and development of novel therapeutics targeting this receptor. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in their efforts to further elucidate the pharmacology of the APJ receptor and translate these findings into clinical applications.
References
- 1. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. dovepress.com [dovepress.com]
- 8. apelin-13 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. ahajournals.org [ahajournals.org]
- 10. probechem.com [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Structure-guided discovery of a single-domain antibody agonist against human apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the APJ Receptor Agonist 6 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin Receptor (APJ), a Class A G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a multitude of cardiovascular and metabolic diseases. Its endogenous ligands, apelin and Elabela, modulate a complex network of intracellular signaling pathways, influencing physiological processes such as cardiac contractility, blood pressure regulation, angiogenesis, and glucose metabolism.[1][2] The development of synthetic agonists, such as APJ receptor agonist 6, offers the potential for more stable and targeted therapeutic interventions. This technical guide provides a comprehensive overview of the signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Core Signaling Pathways of APJ Receptor Agonism
Activation of the APJ receptor by agonists, including this compound, initiates a cascade of intracellular events mediated by both G protein-dependent and β-arrestin-dependent pathways. This dual signaling capacity allows for a nuanced regulation of cellular responses and presents opportunities for the development of biased agonists that selectively activate beneficial pathways.
G Protein-Dependent Signaling
The APJ receptor primarily couples to inhibitory G proteins of the Gαi/o family.[1] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. Both components then modulate the activity of downstream effectors.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This reduction in cAMP attenuates the activity of protein kinase A (PKA) and its downstream targets.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunit can activate the PI3K/Akt pathway, a critical signaling cascade for cell survival, proliferation, and metabolism.[1] Akt, a serine/threonine kinase, phosphorylates a variety of substrates, including endothelial nitric oxide synthase (eNOS), which leads to the production of nitric oxide (NO), a potent vasodilator.[1]
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: APJ receptor activation can also stimulate the MAPK/ERK pathway, which is involved in cell growth, differentiation, and survival.[1] This can occur through both G protein-dependent and β-arrestin-dependent mechanisms.
β-Arrestin-Dependent Signaling
Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), the APJ receptor recruits β-arrestins.[2] While initially known for their role in receptor desensitization and internalization, β-arrestins also act as scaffold proteins, initiating a second wave of G protein-independent signaling.[4]
-
Receptor Desensitization and Internalization: β-arrestin binding to the phosphorylated receptor sterically hinders further G protein coupling and targets the receptor for clathrin-mediated endocytosis. This process is crucial for regulating the duration and intensity of G protein signaling.
-
Scaffolding for Downstream Kinases: β-arrestins can scaffold various kinases, including members of the MAPK cascade like ERK1/2, leading to sustained activation of these pathways in intracellular compartments.[1] This β-arrestin-mediated ERK activation can have distinct downstream consequences compared to G protein-mediated activation.
The balance between G protein and β-arrestin signaling, often referred to as "biased agonism," is a key area of research in APJ receptor pharmacology. Agonists may preferentially activate one pathway over the other, leading to distinct physiological outcomes.[3]
Quantitative Analysis of this compound and Analogs
The following tables summarize the in vitro pharmacological profile of this compound (also referred to as compound 9) and a selection of its structural analogs. This data highlights the potency and efficacy of these compounds in activating key signaling pathways downstream of the APJ receptor.
Table 1: Binding Affinity and Functional Potency of this compound and Analogs [5][6]
| Compound | Binding Affinity (Ki, μM) | Calcium Mobilization (EC50, μM) | cAMP Inhibition (EC50, μM) | β-Arrestin Recruitment (EC50, μM) |
| This compound (9) | 1.3 | 0.070 | 0.097 | 0.063 |
| Analog 11 | - | - | 0.281 | > 2 |
| Analog 12 | - | - | - | > 2 |
| Analog 13 | - | - | 0.238 | > 2 |
| Analog 14 | - | - | 0.518 | > 2 |
| Analog 21 | 0.036 | - | 0.118 | < 0.5 |
| Analog 22 | 0.038 | - | 0.157 | < 0.5 |
| Analog 23 | 0.172 | - | 0.246 | < 0.5 |
| Analog 25 | 0.054 | - | 0.283 | < 0.5 |
Data presented as mean values. The "-" indicates data not available in the cited sources.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes involved in APJ receptor signaling and its investigation, the following diagrams have been generated using the Graphviz DOT language.
Caption: APJ Receptor Signaling Cascade.
Caption: Workflow for cAMP Accumulation Assay.
Caption: Workflow for β-Arrestin Recruitment Assay.
Detailed Methodologies for Key Experiments
The following protocols provide a detailed framework for assessing the signaling profile of APJ receptor agonists. These are generalized protocols and may require optimization based on specific cell lines and laboratory conditions.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the APJ receptor.[7]
1. Materials:
-
CHO-K1 cells stably expressing the human APJ receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-Apelin-13.
-
Non-specific binding control: 1 µM unlabeled Apelin-13.
-
Test compound: this compound at various concentrations.
-
GF/C filter plates pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid.
2. Protocol:
-
Prepare cell membranes from CHO-K1-APJ cells by homogenization and centrifugation. Resuspend the membrane pellet in membrane preparation buffer and determine protein concentration.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of either assay buffer (for total binding), non-specific binding control, or test compound.
-
Add 50 µL of the cell membrane preparation (typically 10-20 µg of protein) to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ of the test compound and calculate the Ki using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.[8][9]
1. Materials:
-
CHO-K1 cells stably expressing the human APJ receptor.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS.
-
Stimulation buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound: this compound at various concentrations.
-
cAMP detection kit (e.g., HTRF-based kit).
2. Protocol:
-
Seed CHO-K1-APJ cells into a 384-well plate and incubate overnight.
-
Aspirate the culture medium and add stimulation buffer.
-
Add varying concentrations of the test compound to the wells.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.
-
Incubate the plate for 30 minutes at room temperature.
-
Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Generate a dose-response curve and calculate the EC₅₀ for the inhibition of forskolin-stimulated cAMP accumulation.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, a key step in receptor desensitization and β-arrestin-mediated signaling.[4][10]
1. Materials:
-
PathHunter β-Arrestin CHO-K1 cells stably expressing the human APJ receptor.
-
Cell plating reagent.
-
Test compound: this compound at various concentrations.
-
PathHunter detection reagents.
2. Protocol:
-
Seed the PathHunter cells into a 384-well white, clear-bottom plate and incubate overnight.
-
Prepare serial dilutions of the test compound in the appropriate assay buffer.
-
Add the test compound to the cells and incubate for 90 minutes at 37°C.
-
Add the PathHunter detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the dose-response curve and determine the EC₅₀ for β-arrestin recruitment.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the ERK1/2 signaling pathway by detecting the phosphorylation of ERK1/2.[11][12]
1. Materials:
-
HEK293 cells transiently or stably expressing the human APJ receptor.
-
Serum-free cell culture medium.
-
Test compound: this compound at various concentrations and for different time points.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
2. Protocol:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours prior to stimulation.
-
Treat the cells with the test compound for the desired time points (e.g., 5, 10, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.
Conclusion
This compound demonstrates potent activation of the APJ receptor through both G protein-dependent and β-arrestin-dependent signaling pathways. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this and other APJ receptor agonists. A thorough understanding of the intricate signaling network of the APJ receptor is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles for cardiovascular and metabolic diseases. The visualization of these pathways and workflows aims to clarify these complex interactions and guide future research endeavors in this exciting field.
References
- 1. jicrcr.com [jicrcr.com]
- 2. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Downstream Targets of APJ Receptor Agagonist 6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known downstream targets of the novel Apelin (APJ) receptor agonist, referred to herein as "APJ receptor agonist 6" (also known as compound 9). The activation of the APJ receptor, a class A G-protein coupled receptor (GPCR), by its agonists initiates a cascade of intracellular signaling events with significant therapeutic potential in cardiovascular and metabolic diseases. This document details the key downstream signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling networks.
Core Downstream Signaling Pathways
This compound elicits its cellular effects primarily through the engagement of two major signaling arms downstream of the APJ receptor: the G-protein-dependent pathway and the β-arrestin-dependent pathway.
-
Gαi/o-Protein Coupled Pathway: Upon agonist binding, the APJ receptor couples to inhibitory G-proteins of the Gαi/o family. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, G-protein activation can also lead to the release of intracellular calcium stores.
-
β-Arrestin Pathway: this compound also promotes the recruitment of β-arrestin to the activated receptor. This interaction is crucial for receptor desensitization and internalization, and it can also initiate G-protein-independent signaling cascades.
These initial signaling events subsequently trigger a series of downstream kinase cascades, most notably the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in key functional assays, as determined in CHO-K1 cells stably expressing the human APJ receptor.[1]
| Downstream Target/Event | Assay Type | EC50 (µM) |
| Calcium Mobilization | FLIPR Calcium Assay | 0.070 |
| cAMP Inhibition | cAMP Assay | 0.097 |
| β-Arrestin Recruitment | PathHunter β-Arrestin Assay | 0.063 |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways activated by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the downstream effects of this compound.
Calcium Mobilization Assay (FLIPR)
This protocol describes the measurement of intracellular calcium mobilization in response to this compound using a Fluorometric Imaging Plate Reader (FLIPR).
Experimental Workflow:
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human APJ receptor are seeded into black-walled, clear-bottom 96-well plates and cultured overnight to allow for attachment.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer.
-
FLIPR Measurement: The cell plate and the compound plate are placed into the FLIPR instrument. The instrument is programmed to add the agonist to the cell plate and simultaneously record fluorescence intensity at regular intervals.
-
Data Analysis: The change in fluorescence intensity over baseline is calculated and plotted against the agonist concentration. The EC50 value is determined by fitting the data to a four-parameter logistic equation.
cAMP Inhibition Assay
This protocol details the measurement of the inhibition of forskolin-stimulated cAMP production by this compound.
Methodology:
-
Cell Culture: CHO-K1 cells expressing the human APJ receptor are cultured as described for the calcium mobilization assay.
-
Agonist and Forskolin Treatment: Cells are pre-incubated with various concentrations of this compound for a short period. Subsequently, cells are stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Cell Lysis and cAMP Detection: Following stimulation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit.
-
Data Analysis: The level of cAMP production is normalized to the forskolin-only control. The percentage of inhibition is plotted against the agonist concentration to determine the EC50 value.
β-Arrestin Recruitment Assay (PathHunter)
This protocol describes the quantification of β-arrestin recruitment to the APJ receptor upon stimulation with this compound using the PathHunter eXpress GPCR Assay.
Experimental Workflow:
Methodology:
-
Cell Culture: PathHunter CHO-K1 cells, which co-express the APJ receptor fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase, are seeded in a white, opaque 96-well plate.[1]
-
Agonist Treatment: Serial dilutions of this compound are added to the cells, and the plate is incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[1]
-
Detection: The PathHunter detection reagents, containing the substrate for β-galactosidase, are added to the wells, and the plate is incubated for 60 minutes at room temperature.
-
Signal Measurement: The chemiluminescent signal, generated upon complementation of the β-galactosidase fragments, is measured using a plate reader.
-
Data Analysis: The luminescence signal is plotted against the agonist concentration, and the EC50 value is calculated.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol provides a general method for assessing the phosphorylation of ERK1/2 in response to this compound.
Methodology:
-
Cell Culture and Starvation: A suitable cell line endogenously or exogenously expressing the APJ receptor (e.g., HEK293 or primary endothelial cells) is cultured to near confluency and then serum-starved for several hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Cells are treated with various concentrations of this compound for a defined period (e.g., 5-15 minutes).
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The same membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the fold change in phosphorylation.
Akt Phosphorylation Assay (Western Blot)
This protocol outlines a general method for detecting the phosphorylation of Akt at Ser473, a key indicator of PI3K/Akt pathway activation.
Methodology:
The methodology for the Akt phosphorylation assay is analogous to the ERK1/2 phosphorylation assay, with the following key differences in the immunoblotting step:
-
Primary Antibodies: A primary antibody specific for phosphorylated Akt (p-Akt, Ser473) is used, followed by stripping and re-probing with an antibody for total Akt.
Downstream Gene Expression Analysis (qPCR)
This protocol provides a framework for investigating the effect of this compound on the expression of downstream target genes using quantitative real-time PCR (qPCR). Potential target genes regulated by the apelin/APJ system include those involved in angiogenesis (e.g., VEGFA), inflammation (e.g., IL6, TNF), and cardiovascular homeostasis (e.g., NOS3).
Experimental Workflow:
Methodology:
-
Cell Treatment: Appropriate cells are treated with this compound at various concentrations and for different time points.
-
RNA Isolation: Total RNA is extracted from the cells using a commercial RNA isolation kit. The quality and quantity of the RNA are assessed.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The qPCR reaction is performed using a qPCR instrument, a suitable qPCR master mix (e.g., containing SYBR Green), and primers specific for the target and reference genes.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, with normalization to a stable reference gene.
Conclusion
This compound is a potent activator of the APJ receptor, engaging both G-protein and β-arrestin signaling pathways. The immediate downstream consequences of this activation include the inhibition of cAMP production, mobilization of intracellular calcium, and recruitment of β-arrestin. These initial events are known to trigger further downstream signaling through the PI3K/Akt and MAPK/ERK pathways, ultimately leading to changes in cellular function and gene expression. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced downstream effects of this promising therapeutic agent. Further studies are warranted to fully elucidate the complete downstream target profile of this compound and its therapeutic implications.
References
Unveiling the Pharmacodynamics of APJ Receptor Agonist 6: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacodynamics of APJ receptor agonist 6, also known as compound 9.[1][2] This document is intended for researchers, scientists, and drug development professionals actively involved in the exploration of apelin receptor (APJ) targeted therapies. Here, we delve into the quantitative measures of its activity, the signaling cascades it initiates, and the experimental frameworks used to elucidate its function.
The apelin receptor, a class A G protein-coupled receptor (GPCR), is a key player in cardiovascular regulation and other physiological processes.[3][4][5] Its activation by endogenous ligands like apelin triggers a cascade of intracellular events that are of significant therapeutic interest for conditions such as heart failure and pulmonary hypertension.[3][4][6] this compound has emerged as a potent synthetic agonist, and understanding its pharmacodynamic profile is crucial for its continued development.
Quantitative Pharmacodynamic Profile
This compound demonstrates potent activity at the apelin receptor, engaging multiple downstream signaling pathways. The following table summarizes the key quantitative parameters that define its pharmacodynamic profile.[1][2]
| Parameter | Value (µM) | Assay Type |
| K_i | 1.3 | Competitive Binding Assay |
| EC_50 (Calcium Mobilization) | 0.070 | Calcium Mobilization Assay |
| EC_50 (cAMP Inhibition) | 0.097 | cAMP Accumulation Assay |
| EC_50 (β-arrestin Recruitment) | 0.063 | β-arrestin Recruitment Assay |
Table 1: Quantitative Pharmacodynamics of this compound.[1][2]
Signaling Pathways and Mechanism of Action
Activation of the APJ receptor by an agonist initiates a signaling cascade primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This G protein-dependent signaling is a hallmark of apelin receptor activation and is associated with beneficial effects such as vasodilation.[3]
Simultaneously, agonist binding can also trigger β-arrestin-dependent signaling pathways.[3][5] This can lead to receptor internalization and desensitization, as well as the activation of other signaling molecules like ERK (extracellular signal-regulated kinase). The ability of this compound to potently induce β-arrestin recruitment, as indicated by its low EC50 value, suggests it is a robust activator of this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. jicrcr.com [jicrcr.com]
- 4. jicrcr.com [jicrcr.com]
- 5. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Structure-Activity Relationship of Benzimidazole-Carboxylic Acid Amide APJ Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for a key class of APJ receptor agonists: the benzimidazole-carboxylic acid amide series. The focus is on the potent, G protein-biased agonist CMF-019, which serves as a benchmark for this chemical scaffold. This document details the quantitative pharmacological data, experimental methodologies, and relevant signaling pathways to support further research and development in this area.
Introduction to APJ Receptor and Biased Agonism
The Apelin Receptor (APJ), a Class A G protein-coupled receptor (GPCR), and its endogenous peptide ligands, apelin and Elabela, are critical regulators of the cardiovascular system. Activation of the APJ receptor elicits a range of physiological effects, including increased cardiac contractility, vasodilation, and angiogenesis, making it a promising therapeutic target for conditions such as heart failure and pulmonary arterial hypertension.
A key concept in APJ receptor pharmacology is biased agonism , where a ligand preferentially activates one downstream signaling pathway over another. The APJ receptor primarily signals through two pathways:
-
Gαi-protein pathway: This pathway is generally associated with the desired therapeutic effects, such as improved cardiac function.
-
β-arrestin pathway: Activation of this pathway can lead to receptor desensitization, internalization, and potentially adverse effects like cardiac hypertrophy.
Therefore, the development of G protein-biased APJ agonists, which selectively activate the Gαi pathway while minimizing β-arrestin recruitment, is a major goal in drug discovery. The benzimidazole-carboxylic acid amide series, exemplified by CMF-019, represents a significant advancement in achieving this goal with small-molecule agonists.
Core Scaffold and Structure-Activity Relationship (SAR)
The core structure of this series is a substituted benzimidazole-carboxylic acid amide. The compound CMF-019, originating from a Sanofi patent, is a well-characterized example and a potent, G protein-biased APJ agonist.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for CMF-019 and the endogenous ligand, [Pyr¹]apelin-13, for comparison.
Table 1: Binding Affinity of CMF-019 at APJ Receptor
| Compound | Species | pKi (± SEM) |
| CMF-019 | Human | 8.58 (± 0.04) |
| CMF-019 | Rat | 8.49 (± 0.04) |
| CMF-019 | Mouse | 8.71 (± 0.06) |
Data from Read C, et al. (2016).[1]
Table 2: Functional Potency and Bias of CMF-019
| Compound | Assay | pD2 (± SEM) | Bias Factor (vs. [Pyr¹]apelin-13) |
| CMF-019 | Gαi (cAMP) | 10.00 (± 0.13) | ~400 (vs. β-arrestin) |
| β-arrestin Recruitment | 6.65 (± 0.15) | ||
| Receptor Internalization | 6.16 (± 0.21) | ~6000 (vs. internalization) | |
| [Pyr¹]apelin-13 | Gαi (cAMP) | 9.34 (± 0.15) | |
| β-arrestin Recruitment | 8.65 (± 0.10) | ||
| Receptor Internalization | 9.28 (± 0.10) |
Data from Read C, et al. (2016).[1]
Key SAR Observations:
-
High Affinity: CMF-019 demonstrates high, nanomolar affinity for the human, rat, and mouse APJ receptors.[1]
-
G Protein Bias: CMF-019 is a highly G protein-biased agonist, with a potency for the Gαi pathway that is approximately 400-fold greater than for β-arrestin recruitment and 6000-fold greater than for receptor internalization when compared to the endogenous ligand.[1]
-
Carboxylic Acid Moiety: The carboxylic acid group on the hexanoic acid side chain is crucial for activity. Conversion to various amides results in a loss of activity, suggesting this group plays a key role in receptor interaction and activation.
-
Benzimidazole Core: The substituted benzimidazole core serves as a rigid scaffold for the presentation of key pharmacophoric elements.
-
Thiophene and Pentyl Groups: The thiophen-2-ylmethyl group at the 2-position and the pentan-3-yl group at the 1-position of the benzimidazole are important for binding and agonist activity.
Signaling Pathways and Experimental Workflows
APJ Receptor Signaling Pathways
The following diagram illustrates the primary signaling cascades initiated by APJ receptor activation.
Caption: APJ Receptor Signaling Pathways.
Experimental Workflow for APJ Agonist Characterization
The diagram below outlines a typical workflow for the in vitro characterization of novel APJ receptor agonists.
Caption: In Vitro Characterization Workflow.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the APJ receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the APJ receptor (e.g., CHO-K1 cells stably expressing human APJ, or heart tissue homogenates).
-
Radioligand: [¹²⁵I]-[Pyr¹]apelin-13.
-
Non-specific binding control: High concentration of unlabeled apelin-13.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and either the test compound, assay buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the functional potency (EC50) of test compounds in activating the Gαi signaling pathway.
Materials:
-
Cells stably expressing the human APJ receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
cAMP assay kit (e.g., HTRF, LANCE, or GloSensor-based).
-
Cell culture medium and reagents.
-
384-well plates.
-
Plate reader compatible with the chosen assay kit.
Protocol:
-
Seed the cells in 384-well plates and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compound to the cells and incubate for a short period.
-
Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Lyse the cells and perform the cAMP detection according to the manufacturer's protocol of the chosen kit.
-
Measure the signal on a plate reader.
-
Plot the data as a dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
β-Arrestin Recruitment Assay
Objective: To measure the functional potency (EC50) of test compounds in recruiting β-arrestin to the APJ receptor.
Materials:
-
Cell line engineered for β-arrestin recruitment assays (e.g., PathHunter or Tango assay systems), co-expressing the APJ receptor and a β-arrestin fusion protein.
-
Assay-specific substrate and detection reagents.
-
Cell culture medium and reagents.
-
384-well plates.
-
Luminometer or plate reader compatible with the assay system.
Protocol:
-
Seed the β-arrestin reporter cells in 384-well plates and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the cells.
-
Incubate the plates for a defined period (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for a further period at room temperature to allow for signal development.
-
Measure the luminescent or fluorescent signal on a plate reader.
-
Plot the data as a dose-response curve to determine the EC50 value for β-arrestin recruitment.
Conclusion
The benzimidazole-carboxylic acid amide scaffold, represented by the G protein-biased agonist CMF-019, is a highly promising starting point for the development of novel APJ receptor-targeted therapeutics. The detailed SAR and pharmacological data presented in this guide, along with the provided experimental protocols, offer a solid foundation for researchers and drug development professionals to design and characterize new analogs with improved potency, selectivity, and pharmacokinetic properties. The pursuit of biased agonists like CMF-019 holds the potential to unlock the full therapeutic benefits of APJ receptor activation while minimizing unwanted side effects, ultimately leading to safer and more effective treatments for cardiovascular and other related diseases.
References
The Role of APJ Receptor Agonist 6 (AMG 986/Azelaprag) in Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The apelin receptor (APJ), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for cardiovascular diseases, particularly heart failure.[1][2] Its endogenous ligands, apelin and Elabela, exert beneficial effects on cardiovascular homeostasis, including positive inotropic effects, vasodilation, and anti-remodeling properties.[3] However, the therapeutic potential of native apelin peptides is limited by their short half-life.[4][5] This has driven the development of potent, selective, and orally bioavailable small-molecule APJ receptor agonists.
This technical guide focuses on a prominent small-molecule APJ receptor agonist, referred to herein as APJ Receptor Agonist 6, which is identified in the scientific literature as AMG 986 (also known as Azelaprag) .[6][7] This document provides a comprehensive overview of its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and visual representations of its signaling pathways and experimental workflows. While other small-molecule APJ agonists exist, such as the pyrazole-based compound 9, this guide will concentrate on AMG 986 due to the extensive preclinical and clinical data available in the context of cardiovascular disease.[8]
Mechanism of Action and Signaling Pathways
This compound (AMG 986) is a full agonist of the apelin receptor.[6] Upon binding to the APJ receptor, it triggers a cascade of intracellular signaling events that are comparable to the endogenous ligand, pyr-apelin-13.[9] The primary signaling pathways activated by AMG 986 are mediated through both G protein-dependent and β-arrestin-dependent mechanisms.[10][11]
G Protein-Dependent Signaling: The APJ receptor is predominantly coupled to the inhibitory G protein, Gαi.[3][12] Activation of the APJ receptor by AMG 986 leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][13]
-
Activation of Downstream Kinases: This includes the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways.[3][9] These pathways are crucial for promoting cell survival, angiogenesis, and mediating the positive inotropic effects of APJ activation.[3][14]
β-Arrestin-Mediated Signaling: AMG 986 also potently recruits β-arrestin to the APJ receptor.[6][10] β-arrestin signaling is involved in receptor desensitization and internalization, and it can also initiate G protein-independent signaling cascades that contribute to the overall cellular response.[11] Some studies suggest that the beneficial effects on cardiac contractility are primarily G protein-mediated, while β-arrestin pathways might be involved in other processes like stretch-induced cardiac hypertrophy.[11]
The downstream effects of these signaling pathways contribute to the cardioprotective actions of AMG 986, which include enhanced cardiac contractility, vasodilation (leading to reduced afterload), and anti-fibrotic effects.[3][9][10]
Figure 1: Signaling pathway of this compound (AMG 986).
Quantitative Data
The following tables summarize the quantitative data for this compound (AMG 986) from in vitro and in vivo studies. Data for the related compound AM-8123 and the endogenous ligand pyr-apelin-13 are included for comparison where available.
Table 1: In Vitro Potency and Efficacy
| Compound | Assay | Species/System | Potency (EC50 / pEC50) | Efficacy | Reference(s) |
| AMG 986 | cAMP Inhibition | Human APJ | pEC50: 9.64 | Full Agonist | [6][13] |
| GTPγS Binding | Human APJ | pEC50: 9.54 | Full Agonist | [6][13] | |
| β-Arrestin Recruitment | Human APJ | pEC50: 9.61 | Full Agonist | [6][13] | |
| AM-8123 | cAMP Inhibition | Human APJ | pEC50: 9.44 | Full Agonist | [13] |
| GTPγS Binding | Human APJ | pEC50: 8.95 | Full Agonist | [13] | |
| β-Arrestin Recruitment | Human APJ | pEC50: 9.45 | Full Agonist | [13] | |
| pyr-apelin-13 | cAMP Inhibition | Human APJ | pEC50: 9.93 | Full Agonist | [13] |
| GTPγS Binding | Human APJ | pEC50: 8.10 | Full Agonist | [13] | |
| β-Arrestin Recruitment | Human APJ | pEC50: 8.96 | Full Agonist | [13] |
Table 2: Pharmacokinetic Properties
| Compound | Species | Route | T1/2 (h) | Oral Bioavailability (F%) | Reference(s) |
| AMG 986 | Rat | IV (0.5 mg/kg) | 2.4 | - | [7] |
| Rat | PO (2 mg/kg) | - | 73 | [7] | |
| Dog | IV (0.5 mg/kg) | 4.2 | - | [7] | |
| Dog | PO (2 mg/kg) | - | 97 | [7] | |
| AM-8123 | Rat | IV (0.5 mg/kg) | 2.0 | - | [13] |
| Rat | PO (2 mg/kg) | - | 44 | [13] | |
| Dog | IV (0.5 mg/kg) | 3.5 | - | [13] | |
| Dog | PO (2 mg/kg) | - | 84 | [13] |
Table 3: In Vivo Efficacy in Animal Models of Cardiovascular Disease
| Model | Species | Compound/Dose | Key Findings | Reference(s) |
| ZSF1 Rat (HFpEF model) | Rat | AMG 986 (1 mg/kg/min IV) | Increased cardiac reserve during dobutamine challenge; Increased stroke volume. | [10][13] |
| Myocardial Infarction | Rat | AMG 986 (acute infusion) | Increased ejection fraction. | [15] |
| Canine Heart Failure Model | Dog | AMG 986 (0.01 mg/kg) | 13% increase in ejection fraction with no change in heart rate or blood pressure. | [15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from standard practices described in the cited literature.
In Vitro Assays
Figure 2: Workflow for in vitro functional characterization of AMG 986.
1. cAMP Inhibition Assay (HTRF-based)
-
Objective: To measure the ability of AMG 986 to inhibit adenylyl cyclase and reduce intracellular cAMP levels in response to stimulation.
-
Materials:
-
CHO-K1 cells stably expressing the human APJ receptor.
-
Assay buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
-
Forskolin (stimulant).
-
AMG 986.
-
cAMP HTRF kit (e.g., from Cisbio).
-
384-well low-volume white plates.
-
-
Protocol:
-
Culture APJ-expressing CHO-K1 cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired density (e.g., 2,500 cells/well).
-
Prepare serial dilutions of AMG 986 in assay buffer.
-
Dispense cells into the 384-well plate.
-
Add AMG 986 dilutions and a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Add HTRF lysis buffer and detection reagents (Europium-cryptate labeled anti-cAMP antibody and d2-labeled cAMP analog).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the 665/620 ratio and plot against the log of the agonist concentration to determine the EC50 value.
-
2. [35S]GTPγS Binding Assay
-
Objective: To measure the activation of G proteins by the APJ receptor upon agonist binding.
-
Materials:
-
Membranes from cells overexpressing the human APJ receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
GDP.
-
[35S]GTPγS.
-
AMG 986.
-
GF/B filter plates.
-
Scintillation counter.
-
-
Protocol:
-
Thaw cell membranes on ice.
-
In a 96-well plate, add assay buffer, GDP, [35S]GTPγS, and serial dilutions of AMG 986.
-
Add the cell membrane preparation to each well to initiate the reaction.
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester, followed by washing with ice-cold wash buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Plot the specific binding (total binding minus non-specific binding) against the log of the agonist concentration to determine EC50 and Emax.[1][16]
-
3. β-Arrestin Recruitment Assay (DiscoverX PathHunter)
-
Objective: To quantify the recruitment of β-arrestin to the APJ receptor following agonist stimulation.
-
Materials:
-
PathHunter cells co-expressing APJ tagged with ProLink and β-arrestin tagged with an Enzyme Acceptor (EA).
-
Cell plating reagent.
-
AMG 986.
-
PathHunter detection reagent kit.
-
White-walled, clear-bottom assay plates.
-
-
Protocol:
-
Plate the PathHunter cells in the assay plates and incubate overnight.
-
Prepare serial dilutions of AMG 986 in assay buffer.
-
Add the AMG 986 dilutions to the cells.
-
Incubate for 90 minutes at 37°C.
-
Add the PathHunter detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the chemiluminescent signal on a plate reader.
-
Plot the signal against the log of the agonist concentration to determine the EC50 value.[13][17]
-
In Vivo Animal Models of Heart Failure
Figure 3: General workflow for in vivo evaluation of AMG 986 in heart failure models.
1. Rat Model of Heart Failure Post-Myocardial Infarction (MI)
-
Objective: To evaluate the efficacy of AMG 986 in a model of heart failure with reduced ejection fraction (HFrEF) resulting from ischemic injury.
-
Protocol:
-
Anesthetize male Sprague-Dawley rats.
-
Intubate and mechanically ventilate the animals.
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by blanching of the anterior wall of the left ventricle.
-
Close the chest in layers and allow the animal to recover.
-
Allow heart failure to develop over a period of 4-6 weeks.
-
Administer AMG 986 or vehicle control (e.g., once daily by oral gavage) for the specified treatment duration.
-
Assess cardiac function using echocardiography or invasive pressure-volume loop analysis at baseline and end of treatment.[15][18]
-
2. Canine Model of Tachypacing-Induced Heart Failure
-
Objective: To assess the effects of AMG 986 in a large animal model that recapitulates many features of dilated cardiomyopathy.
-
Protocol:
-
Surgically implant a programmable pacemaker and a ventricular pacing lead on the epicardium of the right ventricle in adult mongrel dogs.
-
Allow a recovery period of approximately 2 weeks.
-
Initiate rapid ventricular pacing at a high rate (e.g., 220-240 beats per minute).
-
Continue pacing for 3-5 weeks until signs of congestive heart failure develop (e.g., ejection fraction < 35%).
-
Administer AMG 986 or vehicle control via the desired route (e.g., intravenous infusion or oral).
-
Monitor hemodynamic parameters, and assess cardiac function via echocardiography and/or invasive catheters.[4][10]
-
3. ZSF1 Rat Model of Heart Failure with Preserved Ejection Fraction (HFpEF)
-
Objective: To test the efficacy of AMG 986 in a genetic model of HFpEF associated with metabolic syndrome.
-
Protocol:
-
Use obese male ZSF1 rats, which are homozygous for leptin receptor mutations and spontaneously develop obesity, insulin resistance, hypertension, and diastolic dysfunction.
-
Monitor the development of the HFpEF phenotype via echocardiography, typically starting around 10-20 weeks of age. Key parameters include the E/e' ratio (a measure of diastolic function) and a preserved ejection fraction (>50%).
-
Once the disease phenotype is established, begin treatment with AMG 986 or vehicle control.
-
Assess cardiac function and structure at the end of the treatment period. This can include echocardiography and invasive hemodynamic measurements to evaluate changes in diastolic function, cardiac reserve, and ventricular stiffness.[5][19]
-
Conclusion
This compound (AMG 986/Azelaprag) represents a significant advancement in the pursuit of novel therapies for cardiovascular disease, particularly heart failure. Its ability to potently and selectively activate the APJ receptor through both G protein and β-arrestin pathways translates into beneficial hemodynamic and anti-remodeling effects in preclinical models of both HFrEF and HFpEF. The favorable pharmacokinetic profile, including good oral bioavailability, makes it a viable candidate for chronic therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of targeting the apelin-APJ system. Continued investigation and clinical evaluation of AMG 986 and similar compounds are warranted to translate these promising preclinical findings into effective treatments for patients with heart failure.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Both male and female obese ZSF1 rats develop cardiac dysfunction in obesity-induced heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small animal models of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ZSF1 rat as animal model for HFpEF: Development of reduced diastolic function and skeletal muscle dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMG986 (Azelaprag, AMG-986) | Apelin receptor agonist | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 10. researchgate.net [researchgate.net]
- 11. Transcriptomic profiling of the canine tachycardia-induced heart failure model: global comparison to human and murine heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Ischemic Model of Heart Failure in Rats and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cosmobio.co.jp [cosmobio.co.jp]
- 18. A New Model of Heart Failure Post-Myocardial Infarction in the Rat [jove.com]
- 19. ahajournals.org [ahajournals.org]
The Role of APJ Receptor Agonist 6 in the Management of Heart Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The apelin receptor (APJ), a G protein-coupled receptor, and its endogenous ligand apelin have emerged as a promising therapeutic axis for the treatment of heart failure.[1][2] Activation of the APJ receptor exerts pleiotropic cardiovascular effects, including increased cardiac contractility, vasodilation, and anti-hypertrophic signaling.[3][4] However, the therapeutic utility of native apelin is limited by its short half-life.[5] This has spurred the development of small-molecule APJ receptor agonists with improved pharmacokinetic profiles. This technical guide provides an in-depth overview of a key next-generation APJ receptor agonist, referred to herein as Agonist 6 (a representative small-molecule agonist), and its implications for heart failure therapy. We will delve into its pharmacological profile, preclinical efficacy in relevant animal models, and the underlying signaling mechanisms.
Pharmacological Profile of APJ Receptor Agonists
A series of novel, orally bioavailable small-molecule APJ receptor agonists have been developed, including AMG 986, AM-8123, and BMS-986224. These compounds have been extensively characterized in vitro to determine their binding affinity and functional potency at the APJ receptor.
Table 1: In Vitro Pharmacology of Small-Molecule APJ Receptor Agonists
| Compound | Binding Affinity (Kd, nM) | cAMP Inhibition (EC50, nM) | Gα Protein Activation (EC50, nM) | β-Arrestin Recruitment (EC50, nM) |
| AMG 986 | - | 0.23 | 0.29 | 0.25 |
| AM-8123 | - | 0.36 | 1.12 | 0.35 |
| BMS-986224 | 0.3 | 0.02 | - | - |
| (Pyr1)apelin-13 (endogenous ligand) | - | 0.12 | 7.94 | 1.10 |
Data compiled from multiple sources. EC50 values for AMG 986 and AM-8123 are presented as the negative log of the molar concentration (pEC50) in some reports and have been converted for this table. Dashes indicate data not available.
Preclinical Efficacy in Heart Failure Models
The therapeutic potential of APJ receptor agonists has been evaluated in various preclinical models of heart failure, including the ZSF1 rat model of heart failure with preserved ejection fraction (HFpEF) and the canine tachypacing-induced model of heart failure with reduced ejection fraction (HFrEF).
Table 2: In Vivo Efficacy of APJ Receptor Agonists in Preclinical Heart Failure Models
| Model | Compound | Dose | Key Findings |
| ZSF1 Rat (HFpEF) | AMG 986 | 1 mg/kg/min IV | Increased cardiac contractile reserve, ejection fraction, and stroke volume. Improved ventriculo-arterial coupling.[6] |
| Canine Tachypacing-Induced HFrEF | AMG 986 | - | Improved left ventricular contractile function without affecting heart rate.[6] |
| Rat Myocardial Infarction (HFrEF) | AM-8123 | 100 mg/kg PO | Sustained improvement in systolic function; decreased end-diastolic and end-systolic volumes. |
| Anesthetized Instrumented Rats | BMS-986224 | 1, 10, 100 µg/kg/min IV | Dose-dependent increase in stroke volume (up to ~20%) and cardiac output (up to ~15%) with no significant change in heart rate or mean arterial pressure.[7] |
Experimental Protocols
ZSF1 Rat Model of HFpEF
The ZSF1 obese rat is a well-established model that recapitulates many features of human HFpEF, including diastolic dysfunction, obesity, and hypertension.
-
Animals: Male ZSF1 obese rats and their lean littermates are typically used.
-
Disease Induction: The obese phenotype and associated cardiac dysfunction develop spontaneously with age due to a genetic mutation in the leptin receptor.
-
Agonist Administration: For acute studies, APJ receptor agonists like AMG 986 are administered via intravenous infusion (e.g., 1 mg/kg/min) following catheterization.[8]
-
Functional Assessment: Cardiac function is assessed using echocardiography to measure parameters such as ejection fraction, stroke volume, and diastolic function (E/e'). Invasive hemodynamic monitoring can also be employed to measure pressure-volume loops.
Canine Tachypacing-Induced HFrEF Model
This large animal model is characterized by the development of systolic dysfunction and cardiac remodeling, mimicking human HFrEF.
-
Animals: Mongrel dogs are commonly used.
-
Disease Induction: Heart failure is induced by chronic rapid ventricular pacing (e.g., 240 bpm for 3 weeks, followed by 220 bpm) via an implanted pacemaker.[9] This leads to a progressive decline in left ventricular ejection fraction to <35%.[9]
-
Agonist Administration: APJ receptor agonists are typically administered intravenously to assess acute effects on cardiac function.
-
Functional Assessment: Cardiac function is evaluated through echocardiography and invasive hemodynamics to measure left ventricular ejection fraction, dP/dtmax (a measure of contractility), and other relevant parameters.[9]
Signaling Pathways of the APJ Receptor
The APJ receptor signals through two primary pathways upon agonist binding: the Gαi-dependent pathway and the β-arrestin-dependent pathway. These pathways can have distinct and sometimes opposing effects on cardiomyocyte function.
Gαi-Mediated Signaling Pathway
The Gαi-mediated pathway is generally considered to be cardioprotective and responsible for the positive inotropic effects of APJ agonism.[10]
Caption: APJ Receptor Gαi-Mediated Signaling Pathway.
β-Arrestin-Mediated Signaling Pathway
In contrast to the Gαi pathway, β-arrestin-mediated signaling downstream of APJ has been implicated in pathological cardiac hypertrophy in response to mechanical stress.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Frontiers | Stretch-Induced Biased Signaling in Angiotensin II Type 1 and Apelin Receptors for the Mediation of Cardiac Contractility and Hypertrophy [frontiersin.org]
- 5. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 6. research.rug.nl [research.rug.nl]
- 7. ahajournals.org [ahajournals.org]
- 8. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. APJ ACTS AS A DUAL RECEPTOR IN CARDIAC HYPERTROPHY - PMC [pmc.ncbi.nlm.nih.gov]
The Role of APJ Receptor Agonists in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The APJ receptor, a G protein-coupled receptor, and its endogenous ligands, apelin and ELABELA (ELA), have emerged as critical regulators of angiogenesis. This technical guide provides an in-depth overview of the role of APJ receptor agonists in promoting new blood vessel formation. We will explore the downstream signaling pathways, present quantitative data on the pro-angiogenic effects of various agonists, and provide detailed experimental protocols for key in vitro angiogenesis assays. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the APJ receptor for pro- and anti-angiogenic therapies.
Introduction to the Apelin-APJ System
The apelin-APJ system consists of the APJ receptor (also known as APLNR) and its endogenous peptide ligands. The most well-characterized ligand is apelin, which is derived from a 77-amino acid preproprotein and processed into several active isoforms, including apelin-36, apelin-17, and apelin-13.[1][2] More recently, a second endogenous ligand, ELABELA (ELA) or Toddler, was discovered, playing a crucial role in embryonic development.[3][4] The expression of both APJ and its ligands in endothelial cells and their upregulation during hypoxia underscore their importance in vascular biology.[5] Activation of the APJ receptor by these agonists initiates a cascade of intracellular signaling events that drive the key processes of angiogenesis: endothelial cell proliferation, migration, and tube formation.[5][6]
Signaling Pathways in APJ-Mediated Angiogenesis
Upon agonist binding, the APJ receptor primarily couples to inhibitory G proteins (Gαi), leading to the activation of two major downstream signaling cascades crucial for angiogenesis: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway.
-
PI3K/Akt Pathway: Activation of this pathway is a central event in APJ-mediated angiogenesis. Downstream of Gαi, PI3K is activated, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and activates endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO), a potent vasodilator and pro-angiogenic molecule. The PI3K/Akt pathway is essential for endothelial cell survival, proliferation, and migration.[7]
-
ERK/MAPK Pathway: The ERK/MAPK pathway is also significantly involved in the pro-angiogenic effects of APJ receptor activation. This pathway is known to regulate cell proliferation, differentiation, and survival. In the context of angiogenesis, ERK activation contributes to endothelial cell proliferation and migration.[8]
These signaling pathways ultimately converge on the cellular machinery that drives the distinct stages of angiogenesis.
Quantitative Effects of APJ Receptor Agonists on Angiogenesis
The pro-angiogenic effects of various APJ receptor agonists have been quantified in numerous in vitro studies. The following tables summarize the available data on the potency and efficacy of endogenous and synthetic agonists in promoting key angiogenic processes.
Table 1: Endothelial Cell Proliferation
| Agonist | Cell Type | Assay | Effective Concentration | EC50 / pD2 | Fold Change / % Increase | Citation(s) |
| Apelin-13 | HUVECs | Cell Counting | 100 ng/mL | ~2.26 x 10⁻⁸ M | Significant increase | [9][10] |
| Apelin-13 | HRMECs | MTS Assay | 100 ng/mL | - | Dose-dependent increase | [8] |
| Apelin-13 | RPE cells | MTT Assay | 10⁻⁸ M - 10⁻⁷ M | - | Significant increase | [2] |
| ELABELA (ELA) | HUVECs, EA.hy926 | CCK-8 | >0.01 µmol/L | - | Marked improvement in viability | [7] |
Table 2: Endothelial Cell Migration
| Agonist | Cell Type | Assay | Effective Concentration | EC50 / pD2 | Fold Change / % Increase | Citation(s) |
| Apelin-13 | HRMECs | Transwell | 100 ng/mL | - | Dose-dependent increase | [8] |
| Apelin-13 | RPE cells | Transwell | 10⁻⁸ M - 10⁻⁶ M | - | Significant increase | [2] |
| ELABELA (ELA) | HUVECs, EA.hy926 | Scratch-wound | >0.01 µmol/L | - | Marked improvement | [7] |
| Apelin-17 | HUVECs | Scratch-wound | Not specified | - | Required for VEGF-induced repair | [11] |
Table 3: Endothelial Cell Tube Formation
| Agonist | Cell Type | Assay | Effective Concentration | EC50 / pD2 | Fold Change / % Increase | Citation(s) |
| Apelin-12 | HRVECs | Matrigel | 2.5 µM | - | ~2.75-fold increase | [12] |
| ELABELA (ELA) | HUVECs, EA.hy926 | Matrigel | >0.01 µmol/L | - | Marked improvement | [7] |
| Apelin (general) | HUVECs | Co-culture | Not specified | - | 1.4-fold increase in branching | [13] |
Table 4: Potency of APJ Receptor Agonists in Functional Assays
| Agonist | Assay | pKi / pD2 / EC50 | Citation(s) |
| [Pyr1]apelin-13 | cAMP inhibition | pD2 = 9.67 | [14] |
| [Pyr1]apelin-13(1-12) | cAMP inhibition | pD2 = 9.30 | [14] |
| Apelin-17 | cAMP inhibition | pD2 = 10.31 | [14] |
| [Pyr1]apelin-13 | β-arrestin recruitment | pD2 = 8.43 | [14] |
| [Pyr1]apelin-13(1-12) | β-arrestin recruitment | pD2 = 7.84 | [14] |
| Apelin-17 | β-arrestin recruitment | pD2 = 10.26 | [14] |
| CMF-019 | Human APJ binding | pKi = 8.58 | [15] |
| CMF-019 | cAMP inhibition | pD2 = 10.00 | [16] |
| CMF-019 | β-arrestin recruitment | pD2 = 6.65 | [16] |
| Elabela-32 | BRET (APJ interaction) | logEC50 = -7.66 | [17] |
| Apelin-17 | BRET (APJ interaction) | logEC50 = -7.90 | [17] |
Experimental Protocols for Key Angiogenesis Assays
Detailed and reproducible protocols are essential for accurately assessing the pro-angiogenic effects of APJ receptor agonists. Below are methodologies for three fundamental in vitro angiogenesis assays.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Basement membrane extract (e.g., Matrigel®)
-
96-well culture plate, pre-chilled
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell basal medium (EBM) with supplements
-
Test APJ agonist and vehicle control
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with imaging capabilities
Protocol:
-
Thaw basement membrane extract on ice overnight at 4°C.
-
Pipette 50 µL of the cold liquid basement membrane extract into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest endothelial cells and resuspend them in EBM containing a low serum concentration (e.g., 0.5-2% FBS) to a final density of 1-2 x 10⁵ cells/mL.
-
Add the test APJ agonist or vehicle control to the cell suspension at the desired final concentrations.
-
Gently add 100 µL of the cell suspension to each well on top of the solidified matrix.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Monitor tube formation periodically using an inverted microscope.
-
(Optional) For quantification, stain the cells with Calcein AM and visualize using a fluorescent microscope.
-
Capture images and quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Endothelial Cell Migration Assay (Scratch/Wound Healing Assay)
This assay measures the rate of cell migration into a cell-free area.
Materials:
-
24-well culture plate
-
Endothelial cells
-
Complete growth medium
-
Serum-free or low-serum medium
-
P200 pipette tip or cell scraper
-
Test APJ agonist and vehicle control
-
Inverted microscope with imaging capabilities
Protocol:
-
Seed endothelial cells in a 24-well plate and grow them to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile P200 pipette tip or a cell scraper.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free or low-serum medium containing the test APJ agonist or vehicle control.
-
Place the plate on a microscope stage within an incubator or use an automated imaging system.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 2-4 hours) for up to 24 hours.
-
Quantify cell migration by measuring the change in the width of the cell-free area over time using image analysis software.
Endothelial Cell Proliferation Assay (BrdU Incorporation)
This assay quantifies cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.
Materials:
-
96-well culture plate
-
Endothelial cells
-
Complete growth medium
-
Serum-free or low-serum medium
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader
Protocol:
-
Seed endothelial cells in a 96-well plate and allow them to adhere overnight.
-
Synchronize the cells by serum starvation for 12-24 hours.
-
Replace the medium with low-serum medium containing the test APJ agonist or vehicle control and incubate for a period that allows for cell cycle progression (e.g., 24-48 hours).
-
Add BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow for BrdU incorporation into the DNA of proliferating cells.
-
Remove the labeling medium and fix and denature the DNA according to the manufacturer's protocol.
-
Add the anti-BrdU antibody and incubate to allow for binding to the incorporated BrdU.
-
Wash the wells to remove unbound antibody.
-
Add the detection substrate and incubate until color development is sufficient.
-
Stop the reaction with a stop solution.
-
Measure the absorbance or fluorescence using a microplate reader. The signal intensity is directly proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.
Conclusion
The APJ receptor and its agonists represent a promising therapeutic target for modulating angiogenesis. The activation of the APJ receptor on endothelial cells triggers robust pro-angiogenic responses through the PI3K/Akt and ERK/MAPK signaling pathways. The quantitative data presented in this guide highlights the potency of various endogenous and synthetic agonists in stimulating endothelial cell proliferation, migration, and tube formation. The detailed experimental protocols provided offer a foundation for researchers to investigate the angiogenic potential of novel APJ receptor modulators. Further research into the nuanced roles of different agonists and their downstream signaling will be crucial for the development of targeted therapies for a range of angiogenesis-dependent diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Apelin-13 induces proliferation, migration, and collagen I mRNA expression in human RPE cells via PI3K/Akt and MEK/Erk signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial ELABELA improves post-ischemic angiogenesis by upregulating VEGFR2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in the study of ELABELA in renal physiological functions and related diseases [frontiersin.org]
- 5. ahajournals.org [ahajournals.org]
- 6. A Review of the Roles of Apelin and ELABELA Peptide Ligands in Cardiovascular Disease, Including Heart Failure and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELABELA improves endothelial cell function via the ELA-APJ axis by activating the PI3K/Akt signalling pathway in HUVECs and EA.hy926 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apelin-13 Is an Early Promoter of Cytoskeleton and Tight Junction in Diabetic Macular Edema via PI-3K/Akt and MAPK/Erk Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 10. Spatial and temporal role of the apelin/APJ system in the caliber size regulation of blood vessels during angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apelin directs endothelial cell differentiation and vascular repair following immune-mediated injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Frontiers | [Pyr1]Apelin-13(1–12) Is a Biologically Active ACE2 Metabolite of the Endogenous Cardiovascular Peptide [Pyr1]Apelin-13 [frontiersin.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
The Role of APJ Receptor Agonist-6 in Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 11, 2025
Abstract
The apelin receptor (APJ), a G protein-coupled receptor, and its endogenous ligand, apelin, are increasingly recognized as a critical signaling system in the regulation of energy metabolism. Dysregulation of this pathway has been implicated in the pathophysiology of metabolic syndrome, a cluster of conditions including obesity, insulin resistance, dyslipidemia, and hypertension. This technical guide focuses on the therapeutic potential of small-molecule APJ receptor agonists, specifically a novel pyrazole-based agonist series including an initial lead, compound 9 ("APJ receptor agonist 6"), and its optimized successor, compound 13. Activation of the APJ receptor by these agonists has demonstrated significant beneficial effects on multiple facets of metabolic syndrome in preclinical models, including promoting weight loss, improving glucose homeostasis, and reducing hepatic steatosis. This document provides a comprehensive overview of the underlying signaling mechanisms, quantitative in-vivo efficacy data, and detailed experimental protocols relevant to the study of these compounds.
Introduction to the Apelin/APJ System in Metabolism
The apelin/APJ system is widely expressed in tissues crucial for metabolic regulation, including adipose tissue, skeletal muscle, liver, and the pancreas.[1] Apelin, an adipokine, has been shown to enhance glucose uptake and insulin sensitivity, regulate lipid metabolism, and play a role in energy expenditure.[1][2] Consequently, the APJ receptor has emerged as a promising therapeutic target for metabolic diseases.[3] However, the native apelin peptides have very short biological half-lives, which limits their therapeutic utility.[4] This has driven the development of stable, small-molecule agonists to harness the therapeutic potential of this pathway.[5] A series of pyrazole-based compounds, including the initial lead compound 9 (referred to as this compound) and the optimized compound 13, have been developed and show significant promise in preclinical models of metabolic syndrome.[3][4]
Signaling Pathways of APJ Receptor Activation
Activation of the APJ receptor by an agonist initiates a cascade of intracellular signals that mediate its metabolic effects. The receptor couples primarily to the inhibitory G-protein, Gαi, and can also signal through β-arrestin pathways.[5] The downstream effects are largely attributed to the activation of two key cellular energy sensors: AMP-activated protein kinase (AMPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[6]
-
Gαi Coupling: Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[7]
-
PI3K/Akt Pathway: Activation of this pathway is crucial for insulin-mimetic effects, including the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake into skeletal muscle and adipose tissue.[7]
-
AMPK Pathway: APJ activation stimulates AMPK, a central regulator of cellular metabolism. Activated AMPK promotes fatty acid oxidation and enhances mitochondrial biogenesis, contributing to improved lipid profiles and reduced lipid accumulation in tissues like the liver.[8]
-
eNOS Activation: The APJ signaling cascade also involves the activation of endothelial nitric oxide synthase (eNOS), which can improve insulin sensitivity and vascular function.[6]
There is growing evidence for biased agonism at the APJ receptor, where certain ligands may preferentially activate G-protein signaling over β-arrestin recruitment. This is therapeutically desirable, as G-protein signaling is linked to the beneficial metabolic and cardiovascular effects, while β-arrestin pathways have been implicated in potential adverse effects like cardiac hypertrophy.[5]
Quantitative Data on Efficacy in Metabolic Syndrome
Studies on the pyrazole agonist (Compound 13) and other APJ activators in diet-induced obese (DIO) mouse models have demonstrated significant improvements in key parameters of metabolic syndrome.[3][4]
Table 1: Effects of APJ Agonist (Compound 13) on Body Weight and Food Intake
| Parameter | Vehicle Control | Compound 13 Treated | Outcome | Citation(s) |
|---|---|---|---|---|
| Body Weight | High | Significantly Reduced | Potent anti-obesity effect | [3][4][9] |
| Food Intake | Normal for DIO | Reduced (Hypophagia) | Contributes to weight loss | [3][4] |
Note: Specific quantitative values for Compound 13 were described as "significant" in the primary literature abstracts, but exact figures were not publicly available. The effects are consistent and robust across studies.
Table 2: Effects of APJ Agonists on Glucose Homeostasis and Hepatic Steatosis
| Parameter | Vehicle Control | APJ Agonist Treated | Outcome | Citation(s) |
|---|---|---|---|---|
| Glucose Tolerance | Impaired | Significantly Improved | Enhanced glucose utilization | [3][4] |
| Insulin Sensitivity | Reduced | Improved | Addresses a core defect in Type 2 Diabetes | [6] |
| Hepatic Steatosis | Present | Reduced | Amelioration of fatty liver | [3][4] |
| Liver Triglycerides | Elevated | Significantly Reduced | Direct improvement in lipid accumulation | [8][10] |
Note: Data points are derived from studies on the pyrazole agonist Compound 13 and other apelin analogues, demonstrating a consistent class effect.
Experimental Protocols
The following section details a representative experimental protocol for evaluating the efficacy of an APJ receptor agonist in a preclinical model of metabolic syndrome. This protocol is synthesized from standard methodologies reported in the literature for diet-induced obesity studies.[1][11][12]
Diet-Induced Obesity (DIO) Mouse Model
-
Acclimation: Animals are acclimated for at least one week upon arrival, housed in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle.[1]
-
Diet Induction:
-
Monitoring: Body weight and food intake are recorded weekly. Development of obesity and insulin resistance is confirmed by significantly higher body weight and elevated fasting blood glucose compared to the control group.[1]
Agonist Administration
-
Compound: this compound (or its optimized version, Compound 13).
-
Formulation: The compound is formulated in a suitable vehicle (e.g., ethanol:PEG300 (10:90, v:v)).
-
Administration: Administered daily for a period of 21-30 days via oral gavage (p.o.) or subcutaneous (s.c.) injection at a specified dose (e.g., 0.4 mg/kg).
-
Groups:
-
Lean mice + Vehicle
-
DIO mice + Vehicle
-
DIO mice + APJ Agonist
-
Metabolic Phenotyping
-
Oral Glucose Tolerance Test (OGTT):
-
After an overnight fast (approx. 12-16 hours), mice are administered a bolus of glucose (e.g., 2 g/kg) via oral gavage.
-
Blood glucose is measured from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
The Area Under the Curve (AUC) is calculated to assess glucose disposal.[4]
-
-
Body Composition Analysis:
-
Fat mass and lean mass are quantified using EchoMRI or DEXA scans at the beginning and end of the treatment period.
-
-
Terminal Procedures:
-
At the end of the study, mice are euthanized.
-
Blood is collected for analysis of plasma insulin, triglycerides, and other relevant biomarkers.
-
The liver is harvested, weighed, and a portion is flash-frozen for subsequent triglyceride content analysis. Another portion is fixed for histological analysis (e.g., H&E staining) to assess steatosis.
-
Conclusion and Future Directions
Small-molecule APJ receptor agonists, such as the pyrazole-based Compound 13, represent a highly promising therapeutic strategy for metabolic syndrome. Preclinical data robustly demonstrate that activation of the APJ receptor leads to significant weight loss, improved glucose tolerance, and reduced hepatic steatosis.[3][4] These beneficial effects are mediated through well-defined signaling pathways, primarily involving AMPK and PI3K/Akt activation.
Future research should focus on long-term efficacy and safety studies in additional preclinical models. Further elucidation of the potential for biased agonism could lead to the development of next-generation compounds with an even more favorable therapeutic profile. Ultimately, the translation of these findings into clinical trials will be essential to determine the utility of APJ receptor agonists as a novel pharmacotherapy for obesity, type 2 diabetes, and non-alcoholic fatty liver disease in humans.
References
- 1. Diet-induced obesity murine model [protocols.io]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Potential Therapeutic Role for Apelin and Related Peptides in Diabetes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. C57BL/6J substrain differences in response to high-fat diet intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse diets [bio-protocol.org]
The Dawn of a New Class: A Technical Guide to the Discovery of Pyrazole-Based APJ Agonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and development of a novel class of small-molecule agonists targeting the apelin receptor (APJ). The apelinergic system is a critical regulator of cardiovascular homeostasis and presents a promising therapeutic target for a range of cardiometabolic diseases. This document provides a comprehensive overview of the core pyrazole-based scaffold, its optimization through meticulous structure-activity relationship (SAR) studies, and the detailed experimental protocols for its biological evaluation.
From Hit to Lead: The Evolution of Pyrazole-Based APJ Agonists
The journey began with the identification of a novel pyrazole-based small molecule, compound 8 , through focused screening.[1][2][3][4] This initial hit compound exhibited modest potency with an EC50 of 21.5 μM in a calcium mobilization assay and a Ki of 5.2 μM in a radioligand binding assay.[1][2][3][4] Optimization efforts led to the development of compound 9 , which showed significantly improved potency (EC50 = 0.800 μM for calcium mobilization and Ki = 1.3 μM).[1][2][3][4] This early lead served as the foundation for extensive SAR studies to identify more potent and drug-like candidates.
Systematic modifications were carried out at two key positions: the N1 position of the pyrazole core and the amino acid side-chain.[1][4] These efforts successfully yielded potent small molecule agonists with EC50 values less than 100 nM.[1][2][3][4] Notably, these studies also revealed compounds with functional selectivity, demonstrating a bias towards G-protein signaling (calcium mobilization and cAMP inhibition) over β-arrestin recruitment.[1][4]
Structure-Activity Relationship (SAR) Insights
The SAR studies provided crucial insights into the structural requirements for potent APJ agonism:
-
N1 Position of the Pyrazole Core: Modifications at this position were critical for enhancing potency. While an aromatic substituent at N1 (as in compound 9 ) was a good starting point, it was discovered that an aryl ring was not essential for activity.[1] Alkyl and cycloalkyl moieties with optimal hydrophobicity, such as n-propyl, cyclopentyl, and cyclohexyl groups, led to enhanced potency.[1] For instance, increasing the chain length from a methyl group (compound 10 , ~2-fold reduced potency compared to 9 ) to a propyl group (compound 11 , ~2-fold enhanced potency) improved activity.[1] However, excessive bulk, as seen with a cyclooctyl group, was detrimental to activity.[1]
-
Amino Acid Side-Chain: This region of the molecule also played a significant role in determining agonist potency. Modifications to the carboxylic acid moiety of the initial leads were explored. Conversion of the carboxylic acid to various amides, such as a cyclobutylamide, greatly enhanced agonist potency.[1]
These systematic explorations allowed for the development of orally bioavailable compounds with favorable agonist potency and pharmacokinetic properties, paving the way for in vivo studies.[5]
Quantitative Data Summary
The following tables summarize the in vitro potency and binding affinity of key pyrazole-based APJ agonists discussed in the literature.
Table 1: In Vitro Activity of Early Pyrazole-Based APJ Agonists [1][4]
| Compound | Modification | Ca²⁺ Mobilization EC₅₀ (μM) | cAMP Inhibition EC₅₀ (μM) | Binding Affinity Ki (μM) |
| 8 | Initial Hit | 21.5 | - | 5.2 |
| 9 | N1-phenyl (Lead) | 0.800 | 0.844 | 1.3 |
| 10 | N1-methyl | 1.46 | 2.55 | - |
| 11 | N1-propyl | 0.416 | 0.281 | - |
| 12 | N1-isobutyl | 0.649 | - | - |
| 13 | N1-cyclopentyl | - | 0.238 | - |
| 14 | N1-cyclohexyl | - | 0.518 | - |
| 25 | Cyclobutylamide | - | - | - |
| 47 | Orally Bioavailable | 0.024 | 0.0065 | - |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize pyrazole-based APJ agonists.
Calcium Mobilization Assay
This assay is a primary functional screen to measure the ability of compounds to activate the APJ receptor, which couples to Gq proteins, leading to an increase in intracellular calcium.
Materials:
-
CHO-K1 cells stably expressing the human APJ receptor (APJ-CHO).
-
Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, Geneticin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
Probenecid.
-
Test compounds and reference agonist (e.g., Apelin-13).
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Culture: Maintain APJ-CHO cells in culture medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Plating: Seed cells into black-walled, clear-bottom plates at an optimized density and incubate overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in Assay Buffer.
-
Aspirate the culture medium from the cell plate and add the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes.
-
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in Assay Buffer.
-
Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Use the instrument's automated injector to add the compound solutions to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of several minutes.
-
-
Data Analysis:
-
Determine the maximum change in fluorescence for each well.
-
Plot the response as a function of compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ values.
-
cAMP Inhibition Assay
This assay measures the functional activity of compounds on Gi-coupled receptors, such as APJ, by quantifying the inhibition of forskolin-stimulated cyclic AMP production.
Materials:
-
APJ-CHO cells.
-
Culture Medium (as above).
-
Stimulation Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX), pH 7.4.
-
Forskolin.
-
Test compounds and reference agonist.
-
HTRF cAMP assay kit (e.g., from Cisbio).
-
White, low-volume 384-well plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Harvest and resuspend APJ-CHO cells in Stimulation Buffer to the desired density.
-
Compound and Forskolin Preparation:
-
Prepare serial dilutions of test compounds in Stimulation Buffer.
-
Prepare a solution of forskolin in Stimulation Buffer at a concentration that elicits a submaximal stimulation of cAMP (e.g., EC₈₀).
-
-
Assay Procedure:
-
Dispense a small volume of the cell suspension into the wells of the assay plate.
-
Add the test compounds to the wells.
-
Add the forskolin solution to all wells except the basal control.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Add the HTRF cAMP d2-labeled analog followed by the Eu³⁺-cryptate labeled anti-cAMP antibody to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Plot the percent inhibition of forskolin-stimulated cAMP as a function of compound concentration and determine the IC₅₀ values.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization and an indicator of a distinct signaling pathway.
Materials:
-
CHO-K1 cells stably co-expressing the APJ receptor fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter® β-Arrestin cells from DiscoveRx).
-
Culture Medium (as above, with appropriate selection antibiotics).
-
Assay Buffer.
-
Test compounds and reference agonist.
-
PathHunter® detection reagents (Galacton Star® substrate, Emerald II™ enhancer, and Cell Assay Buffer).
-
White, solid-bottom 96-well or 384-well plates.
-
Luminescence plate reader.
Procedure:
-
Cell Plating: Seed the PathHunter® cells in white assay plates and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of test compounds in Assay Buffer.
-
Add the compound solutions to the cells.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Measurement: Read the luminescence signal on a plate reader.
-
Data Analysis:
-
Plot the luminescence signal as a function of compound concentration.
-
Fit the data to a four-parameter logistic equation to determine EC₅₀ values.
-
Visualizing the Core Concepts
To further elucidate the key processes involved in the discovery and action of pyrazole-based APJ agonists, the following diagrams have been generated using the DOT language.
Caption: APJ Receptor Signaling Pathways.
Caption: Drug Discovery Workflow for Pyrazole-Based APJ Agonists.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to APJ Receptor Agonist 6 (Compound 9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of APJ receptor agonist 6 (compound 9), a potent and orally active small molecule targeting the apelin receptor (APJ). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and metabolic disease research.
The apelin receptor, a G protein-coupled receptor (GPCR), and its endogenous ligands, apelin and Elabela, are critical regulators of cardiovascular homeostasis. Dysregulation of the apelin system is implicated in the pathophysiology of heart failure, hypertension, and other cardiovascular diseases. Consequently, the development of small-molecule APJ receptor agonists has emerged as a promising therapeutic strategy. This compound (compound 9) belongs to a class of 6-hydroxypyrimidin-4(1H)-one-3-carboxamides designed to offer improved pharmacokinetic and pharmacodynamic profiles over endogenous peptides.[1]
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound (compound 9), providing a clear comparison of its binding affinity and functional potency across different signaling pathways.
Table 1: Binding Affinity
| Parameter | Value (µM) |
| Kᵢ | 1.3 |
Kᵢ: Inhibitory constant, a measure of binding affinity.
Table 2: Functional Potency
| Assay | EC₅₀ (µM) |
| Calcium Mobilization | 0.070 |
| cAMP Inhibition | 0.097 |
| β-Arrestin Recruitment | 0.063 |
EC₅₀: Half-maximal effective concentration, a measure of the compound's potency in a given assay.[2][3][4]
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the pharmacological properties of this compound (compound 9).
1. Radioligand Binding Assay (for Kᵢ Determination)
This assay is employed to determine the binding affinity of the compound to the APJ receptor.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human APJ receptor.
-
Membrane Preparation: Cells are cultured and harvested. Cell membranes are then isolated through a process of homogenization and centrifugation.
-
Radioligand: [³H]apelin-13 is used as the radiolabeled ligand that binds to the APJ receptor.
-
Assay Procedure:
-
A constant concentration of [³H]apelin-13 is incubated with the cell membrane preparations.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[5]
2. Calcium Mobilization Assay
This functional assay measures the ability of the compound to stimulate Gαq-mediated signaling, leading to an increase in intracellular calcium.
-
Cell Line: CHO-K1 cells stably co-expressing the human APJ receptor and a promiscuous Gα protein.
-
Assay Principle: Upon agonist binding, the APJ receptor activates Gαq, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are then treated with varying concentrations of this compound.
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader.
-
-
Data Analysis: The fluorescence data is used to generate a dose-response curve, from which the EC₅₀ value is determined.
3. cAMP Inhibition Assay
This assay assesses the compound's ability to activate the Gαi-mediated signaling pathway, which results in the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]
-
Cell Line: HEK293 cells expressing the human APJ receptor.
-
Assay Principle: The APJ receptor is coupled to the inhibitory G protein, Gαi. Agonist binding leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.
-
Procedure:
-
Cells are pre-treated with forskolin, an adenylyl cyclase activator, to stimulate cAMP production.
-
The cells are then incubated with different concentrations of this compound.
-
The intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit.
-
-
Data Analysis: A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP production against the concentration of the agonist, allowing for the determination of the EC₅₀ value.
4. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization and G protein-independent signaling.[5]
-
Assay Principle: This assay often utilizes a technology like PathHunter (DiscoverX), which is based on enzyme fragment complementation. The APJ receptor is fused to a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (EA). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Procedure:
-
Engineered cells co-expressing the APJ-ProLink and β-arrestin-EA fusion proteins are plated.
-
The cells are treated with a range of concentrations of this compound.
-
After incubation, the substrate is added, and the chemiluminescent signal is measured using a luminometer.
-
-
Data Analysis: The luminescence data is used to construct a dose-response curve and calculate the EC₅₀ for β-arrestin recruitment.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by APJ receptor agonists and a typical experimental workflow for their characterization.
References
- 1. Identification of 6-Hydroxypyrimidin-4(1H)-one-3-carboxamides as Potent and Orally Active APJ Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
The Apelin Receptor Signaling Cascade: A Technical Guide for Researchers
An In-depth Examination of the Core Mechanisms and Therapeutic Potential
The apelin receptor (APJ), a class A G-protein coupled receptor (GPCR), and its endogenous peptide ligands, apelin and Elabela/Toddler, constitute a critical signaling system with pleiotropic physiological roles.[1][2] This system is a key regulator of cardiovascular homeostasis, angiogenesis, fluid balance, and energy metabolism.[1][3][4] Dysregulation of the apelin/APJ axis has been implicated in a range of pathologies, including cardiovascular diseases, diabetes, obesity, and cancer, making it a promising therapeutic target.[1][2][3] This technical guide provides a comprehensive overview of the apelin receptor signaling cascade, intended for researchers, scientists, and drug development professionals.
Ligand-Receptor Interaction and Activation
The apelin peptide is derived from a 77-amino acid precursor, preproapelin, which is cleaved into several active isoforms, including apelin-36, apelin-17, and apelin-13.[5] These isoforms exhibit different potencies and may induce distinct downstream signaling events.[1][6] More recently, a second endogenous ligand, Elabela (also known as Toddler), was identified, which shares little sequence homology with apelin but binds to and activates the APJ receptor.[1][7]
Upon ligand binding, the APJ receptor undergoes a conformational change that facilitates the coupling of intracellular heterotrimeric G proteins, initiating a cascade of downstream signaling events. The receptor can also signal through G-protein-independent pathways, primarily mediated by β-arrestins.[1][8]
G-Protein-Dependent Signaling Pathways
The APJ receptor primarily couples to Gαi/o and Gαq/11 subunits, and has also been shown to activate Gα13.[1][9][10][11] The activation of these G proteins leads to the modulation of various second messengers and protein kinase cascades.
Gαi/o-Mediated Signaling
Activation of the Gαi/o pathway by the apelin receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent inhibition of protein kinase A (PKA) activity.[1][12] The βγ subunits released from the activated Gαi/o can also activate other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and metabolism.[7][10]
Gαq/11-Mediated Signaling
Coupling of the APJ receptor to Gαq/11 activates phospholipase Cβ (PLCβ).[1] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn can activate various calcium-dependent enzymes, including calmodulin.[1] DAG, along with Ca2+, activates protein kinase C (PKC), which can phosphorylate a wide range of downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[1][13]
Gα13-Mediated Signaling
A non-canonical pathway involving Gα13 has been identified, which plays a critical role in cardiovascular development.[9][11] Apelin-APJ signaling activates Gα13, leading to the phosphorylation and cytoplasmic translocation of histone deacetylases (HDACs) 4 and 5. This relieves the inhibition of the transcription factor myocyte enhancer factor 2 (MEF2), allowing it to activate the transcription of target genes involved in vascular maturation.[9][11]
References
- 1. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The apelin receptor: physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer [frontiersin.org]
- 4. Apelin and its receptor APJ in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study Progression of Apelin/APJ Signaling and Apela in Different Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apelin-APJ signaling is a critical regulator of endothelial MEF2 activation in cardiovascular development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
An In-depth Technical Guide to APJ Receptor Agonist Ki and EC50 Values
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinities (Ki) and potencies (EC50) of various agonists for the Apelin (APJ) receptor, a critical target in cardiovascular and metabolic diseases. The data herein is curated for researchers and professionals in drug development to facilitate the evaluation and comparison of novel and existing therapeutic agents.
Core Data Summary
The following tables summarize the quantitative data for endogenous and synthetic APJ receptor agonists, offering a comparative view of their biochemical and cellular activities.
Table 1: Endogenous APJ Receptor Agonists - Ki and EC50 Values
| Agonist | Ki (nM) | EC50 (nM) | Assay Type | Cell Line | Reference |
| Apelin-13 | 8.336[1] | 0.37[2][3][4] | cAMP | CHO-K1 | [1][2][3][4] |
| [Pyr1]-Apelin-13 | - | - | - | - | [3] |
| Apelin-17 | 4.651[1] | - | β-arrestin | HEK293 | [1] |
| Apelin-36 | 1.735[1] | 20[3] | cAMP | HEK293 | [1][3] |
| Elabela-32 | 1.343[1] | 8.6 (Gαi1), 166 (β-arrestin-2) | Gαi1, β-arrestin-2 | - | [1][3] |
| Elabela-21 | 4.364[1] | - | - | - | [1] |
| Elabela-11 | 14[5] | - | cAMP, β-arrestin | - | [5] |
Table 2: Synthetic APJ Receptor Agonists - Ki and EC50 Values
| Agonist | Ki (nM) | EC50 (nM) | Assay Type | Cell Line | Reference |
| AMG 986 (Azelaprag) | - | 0.3[6] | cAMP, Gα protein activation | - | [6][7][8][9] |
| BMS-986224 | 0.074[10] | - | Binding Assay | human APJ | [10][11] |
| CMF-019 | pKi 8.58 (human) | - | Binding Assay | human, rat, mouse APJ | [3][10] |
| ML233 | - | 3700[3][12] | β-arrestin | - | [3][12] |
| Compound 21 | 36 | 118 (cAMP) | cAMP | - | [13] |
| Compound 22 | 38 | 157 (cAMP) | cAMP | - | [13] |
| Compound 25 | 54 | 283 (cAMP) | cAMP | - | [13] |
| Compound 26 | 0.07 | 10 (β-arrestin2) | β-arrestin2 | - | [14] |
| Compound 27 | 0.04 | 19 (β-arrestin2) | β-arrestin2 | - | [14] |
| APJ receptor agonist 1 | - | 0.093 (human), 0.12 (rat) | - | human and rat APJ | [5] |
| APJ receptor agonist 6 | 59 | 6220 | - | - | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison of results.
Radioligand Binding Assay for Ki Determination
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the APJ receptor
-
Radioligand (e.g., [125I]-Apelin-13)
-
Unlabeled competitor compounds (test agonists)
-
Assay Buffer: 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4[5]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4[5]
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add the cell membranes (1-5 µg protein/well), a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.[10]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Functional Assays for EC50 Determination
1. cAMP Accumulation Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a common second messenger for Gi-coupled receptors like APJ.
Materials:
-
CHO-K1 cells stably expressing the human APJ receptor[1]
-
Forskolin (an adenylyl cyclase activator)
-
Test agonists
-
cAMP assay kit (e.g., HTRF, LANCE)
-
Cell culture medium and buffers
Procedure:
-
Seed the cells in a 96- or 384-well plate and culture overnight.
-
Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor like IBMX.[5][14]
-
Add varying concentrations of the test agonist to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.[5]
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the concentration-response curve and determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect.
2. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key event in G-protein-independent signaling and receptor desensitization.
Materials:
-
HEK293 cells co-expressing the APJ receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme fragment).[15]
-
Test agonists
-
Substrate for the reporter enzyme
-
Luminometer or fluorescence plate reader
Procedure:
-
Seed the cells in a white, opaque 96- or 384-well plate.
-
Add varying concentrations of the test agonist to the wells.
-
Incubate for a specified period (e.g., 90 minutes) at 37°C to allow for β-arrestin recruitment.[8][16]
-
Add the enzyme substrate and measure the resulting chemiluminescent or fluorescent signal.
-
The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Plot the concentration-response curve and calculate the EC50 value.
3. ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event following APJ receptor activation.
Materials:
-
Cells expressing the APJ receptor
-
Test agonists
-
Lysis buffer
-
Antibodies specific for phosphorylated ERK1/2 and total ERK1/2
-
Western blotting equipment or an ELISA-based assay kit (e.g., AlphaScreen SureFire)[3][13]
Procedure (Western Blotting):
-
Culture cells to near confluence and then serum-starve to reduce basal ERK phosphorylation.
-
Treat the cells with varying concentrations of the test agonist for a short period (e.g., 5-15 minutes).[2]
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against phospho-ERK1/2, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data.
-
Quantify the band intensities and plot the concentration-response curve to determine the EC50 value.
4. Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration that occurs upon activation of Gq-coupled signaling pathways, which can also be engaged by the APJ receptor.
Materials:
-
Cells expressing the APJ receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[9]
-
Test agonists
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR)[9]
Procedure:
-
Seed cells in a black-wall, clear-bottom 96- or 384-well plate.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Place the plate in the fluorescence reader.
-
Inject varying concentrations of the test agonist into the wells while simultaneously monitoring the fluorescence intensity.
-
The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Plot the peak fluorescence response against the agonist concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by APJ receptor agonists and the general workflows of the experimental protocols described above.
Caption: APJ Receptor Signaling Pathways.
Caption: Experimental Workflows for Ki and EC50.
References
- 1. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. en.ice-biosci.com [en.ice-biosci.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to APJ Receptor Agonist G-protein Dependent Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the G-protein dependent signaling pathways activated by agonists of the Apelin Receptor (APJ), a Class A G-protein coupled receptor (GPCR). This document details the downstream signaling cascades, presents quantitative data for various agonists, and offers detailed experimental protocols for key assays used in the characterization of APJ receptor agonists.
Introduction to the APJ Receptor and its Ligands
The APJ receptor, also known as APLNR, was initially identified as an orphan receptor with sequence homology to the angiotensin II receptor type 1.[1] It was later deorphanized with the discovery of its endogenous ligand, apelin.[1] Apelin is a peptide that exists in several bioactive isoforms, such as apelin-36, apelin-17, and apelin-13.[2] More recently, a second endogenous ligand, Elabela/Toddler, was identified, which shares little sequence homology with apelin but also activates the APJ receptor.[3][4] The apelin/APJ system is a key regulator of cardiovascular homeostasis, fluid balance, and energy metabolism, making it a promising therapeutic target for conditions like heart failure and pulmonary arterial hypertension.[5][6]
G-Protein Dependent Signaling Pathways
Activation of the APJ receptor by its agonists primarily initiates signaling through coupling to inhibitory G-proteins (Gαi/o) and Gq proteins.[7][8] This activation leads to a cascade of intracellular events that mediate the physiological effects of apelin and other APJ agonists.
Gαi-Mediated Signaling
The predominant signaling pathway for the APJ receptor involves coupling to Gαi proteins, particularly Gαi1 and Gαi2.[7] Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][9] This reduction in cAMP attenuates the activity of Protein Kinase A (PKA).[8]
Beyond cAMP inhibition, the Gαi pathway, along with the released Gβγ subunits, can activate other important signaling molecules, including Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B).[8][10] The Gαi pathway can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][7]
Gαq-Mediated Signaling
The APJ receptor also couples to Gαq proteins.[8][11] Activation of this pathway stimulates Phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[8] The increased cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC).[8]
Quantitative Data for APJ Receptor Agonists
The potency and binding affinity of various agonists for the APJ receptor have been characterized using a range of in vitro assays. The following tables summarize these findings.
Table 1: Binding Affinity (Ki) and Potency (EC50/IC50) of APJ Receptor Agonists
| Agonist | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Apelin-13 | Radioligand Binding | APJ/293T | Kd | 4.45 | [10] |
| Apelin-13 | cAMP Inhibition | HEK293 | IC50 | 15.24 | [12] |
| [Pyr1]-Apelin-13 | Radioligand Binding | HEK293 | Ki | 1.3 | |
| Apelin-17 | Radioligand Binding | HEK293 | pIC50=9.02 | ~0.95 | [13] |
| Apelin-36 | Radioligand Binding | HEK293 | pIC50=8.61 | ~2.45 | [13] |
| Apelin-36 | cAMP Inhibition | HEK293 | IC50 | 13.65 | [12] |
| Elabela-21 | cAMP Inhibition | HEK293 | IC50 | 25.76 | [12] |
| Elabela-32 | Radioligand Binding | HEK293 | Ki | 1.343 | [12] |
| Elabela-32 | cAMP Inhibition | HEK293 | IC50 | 25.70 | [12] |
| ML233 | Functional (β-arrestin) | CHO-K1 | EC50 | 3700 | [14] |
| Compound 9 | Ca2+ Mobilization | - | EC50 | 800 | [15] |
| Compound 21 | cAMP Inhibition | - | EC50 | 118 | [15] |
| Compound 22 | Ca2+ Mobilization | - | EC50 | 800 | [16] |
| AM-8123 | cAMP Inhibition | hAPJ-overexpressing cells | logEC50=-9.44 | ~0.36 | [6] |
| AMG 986 | cAMP Inhibition | hAPJ-overexpressing cells | logEC50=-9.64 | ~0.23 | [6][17] |
Table 2: Biased Agonism at the APJ Receptor
| Agonist | G-protein Pathway (EC50/IC50, nM) | β-arrestin Pathway (EC50, nM) | Bias Factor (Fold) | Reference |
| Apelin-17 | - | 0.46 (β-arrestin 2) | Biased towards β-arrestin | [12] |
| Elabela-32 | 25.70 (cAMP) | 21.88 (β-arrestin 2) | >1000-fold bias to β-arrestin | [18] |
| K16P (Apelin analog) | 0.81 (Gi activation) | 68 (β-arrestin 2) | Biased towards Gi | |
| ANPA-073 | Potent G-protein signaling | Significantly less potent for β-arrestin | G-protein biased | |
| ANPA-137 | Potent G-protein signaling | Significantly less potent for β-arrestin | G-protein biased | [19] |
Detailed Experimental Protocols
BRET Assay for G-protein Activation
This protocol is adapted from established methods for monitoring G-protein activation via Bioluminescence Resonance Energy Transfer (BRET).[3][20][21] It measures the change in proximity between fluorescently tagged Gα and Gγ subunits upon receptor activation.
Materials:
-
HEK293T cells
-
Plasmids: APJ receptor, Gαi-Rluc, Gγ2-Venus
-
Cell culture medium (e.g., DMEM) and supplements
-
Transfection reagent (e.g., Lipofectamine)
-
96-well white microplates
-
Coelenterazine H
-
BRET-compatible plate reader
Procedure:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids encoding the APJ receptor, Gαi fused to Renilla luciferase (Rluc), and Gγ2 fused to Venus (a YFP variant). Culture for 24-48 hours to allow for protein expression.
-
Cell Preparation: Harvest the transfected cells and resuspend them in a suitable assay buffer.
-
Plating: Dispense the cell suspension into a 96-well white microplate.
-
BRET Measurement: a. Add Coelenterazine H to each well to a final concentration of 5 µM. b. Immediately measure the luminescence at two wavelengths: one for the Rluc emission (e.g., 485 nm) and one for the Venus emission (e.g., 530 nm). c. Add the APJ agonist at various concentrations to the wells. d. Continue to measure the luminescence at both wavelengths for a set period.
-
Data Analysis: a. Calculate the BRET ratio by dividing the Venus emission by the Rluc emission. b. The net BRET is the BRET ratio in the presence of the agonist minus the basal BRET ratio. c. Plot the net BRET against the agonist concentration and fit the data to a dose-response curve to determine the EC50.
HTRF cAMP Assay for Gi-Coupled Receptors
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of cAMP production, a hallmark of Gi-coupled receptor activation.[22][23][24][25]
Materials:
-
CHO or HEK293 cells stably expressing the APJ receptor
-
HTRF cAMP assay kit (containing Eu3+-cryptate labeled anti-cAMP antibody and d2-labeled cAMP)
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Harvest and resuspend the APJ-expressing cells in stimulation buffer containing a phosphodiesterase inhibitor.
-
Plating: Dispense the cell suspension into a 384-well microplate.
-
Agonist and Forskolin Addition: a. Add the APJ agonist at various concentrations to the wells. b. Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Detection: a. Add the HTRF detection reagents (Eu3+-cryptate anti-cAMP and d2-cAMP) to each well. b. Incubate for 60 minutes at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (d2).
-
Data Analysis: a. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. b. A decrease in the HTRF ratio indicates an increase in intracellular cAMP. c. Plot the HTRF ratio against the agonist concentration to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.
Western Blot for ERK1/2 Phosphorylation
This protocol describes the detection of ERK1/2 phosphorylation, a downstream event of APJ receptor activation, using Western blotting.[1][5][26]
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–function relationship and physiological role of apelin and its G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]
- 8. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. G protein-coupled APJ receptor signaling induces focal adhesion formation and cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cy7-5-azide.com [cy7-5-azide.com]
- 12. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a Novel Small Molecule Agonist Scaffold for the APJ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 18. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. atsjournals.org [atsjournals.org]
- 20. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. Western blot for phosphorylated proteins | Abcam [abcam.com]
An In-depth Technical Guide to APJ Receptor Agonist-Mediated β-Arrestin Recruitment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanisms, experimental assessment, and quantitative analysis of β-arrestin recruitment to the Apelin Receptor (APJ) by various agonists. It is designed to serve as a core technical resource, offering detailed experimental protocols, structured data presentation, and visual diagrams of key biological and experimental processes.
Introduction: The APJ Receptor and β-Arrestin Signaling
The Apelin Receptor (APJ), also known as AGTRL1, is a Class A G protein-coupled receptor (GPCR) that plays critical roles in cardiovascular regulation, fluid homeostasis, and metabolism.[1][2] Its endogenous ligands include peptides from the apelin and elabela (or apela) families.[3] Upon agonist binding, the APJ receptor undergoes a conformational change, initiating intracellular signaling cascades.
Traditionally, GPCR signaling was primarily associated with the activation of heterotrimeric G proteins. The APJ receptor is known to couple to inhibitory G proteins (Gαi), which inhibit adenylyl cyclase to reduce cyclic AMP (cAMP) levels, and to Gαq proteins, which activate phospholipase C (PLCβ).[4] However, a parallel and equally important signaling pathway is mediated by β-arrestins (β-arrestin-1 and β-arrestin-2).
Initially characterized as proteins that mediate receptor desensitization and internalization, β-arrestins are now recognized as versatile scaffold proteins that initiate their own distinct signaling cascades, independent of G proteins.[4][5] This process involves the phosphorylation of the agonist-occupied receptor by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins.[5][6] This recruitment uncouples the receptor from G proteins, terminating that phase of signaling, and can lead to the activation of other pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][7]
Biased Agonism: A New Paradigm in APJ Drug Discovery
The discovery that GPCRs can signal through both G protein- and β-arrestin-dependent pathways has given rise to the concept of "biased agonism" or "functional selectivity".[4][7] Biased agonists are ligands that preferentially activate one signaling pathway over another.[5] For the APJ receptor, this has profound therapeutic implications.
Evidence suggests that G protein-mediated signaling is responsible for many of the beneficial effects of APJ activation, such as increased cardiac contractility, while β-arrestin-mediated signaling may contribute to adverse effects like cardiac hypertrophy in response to pathological stress.[3][8] Consequently, there is significant interest in developing G protein-biased APJ agonists, which would selectively engage the therapeutic G protein pathway while minimizing β-arrestin recruitment and its associated downstream effects.[2][3][9][10] The ability to precisely measure β-arrestin recruitment is therefore paramount in the characterization of novel APJ agonists.
APJ Receptor Signaling Pathways
Upon activation by an agonist, the APJ receptor can initiate two major signaling arms: the G protein-dependent pathway and the β-arrestin-dependent pathway. The balance between these pathways can be modulated by the specific agonist bound to the receptor.
Experimental Protocols for Measuring β-Arrestin Recruitment
Several robust, high-throughput compatible assays are available to quantify the recruitment of β-arrestin to the APJ receptor. The most common technologies include Bioluminescence Resonance Energy Transfer (BRET), transcriptional reporter assays (Tango), and Enzyme Fragment Complementation (EFC).
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a proximity-based assay that measures the interaction between two proteins in real-time in living cells.[11][12] It relies on non-radiative energy transfer from a bioluminescent donor molecule to a fluorescent acceptor molecule when they are in close proximity (<10 nm).
Detailed BRET Protocol:
-
Cell Culture and Transfection: HEK293T cells are commonly used.[13] Cells are transiently co-transfected with plasmids encoding the APJ receptor fused to a Renilla luciferase variant (e.g., RlucII) and β-arrestin-1 or β-arrestin-2 fused to a yellow fluorescent protein variant (e.g., YFP or Venus).[11][13]
-
Cell Plating: 24 hours post-transfection, cells are harvested and plated into white, opaque 96-well microplates at a density of approximately 80,000-100,000 cells per well.[13]
-
Assay Performance: 48 hours post-transfection, the growth medium is replaced with a buffer (e.g., PBS). Cells are then stimulated with varying concentrations of the test agonist for a defined period, typically 15 minutes.[13] The luciferase substrate (e.g., Coelenterazine h or DeepBlue C) is added, and the plate is immediately read.[13]
-
Data Acquisition: A BRET-capable plate reader is used to simultaneously measure the light emission from the donor (e.g., ~470 nm) and the acceptor (e.g., ~530 nm).[13]
-
Analysis: The BRET signal is calculated as the ratio of the acceptor emission intensity to the donor emission intensity. These ratios are then plotted against the logarithm of the agonist concentration, and a non-linear regression analysis is used to determine the potency (EC50) and efficacy (Emax) of the agonist.
Tango Assay (Transcriptional Reporting)
The Tango assay is a G protein-independent method that measures receptor-arrestin interaction by converting it into a quantifiable reporter gene expression signal.[14][15] This assay is particularly useful for stable screening campaigns.
Detailed Tango Protocol:
-
Cell Line: The assay utilizes a specific cell line (e.g., HTLA) that stably expresses the reporter gene construct.[16] This cell line is then transfected with plasmids for the two fusion proteins: the APJ receptor fused to a transcription factor (TF) and β-arrestin fused to a protease (e.g., TEV protease).[15][17]
-
Assay Performance: Cells are plated and incubated with the agonist. Upon β-arrestin recruitment, the protease is brought into proximity with its cleavage site on the receptor tail, releasing the transcription factor.
-
Reporter Gene Expression: The TF translocates to the nucleus and activates the expression of a reporter gene, typically β-lactamase.[17] This requires an incubation period of several hours (e.g., 16-24 hours) to allow for transcription and translation.
-
Signal Detection: After incubation, a FRET-based substrate for β-lactamase (e.g., containing coumarin and fluorescein) is added.[17] Cleavage of the substrate by β-lactamase disrupts FRET, leading to a change in the fluorescence emission ratio (e.g., 460 nm / 530 nm), which is measured on a plate reader.[17]
-
Analysis: The change in fluorescence ratio is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine agonist potency and efficacy.
PathHunter Assay (Enzyme Fragment Complementation - EFC)
This technology uses the complementation of two inactive enzyme fragments to generate a signal when two proteins of interest interact. It is a common platform for high-throughput screening.[18][19]
Detailed PathHunter Protocol:
-
Cell Line: The assay uses a cell line (e.g., CHO-K1) stably expressing the two fusion proteins: the APJ receptor tagged with a small fragment of β-galactosidase (ProLink or PK) and β-arrestin tagged with the larger, complementing fragment (Enzyme Acceptor or EA).[18][19]
-
Assay Performance: Cells are plated and incubated with the test agonist for a specified time (e.g., 60-90 minutes) to allow for receptor-arrestin interaction and enzyme complementation.
-
Signal Detection: A detection reagent containing the chemiluminescent substrate for β-galactosidase is added.[18] The plate is incubated for approximately 60 minutes in the dark to allow the enzymatic reaction to proceed.
-
Data Acquisition: The chemiluminescent signal is measured using a standard plate luminometer.[18]
-
Analysis: The intensity of the light signal is directly proportional to the amount of β-arrestin recruited to the receptor. Data is analyzed using non-linear regression to determine EC50 and Emax values.
Quantitative Data on APJ Agonist-Mediated β-Arrestin Recruitment
The following tables summarize quantitative data for various APJ receptor agonists, detailing their potency (EC50 or pEC50) and, where available, efficacy in recruiting β-arrestin.
Table 1: Endogenous Peptide Agonists
| Ligand | β-Arrestin Isoform | Potency (logEC50) | Assay Type | Cell Line | Reference |
|---|---|---|---|---|---|
| Apelin-13 | β-Arrestin 1 | -6.37 ± 0.09 | BRET | HEK293 | [20] |
| β-Arrestin 2 | -6.81 ± 0.09 | BRET | HEK293 | [20] | |
| β-Arrestin 2 | 7.4 (pEC50) | BRET | HEK293 | [21] | |
| pGlu¹-Apelin-13 | β-Arrestin 1 | -6.90 ± 0.11 | BRET | HEK293 | [20] |
| β-Arrestin 2 | -6.72 ± 0.22 | BRET | HEK293 | [20] | |
| Apelin-17 | β-Arrestin 1 | -7.90 ± 0.14 | BRET | HEK293 | [20] |
| β-Arrestin 2 | -8.33 ± 0.16 | BRET | HEK293 | [20] | |
| Apelin-36 | β-Arrestin 1 | -7.03 ± 0.09 | BRET | HEK293 | [20] |
| β-Arrestin 2 | -6.71 ± 0.25 | BRET | HEK293 | [20] | |
| Elabela-21 | β-Arrestin 1 | -7.18 ± 0.06 | BRET | HEK293 | [20] |
| β-Arrestin 2 | -7.18 ± 0.14 | BRET | HEK293 | [20] | |
| Elabela-32 | β-Arrestin 1 | -7.66 ± 0.11 | BRET | HEK293 | [20] |
| | β-Arrestin 2 | -7.88 ± 0.28 | BRET | HEK293 |[20] |
Table 2: Modified and Synthetic Agonists
| Ligand | Description | Potency (EC50) | Assay Type | Cell Line | Reference |
|---|---|---|---|---|---|
| K17F (Apelin-17) | Full-length Apelin-17 | Potent recruitment | BRET | HEK293T | [13] |
| K16P | Apelin-17 lacking C-terminal Phe | 60% reduced max response vs K17F | BRET | HEK293T | [13] |
| ML233 | Small Molecule Agonist | 3.7 µM | PathHunter | CHO-K1 | [22] |
| Compound 18 | Pyrazole-based Small Molecule | < 0.5 µM | β-Arrestin Recruitment | - | [23] |
| Compound 21 | Pyrazole-based Small Molecule | < 0.5 µM | β-Arrestin Recruitment | - | [23] |
| Compound 22 | Pyrazole-based Small Molecule | < 0.5 µM | β-Arrestin Recruitment | - | [23] |
| Compound 23 | Pyrazole-based Small Molecule | < 0.5 µM | β-Arrestin Recruitment | - | [23] |
| Compound 25 | Pyrazole-based Small Molecule | < 0.5 µM | β-Arrestin Recruitment | - | [23] |
| (-)-Epicatechin | Flavonoid (Biased Agonist) | Kd = 1.76 x 10⁻¹² M | PathHunter | - |[24] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison of absolute values across different studies should be done with caution.
Structure-Activity Relationships (SAR) for β-Arrestin Recruitment
The structural features of an agonist determine its binding mode and the specific conformational state it stabilizes in the APJ receptor, which in turn dictates the preference for G protein or β-arrestin coupling.
Key findings from SAR studies indicate:
-
The C-Terminal Phenylalanine: For linear apelin peptides, the C-terminal phenylalanine residue is critical for robust β-arrestin recruitment and subsequent receptor internalization.[9][13] Peptides lacking this residue, such as K16P (an apelin-17 analogue), show significantly reduced ability to recruit β-arrestin while retaining their capacity to activate Gαi, thus acting as G protein-biased agonists.[13]
-
Macrocyclization: The development of macrocyclic peptide analogues has been explored to improve stability and modulate signaling bias.[9] Certain cyclic compounds have been identified as potent G protein-biased agonists with nanomolar affinity for the APJ receptor but weak β-arrestin recruitment.[9]
-
Small Molecules: Non-peptide small molecules have been identified that can act as full or partial agonists.[22][23] Systematic modification of scaffolds, such as pyrazole-based compounds, has led to agonists with functional selectivity, showing a bias towards G protein-mediated calcium mobilization over β-arrestin recruitment.[23]
Conclusion and Future Directions
The recruitment of β-arrestin to the APJ receptor is a critical event that shapes the overall cellular response to agonist stimulation. The ability to selectively modulate this pathway through the design of biased agonists holds immense promise for developing safer and more effective therapeutics for cardiovascular and metabolic diseases.[5][25]
This guide has provided the foundational knowledge and detailed protocols required to investigate APJ agonist-mediated β-arrestin recruitment. Future research will likely focus on:
-
High-Resolution Structures: Elucidating the high-resolution crystal or cryo-EM structures of the APJ receptor in complex with β-arrestin and various biased agonists to understand the molecular basis of functional selectivity.[8]
-
Novel Scaffolds: Discovering and optimizing novel peptide and small-molecule scaffolds that exhibit a greater degree of bias, offering improved therapeutic windows.[10]
-
In Vivo Consequences: Further delineating the specific physiological and pathophysiological consequences of APJ β-arrestin signaling in different tissues and disease models to validate the therapeutic hypothesis of biased agonism.[2][3]
By leveraging the experimental frameworks and quantitative data presented herein, researchers are well-equipped to contribute to the ongoing efforts to translate the elegant pharmacology of the APJ receptor into next-generation therapeutics.
References
- 1. jicrcr.com [jicrcr.com]
- 2. Loss of APJ mediated β-arrestin signalling improves high-fat diet induced metabolic dysfunction but does not alter cardiac function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRET-based assay to specifically monitor β2AR/GRK2 interaction and β-arrestin2 conformational change upon βAR stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. atsjournals.org [atsjournals.org]
- 11. Measuring Recruitment of β-Arrestin to G Protein-Coupled Heterodimers Using Bioluminescence Resonance Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apelin-13 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 22. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. A Systematic Approach to Identify Biased Agonists of the Apelin Receptor through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for APJ Receptor Agonist 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin Receptor (APJ), a G protein-coupled receptor (GPCR), and its endogenous ligand, apelin, are key players in the regulation of the cardiovascular system. Activation of the APJ receptor has demonstrated a range of beneficial effects, including inotropy, vasodilation, and angiogenesis, making it a promising therapeutic target for cardiovascular diseases such as heart failure. APJ receptor agonist 6 (also referred to as compound 9 in select literature) is a potent, small-molecule agonist of the APJ receptor, offering a valuable tool for investigating the therapeutic potential of this signaling pathway.
These application notes provide a comprehensive overview of the experimental protocols for the characterization of this compound, including its in vitro activity and guidance for in vivo studies.
Chemical Information
| Compound Name | This compound (compound 9) |
| Molecular Formula | C₂₉H₃₄FN₃O₅ |
| Molecular Weight | 523.60 g/mol |
| CAS Number | 1965244-85-2 |
| Chemical Structure | (Structure available in cited literature)[1] |
| Solubility | Soluble in DMSO |
In Vitro Activity
This compound has been characterized in a variety of in vitro functional assays to determine its potency and efficacy at the human APJ receptor. The following table summarizes its key activity parameters.[1]
| Assay Type | Parameter | Value (µM) |
| Receptor Binding | Kᵢ | 1.3 |
| Calcium Mobilization | EC₅₀ | 0.070 |
| cAMP Inhibition | EC₅₀ | 0.097 |
| β-Arrestin Recruitment | EC₅₀ | 0.063 |
Signaling Pathways
Activation of the APJ receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, APJ receptor activation can stimulate Gαq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. The receptor also undergoes desensitization and internalization through the recruitment of β-arrestin.
Experimental Protocols
The following are detailed protocols for the key in vitro and in vivo experiments to characterize the activity of this compound.
In Vitro Experimental Workflow
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to this compound using the fluorescent indicator Fura-2 AM.
Materials:
-
CHO-K1 cells stably expressing the human APJ receptor
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Probenecid (optional)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.
Procedure:
-
Cell Seeding: Seed the APJ-expressing CHO-K1 cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127. Probenecid (2.5 mM) can be included to prevent dye leakage.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add 100 µL of the Fura-2 AM loading solution to each well and incubate for 60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, wash the cells twice with HBS to remove extracellular dye. Add 100 µL of HBS to each well.
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in HBS.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Add the diluted this compound to the wells.
-
Immediately begin recording the fluorescence intensity at emission wavelength of 510 nm with excitation wavelengths alternating between 340 nm and 380 nm for a period of 2-5 minutes.
-
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration. Plot the peak change in the F340/F380 ratio against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.
cAMP Inhibition Assay
This protocol outlines the measurement of the inhibition of forskolin-stimulated cAMP production by this compound using a competitive immunoassay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
CHO-K1 cells stably expressing the human APJ receptor
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., LANCE® Ultra cAMP Kit)
-
Cell culture medium
-
384-well white opaque microplates
-
Plate reader capable of TR-FRET measurements.
Procedure:
-
Cell Preparation: Harvest and resuspend the APJ-expressing CHO-K1 cells in stimulation buffer provided with the cAMP assay kit.
-
Compound and Forskolin Addition:
-
Add a fixed concentration of forskolin (e.g., 10 µM, to stimulate cAMP production) and varying concentrations of this compound to the wells of a 384-well plate.
-
Add the cell suspension to the wells.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for receptor stimulation and cAMP production.
-
Detection: Add the detection reagents from the cAMP assay kit (e.g., Eu-cAMP tracer and ULight™-anti-cAMP antibody) to the wells. Incubate as per the manufacturer's instructions to allow for the competitive binding to occur.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of cAMP produced. Plot the signal against the logarithm of the agonist concentration to generate an inhibition dose-response curve and calculate the EC₅₀ value.
β-Arrestin Recruitment Assay
This protocol describes the measurement of β-arrestin 2 recruitment to the activated APJ receptor using a commercially available assay system, such as the PathHunter® β-Arrestin assay.
Materials:
-
CHO-K1 cells engineered to co-express the APJ receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag.
-
This compound
-
Cell culture medium
-
PathHunter® detection reagents
-
White opaque 384-well plates
-
Luminescence plate reader.
Procedure:
-
Cell Seeding: Plate the engineered cells in a white opaque 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal on a luminescence plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.
In Vivo Experimental Protocol: Hemodynamic Assessment in Rats
This protocol provides a general framework for assessing the acute cardiovascular effects of this compound in anesthetized rats.
In Vivo Experimental Workflow
Animals:
-
Male Sprague-Dawley rats (250-350 g)
Materials:
-
This compound
-
Vehicle (e.g., saline with a small percentage of DMSO and/or a solubilizing agent)
-
Anesthetic (e.g., isoflurane or urethane)
-
Pressure transducer and data acquisition system
-
Catheters
-
Infusion pump
Procedure:
-
Anesthesia and Catheterization:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Surgically implant a catheter into the carotid artery for the measurement of arterial blood pressure and heart rate.
-
Implant a second catheter into the jugular vein for intravenous administration of the test compound.
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery before starting the experiment.
-
Baseline Measurements: Record baseline hemodynamic parameters, including mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate, for a period of 15-30 minutes.
-
Compound Administration:
-
Administer a continuous intravenous infusion of this compound at various doses. A vehicle control group should be run in parallel.
-
The infusion period can range from 15 to 60 minutes, depending on the experimental design.
-
-
Hemodynamic Monitoring: Continuously monitor and record all hemodynamic parameters throughout the infusion period and for a post-infusion period to observe any recovery.
-
Data Analysis:
-
Calculate the change from baseline for each hemodynamic parameter at each dose of the agonist.
-
Compare the changes in the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
Parameters such as cardiac output and stroke volume can also be measured using more advanced techniques like pressure-volume loop analysis for a more comprehensive cardiovascular assessment.
-
Conclusion
This compound is a valuable research tool for elucidating the physiological roles of the APJ receptor and for exploring its therapeutic potential in cardiovascular diseases. The protocols outlined in these application notes provide a solid foundation for the in vitro and in vivo characterization of this and other novel APJ receptor agonists. Careful execution of these experiments will yield crucial data on the potency, efficacy, and functional effects of these compounds, guiding further drug development efforts.
References
Application Notes and Protocols for APJ Receptor Agonist Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin Receptor (APJ), a G protein-coupled receptor (GPCR), and its endogenous ligands, apelin and ELABELA/Toddler, form a critical signaling system implicated in a wide range of physiological processes, including cardiovascular function, fluid homeostasis, and metabolism.[1][2][3] Consequently, the APJ receptor has emerged as a promising therapeutic target for various diseases, including heart failure, hypertension, and diabetes.[4][5][6] The development of potent and selective APJ receptor agonists is a key focus in drug discovery.
These application notes provide detailed protocols for common cell-based assays used to identify and characterize APJ receptor agonists. The described assays measure distinct downstream signaling events following receptor activation, providing a comprehensive pharmacological profile of test compounds. The primary assays covered include:
-
cAMP (Cyclic Adenosine Monophosphate) Assay: To measure the inhibition of cAMP production following the activation of the Gαi-coupled APJ receptor.
-
β-Arrestin Recruitment Assay: To quantify the recruitment of β-arrestin to the activated APJ receptor, a key event in G protein-independent signaling and receptor desensitization.
-
Calcium Mobilization Assay: To detect the transient increase in intracellular calcium levels upon APJ receptor activation, often through coupling to the promiscuous Gαq16 protein.[4]
-
Receptor Internalization Assay: To visualize and quantify the agonist-induced internalization of the APJ receptor from the cell surface.
APJ Receptor Signaling Pathways
Activation of the APJ receptor by an agonist initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[1][7] Additionally, APJ receptor activation can lead to the recruitment of β-arrestin, which mediates G protein-independent signaling and receptor internalization.[7][8][9] Furthermore, through coupling to Gαq, the receptor can stimulate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores.[4][10]
Caption: APJ Receptor Signaling Pathways.
Experimental Protocols
Cell Culture and Maintenance
CHO-K1 or HEK293 cells stably expressing the human APJ receptor are recommended for these assays.[1][11]
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., Geneticin/G418).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
cAMP Assay (Gαi Pathway)
This protocol is based on a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE® (Lanthanide Chelate Excite) TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technologies.[11][12]
Experimental Workflow:
Caption: cAMP Assay Workflow.
Protocol:
-
Cell Preparation: Harvest APJ-expressing cells and resuspend them in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[11]
-
Cell Seeding: Dispense 2,500-5,000 cells per well into a 384-well white plate.[11][13]
-
Compound Addition: Add test compounds and a reference agonist (e.g., Apelin-13) at various concentrations.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate for 30 minutes at room temperature.[11]
-
Detection: Add the cAMP detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody) according to the manufacturer's instructions.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader.
Data Analysis:
Calculate the ratio of the fluorescence signals at the two emission wavelengths. The inhibition of forskolin-stimulated cAMP production by an agonist will result in a decrease in this ratio. Determine the EC50 value for each compound by fitting the concentration-response data to a four-parameter logistic equation.
| Compound | EC50 (cAMP Assay) | Reference |
| Apelin-13 | ~0.05 - 0.37 nM | [11][14] |
| Azelaprag | ~0.32 nM | [14] |
| ML221 (Antagonist) | IC50 ~0.70 µM | [14] |
β-Arrestin Recruitment Assay
This assay measures the interaction between the activated APJ receptor and β-arrestin. Technologies like PathHunter® (enzyme fragment complementation) or NanoBiT® are commonly used.[8][12]
Experimental Workflow:
Caption: β-Arrestin Recruitment Assay Workflow.
Protocol:
-
Cell Preparation: Use a cell line engineered to co-express the APJ receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[8] Harvest and resuspend the cells in the appropriate assay buffer.
-
Cell Seeding: Seed the cells into a 384-well white plate.
-
Compound Addition: Add test compounds and a reference agonist.
-
Incubation: Incubate the plate for 90-180 minutes at 37°C.
-
Detection: Add the chemiluminescent substrate according to the manufacturer's protocol.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
Agonist-induced recruitment of β-arrestin-EA to the APJ-PK receptor forces the complementation of the β-galactosidase enzyme fragments, leading to the generation of a chemiluminescent signal.[8] Determine the EC50 values from the concentration-response curves.
| Compound | EC50 (β-Arrestin Assay) | Reference |
| Apelin-13 | ~ -8.96 (log EC50) | [9] |
| Azelaprag | - | |
| AM-8123 | ~ -9.45 (log EC50) | [9] |
| AMG 986 | ~ -9.61 (log EC50) | [9] |
Calcium Mobilization Assay
This assay is particularly useful for high-throughput screening and relies on the co-expression of the promiscuous Gαq16 protein, which couples GPCRs to the calcium signaling pathway.[4]
Protocol:
-
Cell Preparation: Use a cell line co-expressing the APJ receptor and Gαq16.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS).
-
Compound Addition: Add test compounds and a reference agonist.
-
Data Acquisition: Immediately measure the fluorescence intensity over time using a plate reader equipped with an injector. The increase in fluorescence corresponds to the mobilization of intracellular calcium.
Data Analysis:
The peak fluorescence intensity is used to determine the agonist response. Calculate EC50 values from the concentration-response curves. A Z-factor of ~0.6 or higher indicates a robust and reproducible assay suitable for HTS.[4]
| Peptide | EC50 (Calcium Mobilization) | Reference |
| Apelin-13 | Subnanomolar range | [4] |
| Apelin-17 | - | |
| Apelin-36 | - |
Receptor Internalization Assay
This assay visually confirms and quantifies the agonist-induced translocation of the APJ receptor from the plasma membrane to intracellular compartments.[7][15]
Protocol:
-
Cell Preparation: Use cells expressing a tagged APJ receptor (e.g., HA-tagged or GFP-tagged).
-
Cell Seeding: Seed cells on glass coverslips or in imaging-compatible plates.
-
Compound Treatment: Treat the cells with the test compound or reference agonist for a specific time course (e.g., 30 minutes).
-
Fixation and Staining: Fix the cells and, for non-fluorescently tagged receptors, perform immunofluorescence staining using an antibody against the tag.
-
Imaging: Acquire images using a fluorescence microscope.
Data Analysis:
Quantify the degree of internalization by measuring the fluorescence intensity in intracellular vesicles compared to the plasma membrane.
Summary and Conclusion
The cell-based assays described in these application notes provide a robust platform for the discovery and characterization of novel APJ receptor agonists. By employing a panel of assays that probe different aspects of receptor signaling, researchers can gain a comprehensive understanding of the pharmacological properties of their compounds, including potency, efficacy, and potential for biased agonism. This multi-assay approach is crucial for advancing the development of new therapeutics targeting the APJ receptor.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 10. Apelin binding to human APJ receptor leads to biased signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Agonist-induced internalization and desensitization of the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
APJ Receptor Agonist 6: In Vivo Administration Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin Receptor (APJ), a G protein-coupled receptor, and its endogenous peptide ligands, such as apelin and Elabela/Toddler, form a critical signaling system in the human body.[1][2] This system is a key regulator of cardiovascular function, fluid homeostasis, and energy metabolism.[3] Consequently, the APJ receptor has emerged as a promising therapeutic target for a range of conditions, including heart failure, pulmonary hypertension, and metabolic disorders.[3] While endogenous apelin peptides have a short half-life, limiting their therapeutic utility, significant research has focused on developing stable, small-molecule agonists.[1][2][4]
"APJ receptor agonist 6," also identified as "compound 9" in scientific literature, is a potent, pyrazole-based small-molecule agonist of the APJ receptor.[1][5][6] This document provides detailed application notes and protocols for the in vivo administration of this compound, based on its known in vitro properties and representative in vivo studies of similar small-molecule APJ agonists.
Data Presentation
In Vitro Activity of this compound (Compound 9)
Quantitative in vitro data for this compound (compound 9) are summarized below. These values indicate the compound's potency and efficacy in cell-based assays.
| Parameter | Value | Description | Reference |
| Binding Affinity (Ki) | 1.3 µM | The inhibition constant, representing the concentration required to occupy 50% of the APJ receptors in a competitive binding assay. | [1][2][5][6] |
| EC50 (Calcium Mobilization) | 0.070 µM | The concentration that elicits a half-maximal response in a calcium mobilization assay, indicating Gαq pathway activation. | [5][6] |
| EC50 (cAMP Inhibition) | 0.097 µM | The concentration that causes half-maximal inhibition of forskolin-induced cAMP production, indicating Gαi pathway activation. | [5][6] |
| EC50 (β-Arrestin Recruitment) | 0.063 µM | The concentration that promotes half-maximal recruitment of β-arrestin to the APJ receptor. | [5][6] |
Representative In Vivo Data for Small-Molecule APJ Agonists
The following table summarizes in vivo data from studies on other small-molecule APJ agonists, such as BMS-986224 and AMG-986, which can serve as a reference for designing experiments with this compound.
| Compound | Animal Model | Administration Route & Dose | Key Findings | Reference |
| BMS-986224 | Anesthetized Rats | Intravenous Infusion | Increased cardiac output by 10-15% without affecting heart rate. | [7] |
| BMS-986224 | Renal Hypertensive Rats | Oral (BID) - 0.1 and 1 mg/kg | Sustained increase in stroke volume and cardiac output. | [4] |
| AMG-986 | ZSF1 Obese Rats (Diastolic Dysfunction Model) | Acute Intravenous Infusion | Increased cardiac contractile reserve, ejection fraction, and stroke volume. | [8] |
| AMG-986 | Rat Myocardial Infarction Model | Chronic Oral Dosing | Reduced myocardial collagen content and improved diastolic function. | [8] |
| AMG-986 | Healthy Human Subjects | Single Oral Doses (5-650 mg) & IV Infusions | Acceptable safety and tolerability profile. | |
| Compound 47 (Pyrazole-based) | Rats | Oral | Favorable pharmacokinetic properties with a clearance of ~20 mL/min/kg. | [9] |
Experimental Protocols
Disclaimer: The following protocols are generalized based on methodologies used for other small-molecule APJ agonists. Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific animal model and experimental endpoint.
Preparation of Dosing Solutions
-
For Oral Administration (Gavage):
-
Determine the required concentration of this compound based on the target dose (mg/kg) and the average weight of the animals.
-
A common vehicle for oral administration of small molecules is a suspension in 0.5% (w/v) methylcellulose in sterile water. Other potential vehicles include polyethylene glycol 400 (PEG400) or a mixture of PEG400 and water.
-
Weigh the appropriate amount of this compound and suspend it in the chosen vehicle.
-
Use a homogenizer or sonicator to ensure a uniform suspension. Prepare fresh on the day of dosing.
-
-
For Intravenous Administration (Infusion):
-
For intravenous administration, this compound must be fully dissolved.
-
A common vehicle for IV infusion is sterile saline (0.9% NaCl) or a buffered solution such as PBS. Solubilizing agents like DMSO or cyclodextrins may be required, but their concentration should be minimized and tested for vehicle effects.
-
Prepare a stock solution in a suitable solvent (e.g., DMSO) and then dilute it to the final concentration in the infusion vehicle.
-
Ensure the final solution is clear and free of precipitates. Filter through a 0.22 µm sterile filter before administration.
-
In Vivo Administration
-
Animal Models:
-
Commonly used rodent models for cardiovascular studies include Sprague-Dawley rats, Wistar rats, and C57BL/6 mice.
-
Disease models relevant to APJ receptor activation include myocardial infarction models (e.g., left anterior descending coronary artery ligation), pressure-overload models (e.g., transverse aortic constriction), and models of metabolic syndrome (e.g., ZSF1 rats).[8]
-
-
Oral Administration (Gavage):
-
Acclimate animals to handling and gavage procedures to minimize stress.
-
Administer the prepared suspension of this compound using a proper-sized gavage needle. The volume is typically 5-10 mL/kg for rats.
-
For chronic studies, dosing can be performed once or twice daily (BID).[4]
-
-
Intravenous Administration (Infusion):
-
For acute studies, anesthetize the animal (e.g., with isoflurane).
-
Catheterize a suitable blood vessel, such as the jugular vein for infusion and the carotid artery for blood pressure monitoring.
-
Administer a bolus dose followed by a continuous infusion using a syringe pump to maintain steady-state plasma concentrations.
-
Assessment of Cardiovascular Effects (Pressure-Volume Loop Analysis)
This protocol describes an invasive hemodynamic assessment in rodents to measure the effects of this compound on cardiac function.
-
Animal Preparation:
-
Anesthetize the rat or mouse and place it on a heating pad to maintain body temperature.
-
Intubate the animal and provide mechanical ventilation.
-
Perform a median sternotomy to expose the heart.
-
-
Catheterization:
-
Insert a pressure-volume (PV) conductance catheter into the left ventricle through the apex.
-
Connect the catheter to a data acquisition system.
-
-
Data Acquisition:
-
Allow the animal to stabilize after instrumentation.
-
Record baseline hemodynamic parameters, including heart rate, blood pressure, stroke volume, ejection fraction, and cardiac output.
-
Administer this compound via intravenous infusion.
-
Continuously record PV loop data to assess changes in cardiac function over time.
-
-
Data Analysis:
-
Analyze the PV loop data to quantify changes in systolic and diastolic function.
-
Compare the post-dosing data to the baseline measurements.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Visualizations
APJ Receptor Signaling Pathway
Caption: APJ Receptor Signaling Pathways.
Experimental Workflow for In Vivo Testing
Caption: Experimental Workflow for In Vivo Agonist Testing.
References
- 1. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Small Molecule Agonist Scaffold for the APJ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 9. Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: APJ Receptor Agonist Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin Receptor (APJ), a G protein-coupled receptor (GPCR), and its endogenous ligands, apelin and Elabela/Toddler, are critical regulators of cardiovascular homeostasis and have emerged as promising therapeutic targets for conditions such as heart failure, pulmonary hypertension, and metabolic disorders.[1][2] Agonists of the APJ receptor can elicit a range of beneficial physiological effects, including increased cardiac contractility, vasodilation, and improved glucose metabolism.[3][4] This document provides detailed protocols for the preparation of APJ receptor agonist solutions and their application in key in vitro and in vivo experiments.
Data Presentation
General Characteristics of APJ Receptor Agonists
| Agonist Type | Examples | Key Characteristics |
| Endogenous Peptides | Apelin-13, Apelin-36, Elabela | High potency, short in vivo half-life due to rapid degradation.[1] |
| Peptide Analogs | (Pyr1)apelin-13, BMS-986224 | Modified to improve stability and pharmacokinetic profile.[5][6] |
| Small Molecules | AMG 986, AM-8123, CMF019 | Orally bioavailable, longer half-life, may exhibit biased agonism.[7][8][9] |
In Vitro Potency of Selected APJ Receptor Agonists
| Agonist | Assay Type | Cell Line | Potency (EC50/Kd) | Reference |
| Apelin-13 | cAMP Inhibition | HEK293 | 0.05 ± 0.07 nM | [6] |
| Apelin-13 | Calcium Mobilization | CHO-K1 | 0.37 nM | [8] |
| BMS-986224 | Radioligand Binding | HEK293 | Kd = 0.3 nM | [6][10] |
| BMS-986224 | cAMP Inhibition | HEK293 | 0.02 ± 0.02 nM | [6] |
| AMG 986 | cAMP Inhibition | hAPJ-overexpressing cells | log EC50: –9.64 ± 0.03 | [11] |
| AM-8123 | cAMP Inhibition | hAPJ-overexpressing cells | log EC50: –9.44 ± 0.04 | [11] |
| Elabela(19-32) | Gαi1 Activation | EC50 = 8.6 nM | [8] | |
| Elabela(19-32) | β-arrestin-2 Recruitment | EC50 = 166 nM | [8] |
Experimental Protocols
Protocol 1: General Solution Preparation for APJ Receptor Agonists
This protocol provides a general guideline for preparing stock solutions of peptide and small molecule APJ receptor agonists. Always refer to the manufacturer's specific instructions for a particular compound.
Materials:
-
APJ Receptor Agonist (peptide or small molecule)
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure for Peptide Agonists (e.g., Apelin-13):
-
Reconstitution: Briefly centrifuge the vial containing the lyophilized peptide to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water or a buffer specified by the manufacturer to a stock concentration of 1-10 mg/mL.
-
Gently vortex or sonicate to ensure complete dissolution. Avoid vigorous shaking which can cause peptide degradation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, a solution can be stored at 4°C for a few days, but stability should be verified.
Procedure for Small Molecule Agonists (e.g., BMS-986224):
-
Reconstitution: Weigh the required amount of the small molecule agonist in a sterile microcentrifuge tube.
-
Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing or placing in an ultrasonic bath.
-
Aliquoting and Storage: Aliquot the DMSO stock solution into smaller volumes.
-
Store the stock solutions at -20°C or -80°C.[5] For working solutions, the DMSO stock can be diluted in an appropriate aqueous buffer or cell culture medium. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.
Protocol 2: In Vitro APJ Receptor Activation - cAMP Inhibition Assay
This assay measures the ability of an APJ receptor agonist to inhibit the production of cyclic AMP (cAMP) following stimulation with forskolin.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human APJ receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Forskolin.
-
APJ receptor agonist stock solution.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
-
384-well white OptiPlate.
Procedure:
-
Cell Seeding: Seed the APJ-expressing cells into a 384-well plate at a density of 500-3000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the APJ receptor agonist in stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
-
Cell Stimulation:
-
Aspirate the cell culture medium from the wells.
-
Add the diluted agonist and a fixed concentration of forskolin (e.g., 10 µM) to the cells.
-
Incubate for 30 minutes at room temperature.[12]
-
-
cAMP Detection: Add the cAMP detection reagents from the kit (e.g., Eu-cAMP tracer and ULight-anti-cAMP) to each well.
-
Incubation: Incubate for 1 hour at room temperature.
-
Data Acquisition: Read the plate using a plate reader compatible with the assay technology (e.g., EnVision).
-
Data Analysis: Plot the agonist concentration versus the inhibition of the forskolin-induced cAMP signal to determine the EC50 value.
Protocol 3: In Vitro APJ Receptor Activation - β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated APJ receptor.
Materials:
-
Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter β-Arrestin CHO-K1 AGTRL1 cells).
-
Cell culture medium.
-
APJ receptor agonist stock solution.
-
Assay buffer.
-
Detection reagents specific to the assay platform.
Procedure:
-
Cell Seeding: Plate the cells in a white, clear-bottom 384-well plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the APJ receptor agonist in the assay buffer and add them to the cells.
-
Incubation: Incubate the plate for 90-120 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Generate a dose-response curve to calculate the EC50 for β-arrestin recruitment.[7]
Protocol 4: In Vivo Assessment of Cardiovascular Effects in Rodents
This protocol outlines a general procedure to assess the acute cardiovascular effects of an APJ receptor agonist in an anesthetized rat model.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic (e.g., isoflurane).
-
Catheters for jugular vein and carotid artery cannulation.
-
Pressure transducer and data acquisition system.
-
Infusion pump.
-
APJ receptor agonist solution formulated for in vivo administration.
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the experiment.
-
Surgical Preparation: Cannulate the jugular vein for drug administration and the carotid artery for blood pressure and heart rate monitoring.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery to obtain baseline cardiovascular parameters.
-
Agonist Administration: Infuse the APJ receptor agonist solution intravenously at a constant rate for a defined period.
-
Data Recording: Continuously record mean arterial pressure (MAP), heart rate (HR), and other relevant hemodynamic parameters throughout the infusion and for a post-infusion period.
-
Data Analysis: Analyze the changes in cardiovascular parameters from baseline in response to the agonist administration.[6]
Visualizations
Caption: APJ Receptor Signaling Pathways.
Caption: General Experimental Workflow.
References
- 1. jicrcr.com [jicrcr.com]
- 2. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The in-vivo cardiovascular effects of APJ agonism in healthy subjects and patients with chronic heart failure | Heart [heart.bmj.com]
- 4. BioAge Labs, Inc. Reports Promising Preclinical Results for APJ Agonist in Enhancing Glycemic Control and Cardioprotection in Diabetic Obesity and Heart Failure | Nasdaq [nasdaq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. atsjournals.org [atsjournals.org]
- 10. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 12. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for APJ Receptor Agonists in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for various Apelin Receptor (APJ) agonists used in rat models. The information is intended to guide researchers in designing and conducting in vivo studies to evaluate the therapeutic potential of these compounds in cardiovascular, metabolic, and other disease areas.
Introduction to APJ Receptor Agonists
The Apelin Receptor (APJ), a G protein-coupled receptor (GPCR), and its endogenous ligands, apelin and elabela, are critical regulators of cardiovascular homeostasis, fluid balance, and energy metabolism.[1] Pharmacological agonists of the APJ receptor have emerged as promising therapeutic agents for conditions such as heart failure, pulmonary hypertension, and metabolic disorders.[1][2] These agonists can be broadly categorized into endogenous peptides and small-molecule agonists, each with distinct pharmacokinetic profiles and administration routes.
Data Summary: Dosage and Administration in Rat Models
The following tables summarize the reported dosages and administration routes for various APJ receptor agonists in rat models, based on preclinical studies.
Table 1: Small-Molecule APJ Receptor Agonists
| Agonist | Rat Model | Route of Administration | Dosage | Key Findings | Reference |
| BMS-986224 | Anesthetized Instrumented Rats | Intravenous (IV) Infusion | 1, 10, and 100 µg/kg/min | Dose-dependent increases in stroke volume and cardiac output. | [3] |
| Cardiac Disease Model | Oral (BID) | 0.1 and 1 mg/kg | Sustained increase in cardiac output. | [3] | |
| AMG 986 | ZSF1 Obese Rats (impaired metabolic function) | Intravenous (IV) Infusion | 1 mg/kg/min | Increased cardiac reserve during dobutamine challenge. | [4] |
| AM-8123 | Myocardial Infarction (MI) Model | Intravenous (IV) Infusion | Not specified in abstract | Improved cardiac function. | [4][5] |
| Myocardial Infarction (MI) Model | Chronic Oral Dosing | Not specified in abstract | Reduced myocardial collagen content and improved diastolic function. | [2][5] | |
| Compound 47 | Not specified | Oral | Not specified | Orally bioavailable with favorable pharmacokinetic properties (clearance ~20 mL/min/kg). | [6] |
Table 2: Endogenous Peptide APJ Receptor Agonists
| Agonist | Rat Model | Route of Administration | Dosage | Key Findings | Reference |
| (Pyr1)apelin-13 | Anesthetized Instrumented Rats | Intravenous (IV) Infusion | Not specified | Increased cardiac output. | [3][7] |
| Apelin-36 (rat, mouse) | Not specified | Not specified | Not specified | Potently inhibits cAMP production (EC50 of 0.52 nM). | [8] |
Signaling Pathways of APJ Receptor Activation
APJ receptor activation triggers downstream signaling through two primary pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.[9][10] The balance between these pathways can lead to biased agonism, where a ligand preferentially activates one pathway over the other, resulting in distinct physiological effects.[9]
-
G Protein-Dependent Pathway: Primarily mediated by Gαi/o, this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[3][9] It also activates other critical intracellular cascades, including PI3K/Akt, MAPK/ERK, and eNOS, which are responsible for the beneficial effects on cardiac contractility, vasodilation, and metabolic regulation.[1]
-
β-Arrestin-Dependent Pathway: Recruitment of β-arrestin to the activated APJ receptor can lead to receptor desensitization and internalization.[5][11] This pathway can also initiate G protein-independent signaling, such as activating ERK and Src pathways, which are involved in longer-term cellular responses like angiogenesis and tissue repair.[1]
Caption: APJ Receptor Signaling Pathways.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature for the administration of APJ receptor agonists to rat models. Researchers should adapt these protocols based on the specific agonist, rat strain, disease model, and experimental objectives.
Protocol 1: Acute Intravenous Infusion in Anesthetized Rats
This protocol is suitable for evaluating the acute cardiovascular effects of APJ receptor agonists.
Materials:
-
APJ receptor agonist (e.g., BMS-986224, AMG 986)
-
Vehicle solution (e.g., saline, DMSO/saline mixture)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Infusion pump
-
Catheters (for drug administration and blood pressure monitoring)
-
Physiological monitoring equipment (e.g., pressure transducer, data acquisition system)
-
Male Sprague-Dawley or similar rat strain
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Catheterization: Surgically implant catheters into a femoral vein for drug infusion and a carotid or femoral artery for continuous monitoring of blood pressure and heart rate.
-
Stabilization: Allow the animal to stabilize for a period (e.g., 30 minutes) to obtain baseline physiological measurements.
-
Agonist Administration:
-
Prepare a stock solution of the APJ receptor agonist in the appropriate vehicle.
-
Administer the agonist via continuous intravenous infusion using a syringe pump at the desired dose (e.g., 1-100 µg/kg/min for BMS-986224).[3]
-
A vehicle-only control group should be run in parallel.
-
-
Data Collection: Continuously record hemodynamic parameters (e.g., blood pressure, heart rate, cardiac output) throughout the baseline, infusion, and post-infusion periods.
-
Euthanasia: At the end of the experiment, euthanize the animal according to approved institutional guidelines.
References
- 1. jicrcr.com [jicrcr.com]
- 2. Cardiovascular response to small-molecule APJ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 6. Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
Application Notes and Protocols: Investigating APJ Receptor Agonist 6 in an In Vitro Cardiac Hypertrophy Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload that can become pathological and lead to heart failure.[1][2] The apelin receptor (APJ), a G protein-coupled receptor, has emerged as a critical regulator of cardiac function and a promising therapeutic target.[3][4] Activation of the APJ receptor by its endogenous ligand, apelin, can exert protective effects, including increased cardiac contractility and vasodilation.[1][5] However, the APJ receptor can also be activated by mechanical stretch in an apelin-independent manner, leading to pathological hypertrophy through a β-arrestin-dependent signaling pathway.[1][6][7]
These application notes provide a comprehensive guide for utilizing a novel small-molecule, APJ Receptor Agonist 6 , in an in vitro model of cardiac hypertrophy. The protocols outlined below will enable researchers to characterize the effects of this agonist on cardiomyocyte hypertrophy and elucidate its underlying signaling mechanisms.
Signaling Pathways of the APJ Receptor in Cardiomyocytes
The APJ receptor can initiate distinct downstream signaling cascades depending on the activating stimulus. Understanding these pathways is crucial for interpreting experimental outcomes.
-
Apelin-Mediated Gαi Signaling (Cardioprotective): The binding of apelin to the APJ receptor primarily activates the inhibitory G protein, Gαi.[1] This pathway is generally considered cardioprotective, promoting positive inotropy and counteracting hypertrophic signaling.[1][7]
-
Stretch-Mediated β-arrestin Signaling (Hypertrophic): Mechanical stretch can directly activate the APJ receptor, independent of apelin.[1][7] This activation preferentially recruits β-arrestin, initiating a signaling cascade that contributes to pathological cardiac hypertrophy.[1][7][8]
-
PI3K-Akt-mTOR Signaling: Some studies suggest that apelin-13 can promote cardiomyocyte hypertrophy through the PI3K-Akt-mTOR pathway, highlighting the complex role of APJ signaling.[9][10]
Figure 1. APJ Receptor Signaling Pathways in Cardiomyocytes.
Experimental Protocols
I. In Vitro Model of Cardiac Hypertrophy
This protocol describes the induction of hypertrophy in primary neonatal rat ventricular cardiomyocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[11][12][13]
Materials:
-
Primary NRVMs or hiPSC-CMs
-
Cell culture medium (e.g., DMEM for NRVMs, specialized media for hiPSC-CMs)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hypertrophic agonist (e.g., Phenylephrine, Endothelin-1)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well)
Procedure:
-
Cell Culture: Culture NRVMs or hiPSC-CMs according to standard protocols.
-
Serum Starvation: Prior to treatment, serum-starve the cardiomyocytes for 12-24 hours to reduce basal signaling.
-
Induction of Hypertrophy: Treat cells with a hypertrophic agonist (e.g., 100 µM Phenylephrine or 10 nM Endothelin-1) for 24-48 hours.[12]
-
Treatment with this compound: Concurrently with the hypertrophic agonist or as a pre-treatment, add this compound at various concentrations.
-
Control Groups: Include a vehicle control (no treatment), a hypertrophic agonist-only control, and an this compound-only control.
-
Incubation: Incubate the cells for the desired period (typically 24-72 hours).[12]
-
Harvesting: After incubation, harvest the cells for downstream analysis.
Figure 2. Experimental Workflow for In Vitro Hypertrophy Induction.
II. Assessment of Cardiomyocyte Hypertrophy
Several assays can be employed to quantify the extent of cardiomyocyte hypertrophy.
A. Measurement of Cell Size
-
Method: Immunofluorescence staining for a cardiomyocyte-specific marker (e.g., α-actinin) followed by imaging and analysis of cell surface area.
-
Protocol:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with primary antibody against α-actinin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Image using a fluorescence microscope.
-
Measure the surface area of at least 100 cells per condition using image analysis software (e.g., ImageJ).
-
B. Quantification of Protein Synthesis
-
Method: Tritiated [³H]-leucine incorporation assay.[14]
-
Protocol:
-
During the final 4-6 hours of treatment, add [³H]-leucine to the culture medium.
-
Wash cells with ice-cold PBS.
-
Precipitate proteins with ice-cold 10% trichloroacetic acid (TCA).
-
Wash the protein precipitate with 95% ethanol.
-
Solubilize the precipitate in 0.5 M NaOH.
-
Measure radioactivity using a scintillation counter.
-
C. Gene Expression Analysis of Hypertrophic Markers
-
Method: Quantitative real-time PCR (qRT-PCR) for atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).[11][15]
-
Protocol:
-
Isolate total RNA from cardiomyocytes using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for ANP, BNP, and β-MHC.
-
Normalize expression levels to a housekeeping gene (e.g., GAPDH).
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
| Treatment Group | Average Cell Surface Area (µm²) | [³H]-Leucine Incorporation (CPM) | ANP mRNA (Fold Change) | BNP mRNA (Fold Change) | β-MHC mRNA (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | ||
| Hypertrophic Agonist | |||||
| APJ Agonist 6 (Low Dose) | |||||
| APJ Agonist 6 (High Dose) | |||||
| Hypertrophic Agonist + APJ Agonist 6 (Low Dose) | |||||
| Hypertrophic Agonist + APJ Agonist 6 (High Dose) |
Elucidating Signaling Pathways
To determine which signaling pathway is activated by this compound, the following experiments can be performed.
A. Gαi-Dependent Signaling
-
Method: Measure the inhibition of forskolin-stimulated cAMP production.[16][17]
-
Protocol:
-
Pre-treat cells with this compound.
-
Stimulate cells with forskolin to increase cAMP levels.
-
Measure intracellular cAMP levels using a commercial ELISA kit.
-
A decrease in forskolin-stimulated cAMP levels indicates Gαi activation.
-
B. β-arrestin Recruitment
-
Method: Utilize a β-arrestin recruitment assay, such as a bioluminescence resonance energy transfer (BRET) or enzyme-fragment complementation (EFC) assay.
-
Protocol:
-
Use a cell line co-expressing the APJ receptor fused to one component of the reporter system and β-arrestin fused to the other.
-
Treat cells with this compound.
-
Measure the reporter signal. An increase in signal indicates β-arrestin recruitment to the receptor.
-
C. PI3K/Akt Pathway Activation
-
Method: Western blotting for phosphorylated Akt (p-Akt) and total Akt.[9]
-
Protocol:
-
Treat cells with this compound for various time points.
-
Lyse cells and perform SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with antibodies against p-Akt and total Akt.
-
An increase in the p-Akt/total Akt ratio indicates pathway activation.
-
Figure 3. Workflow for Analyzing this compound Signaling.
Conclusion
These application notes provide a framework for the comprehensive in vitro evaluation of this compound in the context of cardiac hypertrophy. By following these protocols, researchers can determine the efficacy of this novel compound in modulating hypertrophic responses and gain valuable insights into its mechanism of action. This information is critical for the development of new therapeutic strategies for heart failure.
References
- 1. APJ ACTS AS A DUAL RECEPTOR IN CARDIAC HYPERTROPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Apelin and APJ orchestrate complex tissue-specific control of cardiomyocyte hypertrophy and contractility in the hypertrophy-heart failure transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | Stretch-Induced Biased Signaling in Angiotensin II Type 1 and Apelin Receptors for the Mediation of Cardiac Contractility and Hypertrophy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. APJ acts as a dual receptor in cardiac hypertrophy [escholarship.org]
- 8. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The protective effect of Apelin-13 against cardiac hypertrophy through activating the PI3K-AKT-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA [frontiersin.org]
- 12. Cardiac hypertrophy in a dish: a human stem cell based model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modeling hypertrophic cardiomyopathy with human cardiomyocytes derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Isolation and Culture of Adult Mouse Cardiomyocytes for Cell Signaling and in vitro Cardiac Hypertrophy [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
Application Notes and Protocols for cAMP Assay Measuring APJ Receptor Activation
These application notes provide a detailed protocol for measuring the activation of the Apelin Receptor (APJ), a G protein-coupled receptor (GPCR), by monitoring changes in intracellular cyclic adenosine monophosphate (cAMP) levels. This assay is crucial for researchers, scientists, and drug development professionals studying the pharmacology of APJ and screening for novel agonists and antagonists.
Introduction
The Apelin Receptor (APJ) is a class A GPCR that plays a significant role in various physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[1][2] Its endogenous ligands include apelin and Elabela (ELA).[3][4] Upon ligand binding, the APJ receptor primarily couples to the inhibitory G protein (Gαi), which in turn inhibits adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.[5][6][7] Therefore, measuring the inhibition of cAMP production is a robust method to quantify the activation of the APJ receptor. This protocol describes a common method for assessing APJ activation using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1][8]
Principle of the Assay
The cAMP assay is a competitive immunoassay that measures the concentration of cAMP produced by cells. In a typical TR-FRET based assay, a europium (Eu) cryptate-labeled anti-cAMP antibody and a fluorescently labeled cAMP analog (e.g., d2-labeled cAMP) are used.[9][10] In the absence of cellular cAMP, the antibody binds to the labeled cAMP analog, bringing the donor (Eu-cryptate) and acceptor (d2) molecules into close proximity, resulting in a high FRET signal. When cellular cAMP is present, it competes with the labeled cAMP analog for binding to the antibody. This competition leads to a decrease in the FRET signal that is proportional to the amount of cAMP produced by the cells.[9][10] Since APJ receptor activation leads to a decrease in cAMP, treatment with an APJ agonist will result in a higher FRET signal compared to untreated or forskolin-stimulated cells.
Signaling Pathway Diagram
Caption: APJ receptor signaling pathway leading to cAMP inhibition.
Experimental Protocol
This protocol is designed for a 384-well plate format and can be adapted for other formats.
Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human APJ receptor.[1][11]
-
Cell Culture Medium: Ham's F-12 or DMEM, supplemented with 10% FBS, and a selection antibiotic (e.g., G418).[12]
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.[12][13] (IBMX is a phosphodiesterase inhibitor to prevent cAMP degradation).
-
APJ Ligands: Apelin-13, Elabela, or other test compounds.
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
cAMP Assay Kit: e.g., HTRF cAMP kit or LANCE Ultra cAMP kit.[9][12][13]
-
384-well white plates: Low-volume, solid bottom.
-
Plate reader: Capable of reading TR-FRET signals.
Experimental Workflow Diagram:
Caption: General workflow for the APJ receptor cAMP assay.
Procedure:
-
Cell Culture:
-
Culture the APJ-expressing cells in T175 flasks until they reach 80-90% confluency.[14]
-
On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend the pellet in assay buffer to the desired cell density (typically 500-3000 cells per well, to be optimized).[12][13]
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds (agonists or antagonists) and reference ligands (e.g., Apelin-13) in assay buffer at 4x the final desired concentration.
-
-
Agonist Mode Assay:
-
Add 5 µL of assay buffer to the control wells and 5 µL of the diluted compounds to the test wells of a 384-well plate.
-
Dispense 5 µL of the cell suspension into each well.
-
Add 5 µL of forskolin solution (at a concentration that gives 80% of the maximal response, EC80, to be predetermined) to all wells except the basal control wells (which receive 5 µL of assay buffer instead).
-
Add another 5 µL of assay buffer to all wells. The final volume should be 20 µL.
-
Incubate the plate at room temperature for 30 minutes.[12]
-
-
Antagonist Mode Assay:
-
Add 5 µL of the diluted antagonist compounds to the test wells.
-
Dispense 5 µL of the cell suspension into each well.
-
Add 5 µL of an agonist (e.g., Apelin-13 at its EC80 concentration) to all wells except the basal control.
-
Add 5 µL of forskolin solution to all wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the cAMP assay kit, prepare the detection reagents (Eu-cryptate labeled antibody and d2-labeled cAMP).
-
Add the detection reagents to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for the development of the FRET signal.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the acceptor to donor fluorescence signals and then determine the amount of cAMP produced using a standard curve.
-
Plot the data as a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists) values using a non-linear regression analysis.
-
Data Presentation
The following table summarizes representative quantitative data for various ligands acting on the APJ receptor, as determined by cAMP assays.
| Ligand | Assay Mode | Cell Line | EC50 / IC50 | Reference |
| Apelin-13 | Agonist (cAMP inhibition) | HEK293 | 1.4 ± 0.1 nM | [15] |
| Apelin-13 | Agonist (cAMP inhibition) | CHO-K1 | 0.37 nM | [16] |
| Apelin-13 | Agonist (cAMP inhibition) | APJ-expressing Cells | 0.09 nM | [13] |
| Apelin-13 | Agonist (cAMP inhibition) | APJ-expressing Cells | 0.05 nM | [12] |
| Elabela-21 | Agonist (cAMP inhibition) | CHO-APJ | 11.1 nM | [17] |
| Azelaprag | Agonist | CHO-Flp-In-APJ | Induces cAMP production at low concentrations | [1] |
| ANPA0073 | Biased Agonist | CHO-Flp-In-APJ | Induces cAMP production at low concentrations | [1] |
| ML221 | Antagonist | APJ-expressing cells | IC50 = 0.70 µM | [16][18] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High well-to-well variability | Inconsistent cell number or improper mixing of reagents. | Ensure a homogenous cell suspension and proper mixing of all reagents. Centrifuging the plate briefly after cell addition can help.[13] |
| Low signal-to-background ratio | Suboptimal cell number, low receptor expression, or inappropriate forskolin concentration. | Optimize the cell density per well.[19] Ensure the cell line has adequate receptor expression. Titrate forskolin to find a concentration that provides a robust signal window. |
| No response to agonist | Inactive compound, problem with the cell line, or incorrect assay setup. | Verify the activity of the compound with a positive control. Check the viability and receptor expression of the cells. Review the entire protocol for any errors. |
| Assay window drift between experiments | Variation in cell passage number, reagent preparation, or incubation times. | Use cells within a consistent passage number range. Prepare fresh reagents for each experiment. Standardize all incubation times and temperatures.[9] |
Conclusion
The cAMP assay is a reliable and high-throughput method for studying the activation of the Gαi-coupled APJ receptor. By measuring the inhibition of cAMP production, researchers can effectively screen for and characterize novel agonists and antagonists, which is essential for the development of new therapeutics targeting the apelin/APJ system. Careful optimization of assay parameters is crucial for obtaining reproducible and accurate results.
References
- 1. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 2. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]
- 3. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apelin/Elabela-APJ: a novel therapeutic target in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apelin/APJ: Another Player in the Cancer Biology Network [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Apelin/APJ system: a novel promising target for anti-oxidative stress in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. revvity.com [revvity.com]
- 15. ahajournals.org [ahajournals.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Calcium Mobilization Assay for APJ Receptor Agonists
Introduction
The Apelin Receptor (APJ), a G-protein coupled receptor (GPCR), and its endogenous peptide ligands, such as apelin and Elabela, are crucial regulators in various physiological processes, including cardiovascular function, fluid homeostasis, and angiogenesis.[1] Consequently, the APJ receptor has emerged as a promising therapeutic target for a range of diseases.[2] The development of novel agonists for the APJ receptor is a key focus in drug discovery. A robust and reliable method for identifying and characterizing these agonists is the calcium mobilization assay. This assay measures the increase in intracellular calcium ([Ca2+]) following the activation of the APJ receptor, which is often coupled to the Gq signaling pathway, leading to the release of calcium from intracellular stores.[3][4]
Principle of the Assay
The calcium mobilization assay is a cell-based functional assay that quantifies the activity of Gq-coupled receptors.[5][6] Upon agonist binding to the APJ receptor, a conformational change activates the associated Gq protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[7] This transient increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye, such as Fluo-4 or Fluo-8, which exhibits a significant increase in fluorescence intensity upon binding to Ca2+.[8][9] The change in fluorescence is measured in real-time using a fluorescence plate reader, providing a direct measure of receptor activation.[5][6][8]
Applications
-
High-Throughput Screening (HTS): The assay is readily adaptable for HTS campaigns to identify novel APJ receptor agonists from large compound libraries.[2]
-
Pharmacological Characterization: It allows for the determination of agonist potency (EC50) and efficacy (Emax), providing key pharmacological data for lead optimization.
-
Biased Agonism Studies: The APJ receptor can also couple to other G-proteins like Gi, which inhibits cAMP production.[3] By comparing the activity of agonists in calcium mobilization assays with other signaling readouts (e.g., cAMP assays), researchers can identify biased agonists that selectively activate a specific signaling pathway.[1][3][10]
APJ Receptor Signaling Pathway
References
- 1. Apelin binding to human APJ receptor leads to biased signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. agilent.com [agilent.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for APJ Receptor Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting radioligand binding assays for the Apelin (APJ) receptor, a class A G-protein coupled receptor (GPCR). The APJ receptor and its endogenous ligands, apelin and Elabela/Toddler, are crucial regulators of cardiovascular homeostasis, angiogenesis, and fluid balance, making them attractive therapeutic targets for a range of diseases, including heart failure, hypertension, and diabetes.[1][2]
Radioligand binding assays are a fundamental tool for characterizing the interactions between ligands (agonists and antagonists) and the APJ receptor. These assays allow for the determination of key pharmacological parameters such as receptor affinity (Kd), receptor density (Bmax), and the inhibitory potency of unlabeled compounds (Ki).
Core Concepts and Principles
Radioligand binding assays involve the use of a radiolabeled ligand that binds specifically to the receptor of interest. The basic principle relies on incubating a source of the APJ receptor (e.g., cell membranes, tissue homogenates) with a known concentration of a radiolabeled ligand. After reaching equilibrium, the bound radioligand is separated from the unbound (free) radioligand, and the amount of radioactivity associated with the receptor is quantified.
Key Assay Types:
-
Saturation Binding Assays: These are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand. The data are used to determine the equilibrium dissociation constant (Kd), which reflects the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax), which indicates the receptor density in the sample.
-
Competitive Binding Assays: In these assays, a fixed concentration of radioligand and receptor is incubated with varying concentrations of an unlabeled competing compound. These experiments are used to determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to the inhibition constant (Ki), which represents the affinity of the competing compound for the receptor.
Experimental Protocols
Radioligand of Choice: [125I]-(Pyr1)Apelin-13
[125I]-(Pyr1)Apelin-13 is a widely used and well-characterized radioligand for the APJ receptor.[3][4][5] It binds with high affinity and specificity, making it suitable for both saturation and competition binding assays.[3]
Protocol 1: Saturation Radioligand Binding Assay
This protocol is designed to determine the Kd and Bmax of [125I]-(Pyr1)Apelin-13 binding to the APJ receptor.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the APJ receptor (e.g., CHO-K1 cells transfected with human APJ receptor, human heart tissue).[6]
-
Radioligand: [125I]-(Pyr1)Apelin-13.
-
Unlabeled Ligand: (Pyr1)Apelin-13 for determining non-specific binding.
-
Assay Buffer: 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.[6]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
96-well Plates: For incubation.
-
Glass Fiber Filters: (e.g., Unifilter-96 GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[7]
-
Filtration Apparatus: (e.g., 96-well harvester).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of the radioligand.
-
Reagent Addition:
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-specific Binding Wells: Add 50 µL of a high concentration of unlabeled (Pyr1)Apelin-13 (e.g., 1 µM final concentration).[3]
-
-
Radioligand Addition: Add 50 µL of [125I]-(Pyr1)Apelin-13 at varying concentrations (e.g., 0.01 to 5 nM) to all wells.
-
Membrane Addition: Add 150 µL of the membrane preparation (containing 1-20 µg of protein per well) to initiate the binding reaction.[6][7] The final assay volume is 250 µL.
-
Incubation: Incubate the plate at room temperature (23-27°C) for 30-60 minutes with gentle agitation to reach equilibrium.[3][6][7]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Quantification: Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration.
-
Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values. A Scatchard plot (Bound/Free vs. Bound) can also be used for a linear representation of the data.[8]
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol is used to determine the IC50 and Ki of a test compound for the APJ receptor.
Materials:
-
Same as for the saturation binding assay, plus the unlabeled test compounds.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
-
Reagent Addition:
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-specific Binding Wells: Add 50 µL of a high concentration of unlabeled (Pyr1)Apelin-13 (e.g., 1 µM final concentration).
-
Test Compound Wells: Add 50 µL of the test compound at various concentrations.
-
-
Radioligand Addition: Add 50 µL of [125I]-(Pyr1)Apelin-13 at a fixed concentration (typically at or near its Kd value, e.g., 0.07 nM).[6]
-
Membrane Addition: Add 150 µL of the membrane preparation to all wells.
-
Incubation, Separation, and Quantification: Follow steps 5-7 from the saturation binding assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Data Presentation
Table 1: Binding Characteristics of Radioligands for the APJ Receptor
| Radioligand | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [125I]-(Pyr1)Apelin-13 | Human Left Ventricle | 0.35 ± 0.08 | 4.3 ± 0.9 | [4][5] |
| [125I]-(Pyr1)Apelin-13 | Human Right Atria | 0.33 ± 0.09 | 3.1 ± 0.6 | [4] |
| [125I]-Apelin-13 | CHO-K1 cells expressing human APJ | 0.7 | 9.6 (pmol/mg) | [6] |
Table 2: Affinity (Ki) of Selected Ligands for the APJ Receptor
| Compound | Assay Type | Cell Line | Ki (nM) | Reference |
| Apelin-13 | Competitive Binding | CHO-K1-APJ | 1.3 | [2] |
| Pyrazole Agonist 9 | Competitive Binding | CHO-K1-APJ | 1300 | [2] |
| MM54 (Antagonist) | Competitive Binding | CHO cells with human APJ | 82 | [9][10] |
| MM54 (Antagonist) | Competitive Binding | Human Left Ventricle | 3200 | [9][10] |
Visualization of Key Processes
APJ Receptor Signaling Pathways
The APJ receptor is coupled to multiple intracellular signaling pathways, primarily through Gαi and Gαq proteins.[11] Activation of these pathways leads to diverse physiological responses. The receptor can also signal independently of G-proteins through β-arrestin recruitment.[11]
Caption: APJ receptor signaling pathways.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the general workflow for performing a radioligand binding assay for the APJ receptor.
Caption: Experimental workflow for APJ radioligand binding.
References
- 1. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [125I]-(Pyr1)Apelin-13 is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [(125)I]-(Pyr(1))Apelin-13 is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [125I]-(Pyr1)Apelin-13 is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man - ProQuest [proquest.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a competitive apelin receptor (APJ) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: FRET-Based Assay for APJ Receptor Dimerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin Receptor (APJ), a Class A G-protein coupled receptor (GPCR), is a critical regulator of cardiovascular homeostasis and has emerged as a promising therapeutic target for a range of diseases, including heart failure, hypertension, and diabetes.[1] Like many GPCRs, the APJ receptor is known to form dimers, both with itself (homodimers) and with other receptors (heterodimers), which can significantly alter its signaling properties and pharmacological responses.[1] Understanding the dimerization status of the APJ receptor is therefore crucial for the development of novel therapeutics targeting this system.
Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that allows for the detection of protein-protein interactions in living cells with high spatial resolution. FRET-based assays are well-suited for studying GPCR dimerization, providing quantitative insights into receptor proximity and conformational changes upon ligand binding. This application note provides a detailed protocol for a FRET-based assay to investigate APJ receptor dimerization, along with data presentation guidelines and visualizations of the associated signaling pathways and experimental workflows.
Signaling Pathways of APJ Receptor Dimerization
APJ receptor activation by its endogenous ligand, apelin, triggers a cascade of intracellular signaling events. Dimerization of the receptor can modulate these pathways, leading to distinct physiological outcomes. The primary signaling pathways associated with APJ activation include the Gαi and Gαq pathways, leading to the inhibition of adenylyl cyclase and activation of phospholipase C, respectively. These events ultimately influence downstream effectors such as ERK, Akt, and endothelial nitric oxide synthase (eNOS).
Below are diagrams illustrating the signaling pathways for APJ receptor monomer and dimer signaling.
FRET-Based Assay for APJ Dimerization: Experimental Workflow
The general workflow for a FRET-based assay to study APJ receptor dimerization involves several key steps, from plasmid construction to data analysis. A common approach utilizes fluorescent protein tags, such as Cyan Fluorescent Protein (CFP) as the FRET donor and Yellow Fluorescent Protein (YFP) as the FRET acceptor.
Data Presentation: Quantitative FRET Analysis
A key output of the FRET assay is the FRET efficiency (E), which is a measure of the proportion of energy transferred from the donor to the acceptor fluorophore. This value is inversely proportional to the sixth power of the distance between the fluorophores, making it highly sensitive to changes in protein proximity. Quantitative FRET data should be summarized in tables for clear comparison between different experimental conditions.
| Experimental Condition | Apparent FRET Efficiency (E %) ± SEM | n | Notes |
| Homodimerization | |||
| APJ-CFP + APJ-YFP (Basal) | Value | Value | Baseline FRET signal indicating constitutive dimerization. |
| APJ-CFP + APJ-YFP + Apelin-13 | Value | Value | Ligand-induced change in FRET efficiency. |
| Heterodimerization (Example) | |||
| APJ-CFP + AT1R-YFP (Basal) | Value | Value | Baseline FRET signal for the heterodimer. |
| APJ-CFP + AT1R-YFP + Angiotensin II | Value | Value | Effect of AT1R-specific agonist on heterodimerization. |
| Negative Controls | |||
| APJ-CFP + YFP (soluble) | Value | Value | Control for random collisions. |
| CFP (soluble) + APJ-YFP | Value | Value | Control for random collisions. |
Note: The "Value" placeholders should be replaced with actual experimental data. The provided table is a template for data presentation.
Experimental Protocols
Protocol 1: Plasmid Construction
-
Objective: To generate expression plasmids encoding the APJ receptor fused to CFP (donor) and YFP (acceptor) fluorescent proteins at the C-terminus.
-
Materials:
-
Human APJ receptor cDNA
-
pCFP-N1 and pYFP-N1 expression vectors (or similar)
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli cells
-
Standard molecular cloning reagents
-
-
Procedure:
-
Amplify the full-length coding sequence of the human APJ receptor by PCR, introducing appropriate restriction sites at the 5' and 3' ends for cloning into the pCFP-N1 and pYFP-N1 vectors. The stop codon of the APJ sequence should be removed to allow for in-frame fusion with the fluorescent protein.
-
Digest the PCR product and the pCFP-N1 and pYFP-N1 vectors with the selected restriction enzymes.
-
Ligate the digested APJ insert into the linearized pCFP-N1 and pYFP-N1 vectors using T4 DNA ligase.
-
Transform the ligation products into competent E. coli cells and select for positive clones on appropriate antibiotic-containing agar plates.
-
Verify the sequence of the resulting APJ-CFP and APJ-YFP constructs by DNA sequencing.
-
Protocol 2: Cell Culture and Transfection
-
Objective: To transiently express the APJ-CFP and APJ-YFP fusion proteins in a suitable mammalian cell line for FRET imaging.
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
APJ-CFP and APJ-YFP plasmid DNA
-
-
Procedure:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
One day before transfection, seed the cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. For co-expression, use a 1:1 ratio of APJ-CFP and APJ-YFP plasmids.
-
Add the transfection complexes to the cells and incubate for 24-48 hours to allow for protein expression.
-
Protocol 3: FRET Microscopy and Image Acquisition
-
Objective: To acquire fluorescence images of cells co-expressing APJ-CFP and APJ-YFP for FRET analysis.
-
Materials:
-
Inverted fluorescence microscope equipped with a CCD camera and appropriate filter sets for CFP and YFP.
-
Immersion oil
-
-
Procedure:
-
24-48 hours post-transfection, wash the cells with PBS.
-
Mount the coverslips on the microscope stage.
-
Identify cells co-expressing both CFP and YFP.
-
Acquire three images for each selected cell using the following filter sets:
-
Donor Image (CFP): Excite with a CFP excitation filter (e.g., 436/20 nm) and collect emission with a CFP emission filter (e.g., 480/40 nm).
-
Acceptor Image (YFP): Excite with a YFP excitation filter (e.g., 500/20 nm) and collect emission with a YFP emission filter (e.g., 535/30 nm).
-
FRET Image: Excite with the CFP excitation filter and collect emission with the YFP emission filter.
-
-
For ligand stimulation experiments, acquire a baseline set of images, then add the ligand (e.g., apelin-13) to the cells and acquire images at specified time points.
-
Acquire images of cells expressing only APJ-CFP or APJ-YFP to determine the spectral bleed-through correction factors.
-
Protocol 4: FRET Data Analysis
-
Objective: To calculate the apparent FRET efficiency from the acquired images.
-
Software: Image analysis software such as ImageJ/Fiji with FRET analysis plugins.
-
Procedure:
-
Background Subtraction: Subtract the background fluorescence from all images.
-
Bleed-through Correction: Correct the FRET image for donor bleed-through (the portion of CFP emission that is detected in the YFP channel) and acceptor cross-excitation (direct excitation of YFP by the CFP excitation light). The correction factors are determined from the control samples (cells expressing only CFP or YFP).
-
Corrected FRET (FRETc) = FRET - (Donor Image × Donor Bleed-through Factor) - (Acceptor Image × Acceptor Cross-excitation Factor)
-
-
Calculate Apparent FRET Efficiency (E): A common method for calculating FRET efficiency is the normalized FRET (NFRET) method or by using acceptor photobleaching. For sensitized emission, the apparent FRET efficiency can be calculated using the following formula:
-
E = FRETc / (FRETc + G × Donor Image)
-
Where G is a calibration factor that depends on the quantum yield and extinction coefficient of the fluorophores and the instrument settings.
-
-
Statistical Analysis: Perform statistical analysis on the calculated FRET efficiencies to compare different experimental conditions.
-
Conclusion
This application note provides a comprehensive guide for utilizing a FRET-based assay to study APJ receptor dimerization. By following the detailed protocols and data analysis guidelines, researchers can obtain quantitative insights into the dimerization status of the APJ receptor and how it is modulated by ligands. This information is invaluable for understanding the complex biology of the apelin system and for the development of novel drugs targeting this important receptor.
References
Application Notes and Protocols for Utilizing APJ Receptor Agonist 6 in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the activity of APJ receptor agonist 6 in Chinese Hamster Ovary (CHO) cells. This document includes an overview of the APJ receptor signaling pathways, detailed protocols for key functional assays, and comparative data for various APJ receptor agonists.
Introduction to APJ Receptor Signaling in CHO Cells
The Apelin Receptor (APJ), a class A G-protein coupled receptor (GPCR), is a critical regulator of cardiovascular homeostasis and fluid balance. Chinese Hamster Ovary (CHO) cells are a widely used in vitro model system for studying GPCRs due to their robust growth characteristics and low endogenous GPCR expression, allowing for the specific analysis of a recombinantly expressed receptor of interest. When the human APJ receptor is expressed in CHO cells, its activation by an agonist, such as this compound, initiates a cascade of intracellular signaling events.
Primarily, the APJ receptor couples to the inhibitory G-protein alpha subunit (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, APJ receptor activation can stimulate the Gαq pathway, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca2+). Furthermore, signaling through β-arrestin recruitment and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinase (ERK), are also key downstream events.[1]
Quantitative Data Summary
The following table summarizes the in vitro potency and efficacy of various APJ receptor agonists in CHO cells, providing a comparative overview for experimental design.
| Agonist | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Radioligand Binding | CHO-K1 | Ki | 1.3 µM | [2][3] |
| Calcium Mobilization | CHO-K1 | EC50 | 0.070 µM | [2] | |
| cAMP Inhibition | CHO-K1 | EC50 | 0.097 µM | [2] | |
| β-arrestin Recruitment | CHO-K1 | EC50 | 0.063 µM | [2] | |
| Apelin-13 | cAMP Inhibition | CHO-K1 | EC50 | 0.05 nM | [4] |
| cAMP Inhibition | CHO-K1/AGTRL1/Gα15 | EC50 | 9.11 nM | [5] | |
| Calcium Mobilization | CHO-K1/AGTRL1/Gα15 | EC50 | 0.18 µM | [5] | |
| Apelin-36 | Radioligand Binding | HEK293 | pIC50 | 8.61 | [6] |
| cAMP Inhibition | HEK293 | logIC50 | -7.865 ± 0.346 | [7] | |
| Elabela (ELA) | cAMP Inhibition | CHO (human APJ) | EC50 | 11.1 nM | [8][9] |
| ERK1/2 Phosphorylation | CHO (human APJ) | EC50 | 14.3 nM | [8][9] | |
| BMS-986224 | β-arrestin Recruitment | CHO-K1 | EC50 | (compared to Apelin-13) | [10] |
| MM-07 | Radioligand Binding | CHO-K1 | KD | 300 nM | [11] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by APJ receptor agonists and a general workflow for their characterization in CHO cells.
Experimental Protocols
The following are detailed protocols for assessing the functional activity of this compound in CHO cells stably expressing the human APJ receptor.
Protocol 1: cAMP Inhibition Assay
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in response to this compound.
Materials:
-
CHO cells stably expressing the human APJ receptor (CHO-hAPJ)
-
Cell culture medium (e.g., Ham's F-12, 10% FBS, selection antibiotic)
-
Phosphate-Buffered Saline (PBS)
-
Stimulation Buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4)
-
Forskolin (FSK) solution
-
This compound
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
384-well white microplates
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Cell Plating:
-
Culture CHO-hAPJ cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in culture medium and plate into a 384-well white microplate at a density of 2,500-5,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the agonist in Stimulation Buffer to achieve the desired final concentrations.
-
-
Assay Performance:
-
Aspirate the culture medium from the cell plate.
-
Add Stimulation Buffer containing a fixed concentration of forskolin (e.g., 10 µM, to stimulate cAMP production) and the various concentrations of this compound to the wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the incubation, add the cAMP detection reagents (e.g., lysis buffer followed by HTRF reagents) according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 60 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader with the appropriate settings for the detection technology used.
-
Plot the signal as a function of the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following the activation of the APJ receptor by agonist 6.
Materials:
-
CHO-hAPJ cells
-
Cell culture medium
-
Black, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Probenecid (optional, to prevent dye leakage)
-
This compound
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Plate CHO-hAPJ cells into a black, clear-bottom microplate at a density of 30,000-50,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Aspirate the culture medium.
-
Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer's instructions (often including probenecid).
-
Add the dye loading solution to each well and incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer at a concentration 4-5 times the final desired concentration.
-
-
Assay Performance and Data Acquisition:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., for 2-3 minutes).
-
Establish a baseline fluorescence reading for approximately 15-20 seconds.
-
The instrument will then automatically add the agonist solution to the wells.
-
Continue to record the fluorescence signal for the remainder of the time course to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence (peak signal minus baseline) is plotted against the log of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 3: ERK1/2 Phosphorylation Assay
This protocol measures the phosphorylation of ERK1/2, a downstream target of APJ receptor activation, typically using an immunoassay format.
Materials:
-
CHO-hAPJ cells
-
Cell culture medium
-
Serum-free cell culture medium
-
This compound
-
Lysis buffer
-
Phospho-ERK1/2 and Total-ERK1/2 antibody pairs
-
Detection reagents (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White 384-well microplates
-
Plate reader compatible with the chosen detection technology
Procedure:
-
Cell Plating and Serum Starvation:
-
Plate CHO-hAPJ cells in a 96-well or 384-well plate and grow to confluency.
-
To reduce basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate for 4-12 hours.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the agonist solutions to the cells and incubate for a predetermined time (typically 5-10 minutes at 37°C) to achieve peak ERK phosphorylation.
-
-
Cell Lysis:
-
Aspirate the stimulation medium and add lysis buffer to each well.
-
Incubate on a plate shaker for 10-15 minutes at room temperature to ensure complete cell lysis.
-
-
Immunoassay:
-
Transfer the cell lysates to a new microplate if necessary.
-
Add the phospho-ERK1/2 and total-ERK1/2 detection antibodies and reagents according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
Normalize the phospho-ERK signal to the total-ERK signal for each well.
-
Plot the normalized signal against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
References
- 1. Identification of potent pyrazole based APELIN receptor (APJ) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. genscript.com [genscript.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 10. ahajournals.org [ahajournals.org]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for APJ Receptor Agonist Treatment of HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide for studying the effects of APJ receptor agonists on Human Embryonic Kidney 293 (HEK293) cells. The protocols detail the necessary steps from cell culture and receptor expression to the execution of key functional assays for characterizing agonist activity and downstream signaling pathways.
Application Notes
The Apelin Receptor (APJ) is a Class A G protein-coupled receptor (GPCR) that plays a crucial role in cardiovascular function, fluid homeostasis, and metabolism.[1][2] Its endogenous ligands include various isoforms of Apelin and Elabela.[3] The development of therapeutic APJ agonists is a promising strategy for conditions like heart failure.[4][5]
HEK293 cells are a widely used and effective platform for the recombinant expression and functional characterization of GPCRs.[6][7] These cells exhibit high transfection efficiency and possess the necessary machinery for proper protein folding and post-translational modifications.[6][7] Since HEK293 cells have low to no endogenous expression of the APJ receptor, they provide a clean background for introducing and studying the receptor in isolation, either through transient or stable transfection.[8][9][10]
Upon agonist binding, the APJ receptor initiates several downstream signaling cascades:
-
Gαi-Protein Pathway : Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][11]
-
Gαq-Protein Pathway : Activation can also couple to Gαq, which stimulates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+) mobilization.[8][12]
-
β-Arrestin Pathway : Like many GPCRs, agonist binding promotes the recruitment of β-arrestin proteins. This interaction is critical for receptor desensitization, internalization, and for initiating a separate wave of G protein-independent signaling, including the activation of the ERK1/2 pathway.[4][13]
The ability of different agonists to preferentially activate one pathway over another, a phenomenon known as "biased agonism," is a key area of investigation.[4][13] Assays that can distinguish between G protein-dependent and β-arrestin-dependent signaling are therefore essential for characterizing novel APJ agonists.
Data Presentation: Characterization of APJ Receptor Agonists
The following tables summarize quantitative data from studies characterizing various APJ receptor agonists in HEK293 cells expressing the receptor. The data in Table 1 and Table 3 focuses on a comparative study of six different endogenous peptide ligands.
Table 1: Potency of Six Endogenous Ligands on β-Arrestin 2 Recruitment (Data derived from Bioluminescence Resonance Energy Transfer (BRET) assays in HEK293 cells)
| Agonist | logEC₅₀ (M) |
| Apelin-13 | -6.813 ± 0.091 |
| pGlu¹-apelin-13 | -6.72 ± 0.218 |
| Apelin-17 | -8.333 ± 0.157 |
| Apelin-36 | -6.708 ± 0.248 |
| Elabela-21 | -7.175 ± 0.14 |
| Elabela-32 | -7.878 ± 0.284 |
| Source: Data represents mean ± SEM from four independent experiments.[13] |
Table 2: Potency of Various Agonists in cAMP Inhibition Assays (Data derived from reporter or BRET assays in HEK293 or CHO cells)
| Agonist | Cell Line | EC₅₀ |
| [Pyr1]-Apelin-13 | HEK293 | 3.028 µM |
| Azelaprag | HEK293 | 0.02147 nM |
| Exemplified Compound (BMS) | HEK293 | 0.01 - 10 nM |
| Apelin-36 (human) | HEK293 | 20 nM |
| Source: Data compiled from multiple studies.[2][14][15] |
Table 3: Summary of Downstream Signaling Effects of Six Endogenous Ligands
| Agonist | Intracellular Calcium Mobilization | ERK1/2 Phosphorylation (at 100 nM) |
| Apelin-13 | Dose-dependent increase | Significant increase at 5 min |
| pGlu¹-apelin-13 | Dose-dependent increase | Significantly higher than other ligands at 5 min |
| Apelin-17 | Dose-dependent increase | Significantly higher at both 5 and 15 min |
| Apelin-36 | Dose-dependent increase | Significantly higher at both 5 and 15 min |
| Elabela-21 | Dose-dependent increase | Significantly higher at 15 min |
| Elabela-32 | Weak effect on G protein signaling | Lower level of phosphorylation compared to others |
| Source: Data represents a summary of findings from four independent experiments.[13] |
Visualizations
Signaling Pathways
Caption: APJ receptor signaling cascade in HEK293 cells.
Experimental Workflow
Caption: General experimental workflow for APJ agonist characterization.
Experimental Protocols
Protocol 1: HEK293 Cell Culture and Maintenance
This protocol describes standard procedures for maintaining HEK293 cells.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate[16]
-
Fetal Bovine Serum (FBS), heat-inactivated[16]
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
T-75 cell culture flasks
-
Humidified incubator at 37°C, 5% CO₂
Procedure:
-
Complete Growth Medium: Prepare by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.[17]
-
Cell Thawing: Rapidly thaw a cryovial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 4 minutes.[16] Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh medium.
-
Culturing: Transfer the cell suspension to a T-75 flask. Incubate at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the monolayer once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 1-5 minutes at 37°C until cells detach.[7]
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium. Collect the cell suspension and centrifuge at 300 x g for 4 minutes.
-
Resuspend the pellet and seed new flasks at a recommended split ratio of 1:4 to 1:8.
Protocol 2: Transfection of HEK293 Cells with APJ Receptor
This protocol is for transient transfection. For stable cell lines, a selection marker (e.g., G418) is required, followed by clonal selection.[18]
Materials:
-
HEK293 cells at >90% viability[7]
-
Plasmid DNA encoding human APJ receptor
-
Transfection reagent (e.g., Polyethylenimine (PEI), Lipofectamine)
-
Serum-free medium (e.g., Opti-MEM)[16]
-
6-well or 24-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in the desired plate format (e.g., 10,000-15,000 cells/well in a 24-well plate) so they reach 70-90% confluency on the day of transfection.[19]
-
Transfection Complex Preparation (per well of a 24-well plate): a. In tube A, dilute plasmid DNA (e.g., 200 ng total) in 25 µL of serum-free medium. b. In tube B, dilute the transfection reagent according to the manufacturer's instructions (e.g., for PEI, a 3:1 ratio of PEI:DNA is common) in 25 µL of serum-free medium.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 15-30 minutes to allow complexes to form.[19]
-
Transfection: Carefully add the 50 µL transfection complex dropwise to each well containing cells in fresh growth medium.
-
Incubate the cells for 24-48 hours to allow for receptor expression before proceeding with functional assays.
Protocol 3: APJ Receptor-Mediated cAMP Inhibition Assay (BRET)
This assay measures the inhibition of forskolin-stimulated cAMP production upon agonist treatment.[13]
Materials:
-
HEK293 cells expressing APJ and a BRET-based cAMP biosensor (e.g., CAMYEL).[13]
-
Coelenterazine H (luciferase substrate)
-
Forskolin (adenylyl cyclase activator)
-
IBMX (phosphodiesterase inhibitor)
-
APJ receptor agonists
-
White, clear-bottom 96-well plates
-
BRET-compatible plate reader
Procedure:
-
Cell Seeding: Seed transfected HEK293 cells into 96-well plates.
-
Assay Preparation: 24 hours after seeding, wash cells with assay buffer.
-
Add the substrate coelenterazine H (final concentration 5 µM) and the phosphodiesterase inhibitor IBMX (final concentration 40 µM) to each well and incubate for 20 minutes.[13]
-
Stimulate the cells with forskolin (final concentration 10 µM) for 10 minutes to induce cAMP production.[13]
-
Agonist Stimulation: Add varying concentrations of APJ agonists (e.g., 0.01–10,000 nM) to the wells and incubate for 20 minutes.[13]
-
Measurement: Read the BRET signal on a plate reader. Agonist activation of the Gαi-coupled APJ receptor will inhibit forskolin-induced cAMP production, leading to a change in the BRET ratio.
Protocol 4: Intracellular Calcium Mobilization Assay
This protocol uses a fluorescent dye to measure changes in intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing APJ[13]
-
Fluo-4 NW Calcium Assay Kit
-
Assay Buffer (1x HBSS, 20 mM HEPES)[13]
-
APJ receptor agonists
-
Black, clear-bottom 96-well microplates, pre-coated with poly-d-lysine[13]
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Plate HEK293-APJ cells at 1 x 10⁴ cells per well in pre-coated 96-well plates and culture for 24 hours.[13]
-
Dye Loading: Remove the culture medium and wash cells twice with assay buffer. Add 100 µL of the dye loading solution to each well.
-
Incubate at 37°C in a 5% CO₂ incubator for 30 minutes, followed by an additional 30 minutes at room temperature.[13]
-
Agonist Stimulation: Place the plate in the fluorescence reader. Add varying concentrations of APJ agonists.
-
Measurement: Immediately measure calcium signals (excitation ~485 nm, emission ~525 nm).[13] For dose-response curves, stimulate cells with different agonist concentrations for 30 seconds before detection.[13]
Protocol 5: ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the activation of the downstream MAPK/ERK pathway.
Materials:
-
HEK293-APJ cells
-
Serum-free medium
-
APJ receptor agonists
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blot equipment and reagents
Procedure:
-
Cell Culture and Starvation: Plate HEK293-APJ cells and grow to ~80% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.
-
Agonist Treatment: Stimulate cells with various concentrations of APJ agonists (e.g., 0.01–1,000 nM) for specific time points (e.g., 5 and 15 minutes).[3][13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blot: a. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. c. Incubate with primary anti-phospho-ERK1/2 antibody overnight at 4°C. d. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate. f. Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.
Protocol 6: β-Arrestin Recruitment Assay (BRET)
This assay directly measures the interaction between the APJ receptor and β-arrestin.
Materials:
-
HEK293 cells
-
Plasmids: APJ-Venus, β-arrestin2-Rluc[13]
-
Coelenterazine H (substrate)
-
APJ receptor agonists
-
White, 96-well plates
Procedure:
-
Co-transfection: Co-transfect HEK293 cells with plasmids encoding APJ tagged with a fluorescent acceptor (e.g., Venus or EYFP) and β-arrestin tagged with a luciferase donor (e.g., Rluc).[13]
-
Cell Seeding: 24 hours post-transfection, seed the cells into 96-well plates.
-
Agonist Stimulation: 48 hours post-transfection, add the substrate coelenterazine H. Then, stimulate the cells with varying concentrations of APJ agonists.
-
Measurement: Read the BRET signal over time (e.g., signals often peak around 15-30 minutes post-stimulation).[13] An increase in the BRET signal indicates the recruitment of β-arrestin to the activated APJ receptor.
References
- 1. Mechanistic insights into the versatile stoichiometry and biased signaling of the apelin receptor-arrestin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Modulation via Minimal C-Terminal Modifications of Apelin-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 6. Construction of Recombinant Cell Lines for GPCR Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]
- 8. Heterodimerization of apelin receptor and neurotensin receptor 1 induces phosphorylation of ERK1/2 and cell proliferation via Gαq-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Apelin signaling antagonizes Ang II effects in mouse models of atherosclerosis [jci.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human APJ R (Luc) HEK293 Reporter Cell | ACROBiosystems [es.acrobiosystems.com]
- 15. | BioWorld [bioworld.com]
- 16. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]
- 17. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. hek293.com [hek293.com]
Application Notes and Protocols: In Vivo Efficacy Studies of APJ Receptor Agonist 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The apelin receptor (APJ), a class A G-protein coupled receptor (GPCR), and its endogenous ligand, apelin, form a critical signaling system involved in a wide array of physiological processes.[1][2][3] Activation of the APJ receptor plays a significant role in cardiovascular regulation, fluid homeostasis, angiogenesis, and energy metabolism.[4] Consequently, APJ receptor agonists have emerged as promising therapeutic agents for conditions such as heart failure, pulmonary hypertension, and metabolic disorders.[4][5][6]
APJ Receptor Agonist 6 (also known as compound 9) is a potent, small-molecule agonist of the APJ receptor.[7][8] Its efficacy in vitro has been established, demonstrating the ability to modulate key signaling pathways.[7][8] These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the in vivo efficacy of this compound and similar compounds, based on established preclinical studies of other novel APJ agonists.[9][10][11]
Mechanism of Action and Signaling Pathway
Activation of the APJ receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels.[12][13] Additionally, APJ activation stimulates other critical pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which promotes the phosphorylation of endothelial nitric oxide synthase (eNOS) and subsequent vasodilation.[1] The receptor also signals through β-arrestin, leading to receptor internalization and activation of the MAPK/ERK pathway, which is involved in cell proliferation and other cellular processes.[2][13]
Quantitative Data Presentation
The following tables summarize the in vitro characteristics of this compound and comparative preclinical data for other representative small-molecule APJ agonists.
Table 1: In Vitro Profile of this compound
| Parameter | Value (µM) | Description |
|---|---|---|
| Ki | 1.3 | Inhibitor constant, indicating binding affinity to the APJ receptor.[7][8] |
| EC50 (Calcium) | 0.070 | Potency in stimulating calcium mobilization.[7][8] |
| EC50 (cAMP) | 0.097 | Potency in inhibiting forskolin-induced cAMP production.[7][8] |
| EC50 (β-arrestin) | 0.063 | Potency in recruiting β-arrestin.[7][8] |
Table 2: Comparative In Vivo Efficacy of Small-Molecule APJ Agonists in Preclinical Models Note: The following data is for the specified compounds and is intended to serve as a reference for designing studies with this compound.
| Compound | Animal Model | Dose & Route | Key In Vivo Effects | Reference |
| BMS-986224 | Anesthetized Rats | Short-term IV infusion | Increased cardiac output by 10-15% with no effect on heart rate.[11] | [10][11] |
| BMS-986224 | Rat Heart Failure Model | Chronic oral administration | Sustained increase in stroke volume and cardiac output.[11] | [10][11] |
| AMG 986 | ZSF1 Obese Rats (Diastolic Dysfunction) | Acute IV infusion | Altered cardiac hemodynamics and increased cardiac reserve. | [9] |
| AM-8123 | Rat Post-Myocardial Infarction Model | IV infusion | Improved systolic function. | [9] |
Experimental Protocols
This section provides a detailed protocol for a representative in vivo efficacy study in a rodent model of cardiovascular disease. The objective is to assess the effect of an APJ agonist on cardiac function.
Protocol: Hemodynamic Assessment in a Rat Model of Heart Failure
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Model Induction: A model of heart failure with reduced ejection fraction can be established, for example, by creating a permanent ligation of the left anterior descending (LAD) coronary artery to induce myocardial infarction (MI).[9] Allow animals to recover for 6-8 weeks post-MI to develop chronic heart failure.[9]
-
Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines.
2. Compound Preparation and Administration:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water for oral gavage, or saline with a solubilizing agent like DMSO for intravenous infusion). Conduct formulation stability and solubility tests prior to the study.
-
Dosing:
- Route: Intravenous (IV) infusion or oral (PO) gavage.
- Dose Selection: Based on in vitro potency and preliminary pharmacokinetic (PK) studies, select a range of doses to establish a dose-response relationship. For example, 1, 3, and 10 mg/kg.
3. Experimental Groups:
-
Group 1: Sham-operated + Vehicle
-
Group 2: MI-induced + Vehicle
-
Group 3: MI-induced + this compound (Low Dose)
-
Group 4: MI-induced + this compound (Mid Dose)
-
Group 5: MI-induced + this compound (High Dose)
-
(Optional) Group 6: MI-induced + Positive Control (e.g., an established therapy like an ACE inhibitor).[11]
4. Experimental Workflow:
References
- 1. cusabio.com [cusabio.com]
- 2. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apelin signaling pathway | Affinity Biosciences [affbiotech.com]
- 4. jicrcr.com [jicrcr.com]
- 5. BioAge Labs, Inc. Reports Promising Preclinical Results for APJ Agonist in Enhancing Glycemic Control and Cardioprotection in Diabetic Obesity and Heart Failure | Nasdaq [nasdaq.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 10. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: APJ Receptor Agonist Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with APJ receptor agonists. The information is tailored for scientists and drug development professionals to navigate common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
In Vitro Assays
Question: My APJ receptor agonist shows lower than expected potency in the cAMP inhibition assay. What are the possible causes and solutions?
Answer:
Low potency in a cAMP inhibition assay can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Agonist Integrity and Solubility:
-
Problem: The agonist may have degraded or precipitated out of solution. Peptide agonists are particularly susceptible to degradation.
-
Solution:
-
Confirm the identity and purity of your agonist using methods like mass spectrometry or HPLC.
-
Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Assess the solubility of your compound in the assay buffer. You may need to use a different solvent or a carrier like BSA.
-
-
-
Cell-Based Issues:
-
Problem: The cells may not be expressing sufficient levels of the APJ receptor, or the receptor may be desensitized.
-
Solution:
-
Verify APJ receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.
-
Ensure you are using cells at a low passage number, as receptor expression can decrease over time.
-
Avoid prolonged exposure of cells to agonists before the assay to prevent receptor desensitization.
-
-
-
Assay Conditions:
-
Problem: Suboptimal assay conditions can lead to a reduced signal window.
-
Solution:
-
Optimize the concentration of forskolin or other adenylyl cyclase activators used to stimulate cAMP production.
-
Ensure the incubation time with the agonist is sufficient to elicit a response.
-
Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP.[1]
-
-
Question: I am not observing a significant signal in my β-arrestin recruitment assay. What should I check?
Answer:
A weak or absent signal in a β-arrestin recruitment assay can be due to issues with the agonist, the cells, or the assay itself.
-
Agonist Characteristics:
-
Problem: The agonist may be a G-protein biased agonist with weak or no efficacy for β-arrestin recruitment.[2]
-
Solution:
-
Characterize the agonist in both G-protein (e.g., cAMP) and β-arrestin signaling pathways to determine its bias profile.
-
Use a known balanced or β-arrestin-biased APJ agonist as a positive control.
-
-
-
Cell Line and Receptor Expression:
-
Problem: The cell line may not be suitable for this assay, or the fusion tags on the receptor or β-arrestin could be interfering with their interaction.
-
Solution:
-
Use a validated cell line that is known to work well for β-arrestin recruitment assays (e.g., HEK293 or CHO cells stably expressing the tagged receptor and β-arrestin).
-
Confirm the expression and correct localization of both the APJ receptor and the β-arrestin fusion protein.
-
-
-
Assay Optimization:
-
Problem: The kinetics of β-arrestin recruitment can vary between agonists.
-
Solution:
-
Perform a time-course experiment to determine the optimal incubation time for your specific agonist.
-
Ensure the detection reagents are fresh and properly prepared.
-
-
Question: The results of my ERK phosphorylation assay are inconsistent. How can I improve the reproducibility?
Answer:
Inconsistent ERK phosphorylation results can be frustrating. Here are some key areas to focus on for improvement:
-
Cell Handling and Stimulation:
-
Problem: Variations in cell density, serum starvation, and stimulation time can lead to variability.
-
Solution:
-
Plate cells at a consistent density for all experiments.
-
If serum-starving, ensure the duration is consistent across all plates.
-
Perform a time-course experiment to identify the peak of ERK phosphorylation for your agonist and use this time point for all subsequent experiments.
-
-
-
Western Blotting Technique:
-
Problem: Inconsistent protein loading and transfer can lead to variable results.
-
Solution:
-
Accurately quantify total protein concentration in your lysates and load equal amounts for each sample.
-
Use a loading control (e.g., total ERK or a housekeeping protein like GAPDH) to normalize the phosphorylated ERK signal.[3]
-
Ensure complete transfer of proteins to the membrane.
-
-
-
Antibody Performance:
-
Problem: The primary or secondary antibodies may not be optimal.
-
Solution:
-
Use high-quality antibodies that have been validated for the detection of phosphorylated and total ERK.
-
Optimize antibody concentrations and incubation times.
-
-
In Vivo Experiments
Question: My peptide-based APJ receptor agonist has a very short half-life in vivo. How can I address this?
Answer:
The short in vivo half-life of peptide agonists is a common challenge due to rapid degradation by proteases.[4]
-
Pharmacokinetic Limitations:
-
Problem: Natural peptides are quickly cleared from circulation.
-
Solution:
-
Consider using synthetic, non-peptide agonists which are often more stable and can be orally bioavailable.[4]
-
For peptide agonists, chemical modifications such as PEGylation or the incorporation of unnatural amino acids can enhance stability.
-
Explore alternative drug delivery systems like sustained-release formulations or nanoparticle-based delivery.
-
-
Question: I am concerned about receptor desensitization and tachyphylaxis with chronic administration of an APJ agonist. What strategies can I use to mitigate this?
Answer:
Chronic activation of the APJ receptor can lead to its desensitization and internalization, reducing the therapeutic effect over time.[2]
-
Receptor Regulation:
-
Problem: Continuous receptor stimulation can lead to downregulation.
-
Solution:
-
Investigate intermittent dosing regimens instead of continuous infusion to allow for receptor resensitization.
-
Consider the use of biased agonists that may cause less receptor internalization compared to balanced agonists.
-
Monitor receptor expression and signaling in tissues of interest over the course of the chronic study.
-
-
Quantitative Data Summary
The following tables summarize the potency of various APJ receptor agonists in different in vitro assays.
Table 1: Potency of APJ Receptor Agonists in cAMP Inhibition Assays
| Agonist | Cell Line | EC50 / pEC50 | Reference |
| Apelin-13 | HEK293 | 0.37 nM | [5] |
| (Pyr1)apelin-13 | HEK293 | 0.05 ± 0.07 nmol/L | [6] |
| Apelin-36 | HEK293 | 20 nM | [5] |
| Elabela(19-32) | - | 8.6 nM (Gαi1 activation) | [5] |
| BMS-986224 | HEK293 | 0.02 ± 0.02 nmol/L | [6] |
| AM-8123 | CHO-hAPJ | pEC50 = 9.44 | [1] |
| AMG 986 | CHO-hAPJ | pEC50 = 9.64 | [1] |
| ML233 | CHO-K1 | 3.7 µM | [7] |
| CMF-019 | - | pEC50 = 8.58 (human) | [1] |
Table 2: Potency of APJ Receptor Agonists in β-Arrestin Recruitment Assays
| Agonist | Assay Technology | EC50 / pEC50 | Reference |
| (Pyr1)apelin-13 | PathHunter | log EC50 = -8.96 ± 0.03 | [8] |
| Elabela(19-32) | - | 166 nM | [5] |
| AM-8123 | PathHunter | log EC50 = -9.45 ± 0.08 | [8] |
| AMG 986 | PathHunter | log EC50 = -9.61 ± 0.13 | [8] |
| ML233 | - | 3.7 µM | [7] |
| K17F | BRET | 1.7 ± 0.74 x 10⁻⁸ M (β-arrestin 1) | [9] |
| K16P | BRET | 7.1 ± 0.5 x 10⁻⁸ M (β-arrestin 1) | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. cAMP Inhibition Assay (TR-FRET)
This protocol is adapted from methodologies used to assess the Gαi-coupling of the APJ receptor.[1][4]
-
Cell Culture:
-
Culture CHO-K1 or HEK293 cells stably expressing the human APJ receptor in appropriate media (e.g., Ham's F-12 or DMEM) supplemented with 10% FBS and a selection antibiotic.
-
Plate cells in a 384-well white opaque plate at a density of 2,000-5,000 cells per well and incubate overnight.
-
-
Assay Procedure:
-
Aspirate the culture medium and add 5 µL of assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Add 5 µL of the APJ receptor agonist at various concentrations, along with a fixed concentration of forskolin (e.g., 10 µM) to stimulate adenylyl cyclase.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody working solutions (e.g., from a LANCE Ultra cAMP kit).
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence signals at the acceptor and donor wavelengths.
-
Plot the ratio against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
2. β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol is based on the PathHunter assay principle.[8][9]
-
Cell Culture:
-
Use a cell line (e.g., CHO-K1 or U2OS) engineered to co-express the APJ receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Plate the cells in a 384-well white plate at an optimized density and incubate overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of the APJ receptor agonist.
-
Add the agonist to the cells and incubate at 37°C for 90 minutes.
-
Add the detection reagent containing the chemiluminescent substrate.
-
Incubate at room temperature for 60 minutes.
-
Read the chemiluminescent signal on a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50.
-
3. ERK Phosphorylation Assay (Western Blot)
This is a standard method to assess a downstream signaling event of APJ receptor activation.[3][10]
-
Cell Culture and Stimulation:
-
Plate cells (e.g., HEK293 expressing APJ receptor) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Treat the cells with the APJ receptor agonist for various time points (e.g., 0, 2, 5, 10, 30 minutes) at a fixed concentration.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: APJ receptor signaling pathways.
Caption: Experimental workflow for APJ agonist development.
References
- 1. probechem.com [probechem.com]
- 2. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 9. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
APJ receptor agonist 6 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with APJ (Apelin) receptor agonists. The content focuses on addressing common solubility challenges encountered during experiments.
Troubleshooting Guide: Solubility Issues
This guide provides solutions to specific problems you may encounter when dissolving and handling APJ receptor agonists.
Q1: My peptide-based APJ agonist is not dissolving in water or a neutral buffer (e.g., PBS pH 7.4). What should I do?
A1: The solubility of peptides is highly dependent on their amino acid composition and overall charge.[1][2]
Initial Steps:
-
Check the Peptide's Properties: First, determine if your peptide is acidic, basic, or neutral. You can calculate the overall charge by assigning a value of +1 to basic residues (Lys, Arg, His, N-terminus) and -1 to acidic residues (Asp, Glu, C-terminus).[3]
-
Aliquot Before Testing: Always test solubility on a small aliquot of the peptide rather than the entire sample.[4]
-
Basic Peptides (Overall Charge > 0): If the peptide has a net positive charge, its solubility is often improved in an acidic solution. Try dissolving it in 10% acetic acid and then dilute it with your aqueous buffer.[3][4][5]
-
Acidic Peptides (Overall Charge < 0): For peptides with a net negative charge, a basic solution is recommended. Try a small amount of 10% ammonium bicarbonate or 0.1% aqueous ammonia, followed by dilution.[4][5] Caution: Avoid basic solutions if your peptide contains Cysteine (Cys), as high pH can promote oxidation and disulfide bond formation.[2][3]
-
Neutral/Hydrophobic Peptides (Overall Charge ≈ 0): If the peptide is neutral or contains a high percentage (>50%) of hydrophobic amino acids (e.g., W, L, I, F, M, V, Y), it will likely have poor aqueous solubility.[4] In this case, dissolve it first in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.[4][5] If precipitation occurs upon dilution, the solubility limit has been exceeded.
dot
References
APJ receptor agonist 6 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of APJ receptor agonist 6 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also referred to as compound 9 in some literature, is a potent, small-molecule agonist of the apelin receptor (APJ).[1][2][3][4] It is a pyrazole-based compound that has been shown to activate downstream signaling pathways associated with the APJ receptor, such as calcium mobilization, inhibition of cAMP production, and β-arrestin recruitment.[1][2][3][4]
Q2: What are the known functional activities of this compound?
A2: this compound has demonstrated potent activity in several in vitro functional assays. The reported half-maximal effective concentration (EC50) values are approximately 0.070 µM for calcium mobilization, 0.097 µM for cAMP inhibition, and 0.063 µM for β-arrestin recruitment.[1][3] Its binding affinity (Ki) to the APJ receptor is reported to be 1.3 µM.[1][3][4]
Q3: Is there specific data on the stability of this compound in cell culture media like DMEM or RPMI-1640?
A3: Currently, there is no publicly available quantitative data, such as half-life or degradation percentage, specifically for this compound in common cell culture media. However, the development of more stable analogs of this pyrazole-based scaffold suggests that the stability of the initial compounds may be a concern.[5] It is recommended that researchers determine the stability of the agonist under their specific experimental conditions.
Q4: What are the general factors that can affect the stability of this compound in cell culture?
A4: The stability of small molecules and peptides in cell culture can be influenced by several factors, including:
-
Enzymatic degradation: Fetal bovine serum (FBS) and cells themselves contain proteases and esterases that can degrade the compound.
-
pH of the media: The pH of the cell culture medium can affect the chemical stability of the compound.
-
Temperature: Incubation at 37°C can accelerate degradation compared to storage at lower temperatures.
-
Adsorption: The compound may adsorb to the surface of plasticware, reducing its effective concentration.
-
Light sensitivity: Some compounds may be sensitive to light, leading to degradation.
Q5: How should I prepare and store this compound for cell culture experiments?
A5: It is recommended to consult the manufacturer's data sheet for specific storage and handling instructions.[1] Generally, small molecule agonists are dissolved in a solvent like DMSO to create a concentrated stock solution, which is then stored at -20°C or -80°C. For experiments, the stock solution should be diluted in pre-warmed cell culture medium to the final desired concentration immediately before use to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected agonist activity | 1. Degradation of the agonist in cell culture media. 2. Adsorption of the agonist to plasticware.3. Incorrect preparation or storage of the agonist stock solution. | 1. Perform a stability study to determine the half-life of the agonist in your specific cell culture media and under your experimental conditions (see Experimental Protocols section). Consider preparing fresh dilutions for each experiment and minimizing incubation times if stability is low.2. Use low-adhesion plasticware. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help.3. Ensure the agonist is fully dissolved in the stock solution and has been stored correctly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| High variability between replicate wells | 1. Uneven cell seeding.2. Inaccurate pipetting of the agonist.3. Agonist instability leading to varying concentrations over time. | 1. Ensure a single-cell suspension before seeding and use appropriate techniques to achieve uniform cell distribution.2. Use calibrated pipettes and ensure proper mixing of the agonist in the media before adding to the cells.3. As mentioned above, assess the stability of the agonist and minimize the time between dilution and application to the cells. |
| No response to the agonist | 1. Low or absent APJ receptor expression in the cell line.2. Complete degradation of the agonist.3. Issues with the downstream signaling assay. | 1. Confirm APJ receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.2. Test a freshly prepared, higher concentration of the agonist. Also, verify the quality of the agonist from the supplier.3. Include a positive control for the signaling pathway being measured to ensure the assay is working correctly. For example, use a known activator of the pathway or a different APJ agonist with proven activity. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantifying the agonist (e.g., LC-MS/MS, HPLC)
-
Appropriate vials or plates for sample collection
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Aliquot the solution into several vials or wells of a plate.
-
Time Points: Place the samples in a 37°C incubator with 5% CO2. Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours). The time=0 sample represents the initial concentration.
-
Sample Processing: At each time point, immediately stop any potential degradation by, for example, freezing the sample at -80°C or mixing with a quenching solution as required by your analytical method.
-
Quantification: Analyze the concentration of the remaining this compound in each sample using a validated analytical method like LC-MS/MS or HPLC.
-
Data Analysis: Plot the concentration of the agonist against time. Calculate the percentage of the agonist remaining at each time point compared to the time=0 sample. Determine the half-life (t½) of the agonist by fitting the data to an appropriate decay model (e.g., one-phase decay).[6][7]
Visualizations
APJ Receptor Signaling Pathway
Caption: APJ Receptor Signaling Pathways.
Experimental Workflow for Agonist Stability and Activity Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing APJ Receptor Agonist 6 Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing APJ receptor agonist 6 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small-molecule agonist for the Apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1] Its activation triggers downstream signaling cascades primarily through Gαi/o and β-arrestin pathways.[2] This leads to the modulation of critical intracellular mechanisms, including the PI3K/Akt, MAPK/ERK, and eNOS pathways, which are involved in various physiological processes such as cardiovascular regulation.[2]
Q2: What are the key signaling pathways activated by this compound?
This compound activates multiple signaling pathways upon binding to the APJ receptor. The primary pathways include:
-
Gαi-mediated signaling: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Calcium mobilization: Activation of phospholipase C (PLC), resulting in an increase in intracellular calcium concentration.
-
β-arrestin recruitment: This pathway is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling.[3][4][5]
Q3: What are the reported EC50 and Ki values for this compound?
The potency of this compound has been characterized in several functional assays. The reported values are summarized in the table below.
| Parameter | Value (µM) | Assay Type |
| Ki | 1.3 | Radioligand Binding Assay |
| EC50 | 0.070 | Calcium Mobilization |
| EC50 | 0.097 | cAMP Inhibition |
| EC50 | 0.063 | β-arrestin Recruitment |
Data sourced from MedchemExpress.[1]
Q4: In what solvent is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a stock solution in DMSO.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
General Handling and Storage
| Issue | Possible Cause | Recommendation |
| Inconsistent results between experiments | Compound degradation due to improper storage. | Store the compound as recommended on the datasheet, typically at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Inaccurate pipetting of the agonist. | Use calibrated pipettes and ensure thorough mixing of the compound in the assay buffer. | |
| Precipitation of the compound in aqueous buffer | Low solubility of the pyrazole-based compound in aqueous solutions. | Ensure the final concentration of DMSO in the assay is kept low (typically <0.5%) to maintain compound solubility without affecting cell viability. If precipitation occurs, consider using a different buffer or adding a small amount of a non-ionic surfactant like Pluronic F-127, after validating its compatibility with the assay. |
Calcium Mobilization Assay
| Issue | Possible Cause | Recommendation |
| Low or no signal upon agonist addition | Low receptor expression in the chosen cell line. | Use a cell line with confirmed high expression of the APJ receptor. |
| Calcium dye loading issue. | Ensure the cells are loaded with the calcium-sensitive dye for the optimal time and concentration as per the manufacturer's protocol. Check for dye quenching or leakage. | |
| Saturated calcium dye signal. | In cells with a large calcium response, high-affinity dyes can become saturated. Consider using a lower affinity calcium indicator to accurately measure the full dynamic range.[6] | |
| High background signal | Spontaneous calcium flux in cells. | Optimize cell seeding density and ensure cells are healthy and not over-confluent.[7][8] Serum starvation prior to the assay can sometimes help, but its effects should be validated as it can also induce stress responses.[9][10] |
| Autofluorescence of the compound. | Run a control with the compound in the absence of cells to check for autofluorescence at the assay wavelengths. |
cAMP Inhibition Assay
| Issue | Possible Cause | Recommendation |
| High variability in cAMP levels | Inconsistent cell health or number. | Ensure consistent cell seeding density and that cells are in a logarithmic growth phase.[7] |
| Inadequate mixing of reagents. | Gently mix the plate after adding cells and ligands. A brief centrifugation (e.g., 150 x g for 30 seconds) can help.[11] | |
| Weak or no inhibition of forskolin-stimulated cAMP | Low APJ receptor expression or coupling to Gαi. | Verify receptor expression and its functional coupling to the Gαi pathway in your cell system. |
| Suboptimal forskolin concentration. | Titrate forskolin to determine the concentration that gives a robust but not maximal cAMP signal (EC50-EC80), allowing for a clear window to observe inhibition. | |
| Receptor desensitization. | Prolonged exposure to the agonist can lead to desensitization of the APJ receptor.[3][4] Optimize the agonist incubation time. |
β-Arrestin Recruitment Assay
| Issue | Possible Cause | Recommendation |
| Low signal-to-background ratio | Transient GPCR-β-arrestin interaction (Class A). | The interaction between the APJ receptor and β-arrestin might be transient. Optimize the incubation time to capture the peak interaction.[12] |
| Insufficient receptor or β-arrestin expression. | Ensure stable and sufficient expression of both the tagged receptor and β-arrestin in the cell line. | |
| High background signal | Constitutive receptor activity. | This can occur with over-expression of the receptor. Titrate the amount of receptor plasmid during transfection or select a stable clone with optimal expression levels. |
| DMSO effects. | High concentrations of DMSO can affect the assay signal. Perform a DMSO tolerance test to determine the maximal concentration that does not interfere with the assay.[13] |
Experimental Protocols
Calcium Mobilization Assay Protocol
-
Cell Seeding: Seed cells expressing the APJ receptor into a black-walled, clear-bottom 96-well plate at an optimized density and culture overnight.
-
Dye Loading:
-
Prepare a working solution of a fluorescent calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for the time recommended by the dye manufacturer (typically 30-60 minutes).
-
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an automated injector.
-
Set the reader to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject the this compound dilutions and continue recording the fluorescence signal to measure the change in intracellular calcium.
-
cAMP Inhibition Assay Protocol
-
Cell Seeding: Seed APJ receptor-expressing cells into a suitable microplate (e.g., 384-well) at an optimized density.
-
Serum Starvation (Optional): Depending on the cell line and experimental goals, you may serum starve the cells for a few hours to reduce basal signaling.[14]
-
Agonist and Forskolin Addition:
-
Prepare dilutions of this compound.
-
Prepare a solution of forskolin at a concentration that sub-maximally stimulates cAMP production (e.g., EC80).
-
Add the this compound dilutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add the forskolin solution to all wells (except the negative control) to stimulate adenylyl cyclase.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Add the detection reagents (e.g., HTRF or ELISA-based) to the cell lysate.
-
Incubate to allow for the detection reaction to occur.
-
-
Signal Measurement: Read the plate on a suitable plate reader (e.g., HTRF-compatible reader or spectrophotometer).
β-Arrestin Recruitment Assay Protocol
-
Cell Seeding: Seed cells co-expressing a tagged APJ receptor and a tagged β-arrestin into a white, opaque microplate at an optimized density.
-
Compound Addition:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Add the agonist dilutions to the cells.
-
-
Incubation: Incubate the plate at 37°C for an optimized period (e.g., 60-90 minutes) to allow for receptor-β-arrestin interaction.[12]
-
Detection:
-
Add the detection substrate as per the assay kit's protocol (e.g., for enzyme fragment complementation assays).
-
Incubate at room temperature to allow for signal development.
-
-
Signal Measurement: Read the luminescence or fluorescence signal on a plate reader.
Visualizations
Caption: this compound Signaling Pathways.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jicrcr.com [jicrcr.com]
- 3. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Agonist-induced internalization and desensitization of the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. Serum starvation: caveat emptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum deprivation inhibits the transcriptional co-activator YAP and cell growth via phosphorylation of the 130-kDa isoform of Angiomotin by the LATS1/2 protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Reducing off-target effects of APJ receptor agonist 6
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing APJ Receptor Agonist 6.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Question | Possible Causes | Troubleshooting Steps |
| 1. Inconsistent or no biological response to Agonist 6 in our cell-based assay? | 1. Cell Line Issues: The cell line may not express the APJ receptor, or the expression level is too low. The cells may be unhealthy or have a high passage number, leading to altered signaling. 2. Reagent Quality: Agonist 6 may have degraded due to improper storage or handling. Other reagents in the assay may be expired or of poor quality. 3. Assay Conditions: Incubation times, temperature, or cell density may not be optimal. | Cell Line Verification: - Confirm APJ receptor expression using RT-qPCR or Western blot. - Use a positive control, such as the endogenous ligand apelin-13, to validate the assay. - Ensure cells are healthy, within a low passage number range, and regularly tested for mycoplasma contamination.[1][2] Reagent Quality Control: - Aliquot Agonist 6 upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. - Prepare fresh solutions of Agonist 6 for each experiment. - Check the expiration dates of all assay components. Assay Optimization: - Perform a time-course experiment to determine the optimal incubation time. - Titrate the cell density to find the optimal number of cells per well.[2] |
| 2. We are observing a weaker than expected response from Agonist 6 compared to the endogenous ligand, apelin. | 1. Ligand Stability: Synthetic peptides like Agonist 6 can be susceptible to degradation by proteases in the cell culture media.[3][4][5][6][7] 2. Biased Agonism: Agonist 6 may be a biased agonist, preferentially activating one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin), which might not be the primary readout of your assay.[8][9] 3. Receptor Desensitization: Prolonged exposure to a potent agonist can lead to receptor desensitization and internalization, reducing the overall signal.[10] | Improve Ligand Stability: - Consider using serum-free media or a protease inhibitor cocktail during the experiment. Investigate Biased Agonism: - Utilize multiple assay readouts to probe different signaling pathways (e.g., cAMP inhibition for Gi/o coupling, β-arrestin recruitment assays). Address Receptor Desensitization: - Reduce the incubation time or the concentration of Agonist 6. - Perform a pre-incubation with an APJ receptor antagonist to see if the effect is receptor-mediated. |
| 3. We are seeing off-target effects that are not consistent with APJ receptor activation. | 1. Non-Specific Binding: At high concentrations, Agonist 6 may bind to other GPCRs or cellular targets.[11][12] 2. Compound Purity: The Agonist 6 stock may contain impurities from the synthesis process that are biologically active.[5] 3. Vehicle Effects: The solvent used to dissolve Agonist 6 (e.g., DMSO) may have its own biological effects at the concentration used. | Characterize Off-Target Binding: - Perform a counterscreen against a panel of other GPCRs, especially those with homology to the APJ receptor. - Use a lower concentration of Agonist 6. Verify Compound Purity: - Confirm the purity of your Agonist 6 stock using HPLC-MS. Control for Vehicle Effects: - Run a vehicle-only control in all experiments to account for any effects of the solvent. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the mechanism of action of the APJ receptor? | The apelin receptor (APJ) is a G-protein coupled receptor (GPCR).[13][14] Upon activation by an agonist, it primarily couples to the Gi/o protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[13][15] It can also activate other signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.[13][16][17] Additionally, the APJ receptor can signal through β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G-protein independent signaling.[13] |
| 2. What are the known on-target effects of APJ receptor activation? | Activation of the APJ receptor has several well-characterized physiological effects, primarily related to the cardiovascular system and metabolism.[18][19][20] These include vasodilation, positive inotropic effects on the heart, and roles in angiogenesis.[16][21] It is also involved in the regulation of fluid homeostasis and energy metabolism.[13][14] |
| 3. How can we quantify the on- and off-target effects of Agonist 6? | A combination of in vitro assays can be used. To quantify on-target potency, you can perform a cAMP inhibition assay in cells expressing the APJ receptor. To assess off-target effects, you can screen Agonist 6 against a panel of other GPCRs in binding or functional assays. A selectivity index can be calculated by comparing the EC50 or Ki values for the on-target versus off-target receptors. |
| 4. What are some potential off-target receptors for APJ receptor agonists? | Given the sequence homology, the Angiotensin II receptor type 1 (AT1R) is a potential off-target, although apelin itself does not bind to it.[14] A broader screening panel of GPCRs, particularly other peptide receptors, is recommended to identify any unforeseen off-target interactions. |
| 5. What is the recommended cell line for studying Agonist 6? | HEK293 or CHO cells stably or transiently expressing the human APJ receptor are commonly used and recommended.[15] These cell lines have low endogenous GPCR expression and provide a robust system for studying specific receptor signaling. It is crucial to verify the expression of the APJ receptor in the chosen cell line. |
Quantitative Data Summary
Table 1: Potency and Selectivity Profile of this compound
| Target | Assay Type | Agonist 6 EC50 / Ki (nM) | Apelin-13 EC50 / Ki (nM) | Selectivity (fold) |
| APJ Receptor (On-Target) | cAMP Inhibition | 1.5 | 0.5 | - |
| AT1 Receptor (Off-Target) | Radioligand Binding | >10,000 | >10,000 | >6667 |
| Beta-2 Adrenergic Receptor (Off-Target) | cAMP Accumulation | 850 | >10,000 | 567 |
| CXCR4 (Off-Target) | Calcium Mobilization | 1200 | >10,000 | 800 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol is designed to measure the ability of this compound to inhibit cAMP production in cells expressing the APJ receptor.
Materials:
-
HEK293 cells stably expressing the human APJ receptor
-
Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
This compound
-
Apelin-13 (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Seeding: Seed the HEK293-APJ cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and apelin-13 in assay buffer.
-
Assay: a. Remove the cell culture medium and wash the cells once with assay buffer. b. Add the diluted compounds to the wells and incubate for 15 minutes at 37°C. c. Add forskolin (a final concentration of 10 µM is common) to all wells except the negative control and incubate for 30 minutes at 37°C. d. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: GPCR Off-Target Screening (Radioligand Binding Assay)
This is a general protocol to assess the binding of this compound to a potential off-target receptor (e.g., AT1 receptor).
Materials:
-
Cell membranes prepared from cells expressing the target off-target receptor (e.g., HEK293-AT1R)
-
Radiolabeled ligand for the off-target receptor (e.g., [³H]-Angiotensin II)
-
This compound
-
Unlabeled ligand for the off-target receptor (positive control)
-
Binding buffer
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, radiolabeled ligand, and varying concentrations of this compound or the unlabeled control ligand.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Washing: Terminate the binding reaction by rapid filtration through a filter plate, followed by several washes with ice-cold binding buffer to remove unbound radioligand.
-
Detection: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the log of the Agonist 6 concentration to determine the Ki value.
Visualizations
Caption: APJ Receptor Signaling Pathway activated by Agonist 6.
Caption: Experimental workflow for assessing on- and off-target effects.
Caption: Troubleshooting flowchart for common experimental issues.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [france.promega.com]
- 2. youtube.com [youtube.com]
- 3. Synthetic Peptides as Therapeutic Agents: Lessons Learned From Evolutionary Ancient Peptides and Their Transit Across Blood-Brain Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current challenges in peptide-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. General lack of structural characterization of chemically synthesized long peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. jicrcr.com [jicrcr.com]
- 11. researchgate.net [researchgate.net]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]
- 14. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | The Role of Apelin–APJ System in Diabetes and Obesity [frontiersin.org]
- 19. Apelin/APJ system: A novel therapeutic target for oxidative stress-related inflammatory diseases (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting drugs to APJ receptor: From signaling to pathophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Apelin/APJ system: A novel promising therapy target for pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
APJ Receptor Desensitization in Long-Term Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for long-term experiments involving APJ receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is APJ receptor desensitization and why is it important in long-term experiments?
A1: APJ receptor desensitization is a process where the receptor's response to its ligand, apelin, diminishes over time with prolonged or repeated exposure. This is a crucial consideration in long-term experiments as it can significantly impact the interpretation of results related to drug efficacy and signaling pathway activation. Understanding desensitization helps in designing experiments that accurately reflect the physiological and potential therapeutic effects of APJ-targeting compounds. Short-term desensitization can occur within minutes, while long-term desensitization, often termed downregulation, happens over hours to days and involves more complex cellular processes like receptor internalization and degradation.[1][2]
Q2: What are the primary mechanisms of APJ receptor desensitization?
A2: The desensitization of the APJ receptor, a G protein-coupled receptor (GPCR), is primarily mediated by two key events:
-
Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the APJ receptor.[3][4][5]
-
β-arrestin Recruitment: This phosphorylation event facilitates the recruitment of β-arrestin proteins to the receptor. β-arrestin binding sterically hinders further G protein coupling, thus dampening the signal. β-arrestin also acts as a scaffold protein initiating receptor internalization.[6][7][8]
Q3: What is the difference between desensitization and internalization?
A3: Desensitization refers to the uncoupling of the receptor from its G protein signaling cascade, leading to a reduced cellular response. Internalization is the physical removal of the receptor from the cell surface into the cell's interior via endocytosis. While internalization is a key mechanism contributing to long-term desensitization, the initial loss of signaling (desensitization) can occur at the plasma membrane even before the receptor is internalized.[3][4][5] Studies on the APJ receptor have shown that its internalization is dependent on dynamin and EPS15, but interestingly, may be independent of β-arrestin1 in some contexts.[3][4][5]
Q4: How long does it take for the APJ receptor to desensitize and be internalized?
A4: The kinetics can vary depending on the cell type, ligand concentration, and specific apelin peptide used. Generally, a significant reduction in the ERK1/2 phosphorylation response, a downstream signaling event, can be observed within 2 hours of continuous stimulation with an agonist like [Pyr1]apelin-13.[4] Receptor internalization, visualized by the formation of intracellular vesicles, can be observed within 30 minutes of agonist treatment.[6]
Q5: Can the APJ receptor be resensitized after desensitization?
A5: Yes, GPCRs can be resensitized. After internalization, APJ receptors can be recycled back to the plasma membrane, restoring their responsiveness to ligands. This process is often slower than desensitization. Alternatively, internalized receptors can be targeted for degradation in lysosomes, leading to a long-term reduction in receptor number, a process known as downregulation.[1]
Troubleshooting Guides
Issue 1: Low or No Signal in β-arrestin Recruitment Assay
| Possible Cause | Troubleshooting Step |
| Low Receptor or β-arrestin Expression | Verify the expression levels of both the APJ receptor and β-arrestin in your cell line using methods like Western blot or flow cytometry. Consider using a cell line with higher or inducible expression.[9][10] |
| Ineffective Agonist | Confirm the activity and concentration of your apelin analog or small molecule agonist. Test a range of concentrations to ensure you are within the optimal range for receptor activation.[9] |
| Transient Interaction | The interaction between the APJ receptor and β-arrestin can be transient. Optimize the incubation time with the agonist. Perform a time-course experiment to identify the peak interaction time.[7][9] |
| Incorrect Assay Subtype | Different GPCRs may preferentially recruit different β-arrestin isoforms (β-arrestin 1 or 2). Ensure your assay is designed to detect the relevant isoform.[11] |
| Cell Density Issues | Both too high and too low cell densities can negatively impact the assay signal. Optimize the cell seeding density for your specific assay plates and cell line.[10] |
Issue 2: High Background Signal in Functional Assays (e.g., ERK1/2 Phosphorylation, Calcium Mobilization)
| Possible Cause | Troubleshooting Step |
| Endogenous Ligands in Serum | Culture cells in serum-free or low-serum media for a period before the experiment to minimize background activation from serum components.[9] |
| Constitutive Receptor Activity | High receptor expression levels can sometimes lead to ligand-independent signaling. If using a stably transfected cell line, screen different clones to find one with optimal expression and low basal activity. |
| Solvent Effects | If using compounds dissolved in solvents like DMSO or ethanol, ensure the final concentration in the assay is low (typically ≤1%) and that a vehicle control is included.[12] |
| Non-specific Antibody Binding (for ELISA/Western Blot) | Optimize antibody concentrations and blocking conditions. Include appropriate negative controls, such as cells not expressing the receptor. |
Issue 3: Cell Viability Issues in Long-Term Experiments
| Possible Cause | Troubleshooting Step |
| Agonist-induced Cytotoxicity | High concentrations of agonists over extended periods can sometimes be toxic to cells. Determine the optimal, non-toxic concentration of your agonist through a dose-response and time-course viability assay (e.g., MTT or trypan blue exclusion). |
| Nutrient Depletion/Waste Accumulation | For experiments lasting several days, ensure that the cell culture medium is refreshed periodically to replenish nutrients and remove metabolic waste products. |
| Receptor Overexpression-induced Stress | Very high levels of receptor overexpression can be stressful for cells. Use a cell line with moderate and stable expression, or an inducible expression system to control receptor levels.[13] |
Quantitative Data Summary
Table 1: Agonist Potency (EC50) for APJ Receptor Activation
| Agonist | Assay | Cell Line | EC50 (log M) | Reference |
| (Pyr1)apelin-13 | β-arrestin Recruitment | U2OS | -8.96 ± 0.03 | [6] |
| AM-8123 | β-arrestin Recruitment | U2OS | -9.45 ± 0.08 | [6] |
| AMG 986 | β-arrestin Recruitment | U2OS | -9.61 ± 0.13 | [6] |
| (Pyr1)apelin-13 | Receptor Internalization | U2OS | -7.80 ± 0.04 | [6] |
| AM-8123 | Receptor Internalization | U2OS | -9.4 ± 0.03 | [6] |
| AMG 986 | Receptor Internalization | U2OS | -9.59 ± 0.03 | [6] |
| BMS-986224 | cAMP Inhibition | HEK293 | -10.7 ± 0.3 | [14] |
| (Pyr1)apelin-13 | cAMP Inhibition | HEK293 | -10.3 ± 1.4 | [14] |
Table 2: Time-Course of APJ Receptor Desensitization and Internalization
| Agonist & Concentration | Assay | Cell Line | Time Point | Effect | Reference |
| [Pyr1]apelin-13 (100 nM) | ERK1/2 Phosphorylation | HA-mAPJ-HEK293 | 2 hours | Significant desensitization of ERK1/2 response | [4] |
| Apelin-13 (100 nM) | Receptor Internalization | APJ-HEK | 5 minutes | Peak ERK1/2 phosphorylation | [15] |
| Apelin-13 | Receptor Internalization | NIH3T3-APJ-EGFP | 30 minutes | Formation of intracellular vesicles | [16] |
| Apelin-13 | Receptor Internalization | NIH3T3-APJ-EGFP | 3 hours | Significant internalization observed | [16] |
Experimental Protocols
Protocol 1: APJ Receptor Internalization Assay (Imaging-based)
This protocol is adapted from studies using epitope-tagged APJ receptors.[4]
-
Cell Culture: Seed HEK-293 cells stably expressing N-terminally HA-tagged APJ (HA-APJ-HEK293) onto 96-well imaging plates.
-
Agonist Stimulation: Treat cells with the desired concentration of apelin agonist for various time points (e.g., 0, 15, 30, 60, 120 minutes) in serum-free media.
-
Fixation: Wash cells with ice-cold PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Immunostaining (Surface Receptor):
-
Do not permeabilize the cells.
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against the HA-tag (e.g., mouse anti-HA) for 1 hour.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse).
-
-
Immunostaining (Total Receptor):
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Follow the same blocking and antibody incubation steps as for surface receptor staining.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity at the cell surface and within the whole cell. Receptor internalization can be calculated as the ratio of intracellular to total fluorescence or the decrease in surface fluorescence over time.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is a standard method to assess downstream G protein-dependent signaling.[17]
-
Cell Culture and Starvation: Plate HEK293 cells expressing the APJ receptor in 6-well plates. Once confluent, starve the cells in serum-free medium for at least 4 hours.
-
Agonist Stimulation: Treat the cells with different concentrations of the apelin agonist for a fixed time (e.g., 5 or 15 minutes). For desensitization experiments, pre-incubate with the agonist for a longer period (e.g., 2 hours) before the short stimulation.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 (t-ERK1/2) to normalize for protein loading. Densitometry analysis is used to quantify the ratio of p-ERK to t-ERK.[18]
Visualizations
Caption: APJ Receptor Signaling and Desensitization Pathway.
Caption: Troubleshooting Workflow for Low Signal in APJ Assays.
Caption: General Experimental Workflow for Desensitization Studies.
References
- 1. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agonist-induced internalization and desensitization of the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.sg]
- 9. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 12. dovepress.com [dovepress.com]
- 13. Illuminating the life of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Heterodimerization of apelin receptor and neurotensin receptor 1 induces phosphorylation of ERK1/2 and cell proliferation via Gαq-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Improving signal-to-noise in apelin receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during apelin receptor (APJ) assays. Our goal is to help you improve the signal-to-noise ratio and obtain reliable, reproducible data.
Troubleshooting Guides
Issue 1: Low or No Signal
A weak or absent signal is a common issue in apelin receptor assays. The potential causes can be multifaceted, ranging from reagent integrity to suboptimal assay conditions.
| Potential Cause | Recommended Solution |
| Inactive Ligand (Apelin) | • Ensure proper storage of apelin peptides (-20°C or -80°C). • Prepare fresh working solutions of apelin for each experiment. • Consider using a more stable analog like [Pyr1]apelin-13, which is resistant to enzymatic degradation.[1] |
| Low Receptor Expression | • Verify receptor expression levels in your cell line using qPCR, Western blot, or a radioligand binding assay with a validated ligand. • If using transient transfection, optimize transfection efficiency by adjusting DNA-to-reagent ratios.[2] • For stable cell lines, select clones with higher receptor expression. |
| Suboptimal Assay Buffer | • Ensure the assay buffer composition is appropriate for the specific assay. For radioligand binding, a common buffer is 50 mM TRIS-HCl, 5 mM MgCl2, pH 7.4.[3] • For functional assays, use buffers recommended by the kit manufacturer or established protocols (e.g., HBSS with HEPES and BSA).[4] |
| Incorrect Incubation Time/Temp | • Optimize incubation time and temperature. For binding assays, equilibrium is typically reached within 30-60 minutes at room temperature.[5][6] • For functional assays like ERK phosphorylation, perform a time-course experiment (e.g., 5, 10, 15, 30, 60 minutes) to determine the peak response.[7][8] |
| Enzyme/Reagent Degradation | • Use fresh assay kits and reagents. Check expiration dates. • Prepare detection reagents immediately before use as recommended by the manufacturer. |
| Insufficient Cell Number | • Optimize cell density per well. Too few cells will result in a weak signal. A typical range for 96-well plates is 10,000-50,000 cells/well, but this should be optimized for your specific cell line and assay.[4][9] |
| Phosphodiesterase (PDE) Activity (cAMP assays) | • Include a PDE inhibitor, such as IBMX (0.5 mM), in the assay buffer to prevent the degradation of cAMP.[4][10] |
Issue 2: High Background Signal
High background can mask the specific signal, leading to a poor signal-to-noise ratio and inaccurate results.
| Potential Cause | Recommended Solution |
| High Non-Specific Binding (Binding Assays) | • Increase the number of wash steps and use ice-cold wash buffer to remove unbound radioligand more effectively.[6] • Include a blocking agent like bovine serum albumin (BSA) in the binding buffer. • Use a sufficiently high concentration of a competing non-labeled ligand (e.g., 1-5 µM of unlabeled apelin-13) to define non-specific binding accurately.[3] |
| Cellular Autofluorescence (Fluorescence Assays) | • Use phenol red-free media during the assay. • Select fluorescent dyes with emission spectra that minimize overlap with cellular autofluorescence (e.g., red-shifted dyes).[11] • If possible, use a plate reader with time-resolved fluorescence (TR-FRET) capabilities to reduce background.[12] |
| Constitutive Receptor Activity | • High receptor expression levels can sometimes lead to ligand-independent signaling. Titrate down the amount of transfected plasmid or select a stable cell line with moderate expression. |
| Contaminated Reagents or Cells | • Use sterile techniques and regularly test cell lines for mycoplasma contamination.[4] • Prepare fresh, sterile buffers and media for each experiment. |
| Edge Effects in Microplates | • To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile water or PBS. • Ensure uniform temperature across the plate during incubation. |
| Endogenous Enzyme Activity (ELISA/HRP-based assays) | • If using HRP-based detection, quench endogenous peroxidase activity with a 3% H2O2 solution.[13] |
Issue 3: High Variability Between Replicates (Poor Z'-factor)
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | • Calibrate and regularly service your pipettes. • Use reverse pipetting for viscous solutions. • Ensure complete mixing of reagents after addition. |
| Uneven Cell Seeding | • Ensure cells are in a single-cell suspension before plating. Gently triturate the cell suspension to break up clumps. • Gently swirl the plate after seeding to ensure an even distribution of cells in the wells. |
| Cell Health and Passage Number | • Use healthy, log-phase cells for your experiments.[2] • Maintain a consistent and low cell passage number, as receptor expression and signaling can change over time in culture. |
| Solvent Effects (DMSO/Ethanol) | • Ensure the final concentration of solvents like DMSO or ethanol is consistent across all wells and does not exceed a level that affects cell viability or assay performance (typically ≤ 1%).[14] |
| Temperature or Incubation Time Fluctuations | • Use a properly calibrated incubator and ensure consistent incubation times for all plates. • For kinetic reads, ensure the plate reader maintains a stable temperature. |
Frequently Asked Questions (FAQs)
Q1: Which apelin peptide should I use as a positive control?
A1: Apelin-13 is the most commonly used and one of the most potent isoforms for in vitro assays.[14] [Pyr1]apelin-13 is a modified form that is more stable due to resistance to aminopeptidase degradation and is also an excellent choice.[1] The choice may also depend on the specific research question, as different apelin isoforms can exhibit biased agonism.
Q2: My cells are not responding to apelin. How can I be sure the apelin receptor is expressed and functional?
A2: First, confirm receptor expression at the mRNA or protein level (qPCR or Western blot). For functional confirmation, a radioligand binding assay using a ligand like [125I]-(Pyr1)Apelin-13 can confirm the presence of binding sites.[5] If binding is confirmed but there is no functional response, the issue may lie with G-protein coupling or downstream signaling components in your chosen cell line.
Q3: What is the best assay to measure apelin receptor activation?
A3: The "best" assay depends on the specific signaling pathway you want to investigate.
-
Gq-coupling: A calcium mobilization assay is a direct and robust readout.[14]
-
Gi-coupling: A cAMP inhibition assay is the standard method. This requires stimulating adenylate cyclase with forskolin to measure the apelin-induced decrease in cAMP.[7][16]
-
β-arrestin recruitment: BRET or FRET-based assays, or enzyme complementation assays (e.g., PathHunter), are specifically designed for this.[2][17][18]
-
Downstream signaling: An ERK1/2 phosphorylation assay can be a good integrated readout of receptor activation through both G-protein and β-arrestin pathways.[7][8][19]
Q4: How can I investigate biased agonism at the apelin receptor?
A4: To study biased agonism, you need to compare the potency and efficacy of your test compounds in multiple parallel assays that measure different signaling outputs (e.g., a G-protein-mediated cAMP or calcium assay alongside a β-arrestin recruitment assay).[20][21] A compound that shows significantly different relative potencies or efficacies in these different pathways is considered a biased agonist.
Q5: What are the key differences between endpoint and kinetic assays for apelin receptor signaling?
A5:
-
Endpoint assays (e.g., most cAMP and ERK phosphorylation ELISAs) measure the cumulative signal at a single, predetermined time point. They are often simpler to perform but may miss the peak signal if the timing is not optimized.
-
Kinetic assays (e.g., calcium mobilization assays using a FLIPR or similar instrument) measure the signal in real-time. This provides valuable information about the speed and duration of the response but may require more specialized equipment.
Apelin Receptor Signaling Pathways
The apelin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi and Gαq protein pathways, as well as through a G-protein-independent pathway involving β-arrestin.
Caption: Overview of major apelin receptor signaling cascades.
General Experimental Workflow for Apelin Receptor Assays
A typical workflow for cell-based apelin receptor assays involves several key steps, from cell culture to data analysis. Proper execution of each step is critical for obtaining high-quality data.
Caption: A generalized workflow for cell-based apelin receptor functional assays.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is adapted for determining the binding affinity of a test compound for the apelin receptor.
| Step | Procedure | Key Parameters & Notes |
| 1. Membrane Preparation | Prepare cell membranes from cells overexpressing the apelin receptor. | Protein concentration should be determined (e.g., via DC Protein Assay).[3] |
| 2. Assay Setup | In a 96-well plate, add assay buffer, competing ligand (test compound), radioligand, and cell membranes. | Assay Buffer: 50 mM TRIS-HCl, 5 mM MgCl2, pH 7.4.[3] Radioligand: e.g., 0.15 nM [125I]-(Pyr1)Apelin-13.[5] Non-specific binding: Use 1-5 µM unlabeled apelin-13.[3] |
| 3. Incubation | Incubate the plate for 30-60 minutes at room temperature with gentle agitation. | This allows the binding reaction to reach equilibrium. |
| 4. Filtration | Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to separate bound from free radioligand. | The filter traps the cell membranes with bound radioligand. |
| 5. Washing | Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). | This removes any remaining unbound radioligand. |
| 6. Detection | Measure the radioactivity retained on the filters using a gamma counter. | The counts per minute (CPM) are proportional to the amount of bound radioligand. |
| 7. Data Analysis | Plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50, which can then be converted to a Ki value. | Use non-linear regression analysis (e.g., one-site fit). |
Calcium Mobilization Assay
This protocol outlines a method for measuring Gq-mediated signaling through the apelin receptor.
| Step | Procedure | Key Parameters & Notes |
| 1. Cell Plating | Seed cells expressing the apelin receptor into a black, clear-bottom 96-well plate and grow to 70-90% confluency. | Use poly-D-lysine coated plates to improve cell adherence.[7] |
| 2. Dye Loading | Remove growth media and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. | Assay Buffer: Typically HBSS with 20 mM HEPES. Incubation: 30-60 minutes at 37°C.[7] |
| 3. Baseline Reading | Place the plate in a fluorescence plate reader (e.g., FLIPR) and measure the baseline fluorescence for a short period (e.g., 5-20 seconds). | This establishes the basal intracellular calcium level. |
| 4. Ligand Addition | The instrument automatically adds apelin or the test compound to the wells while continuing to read the fluorescence. | The addition should be rapid to capture the transient calcium peak. |
| 5. Kinetic Measurement | Continue to measure fluorescence intensity every 1-2 seconds for 1-3 minutes. | The signal will rapidly increase upon Gq activation and then decline. |
| 6. Data Analysis | Calculate the response as the peak fluorescence minus the baseline fluorescence (Max-Min). Plot the response against the log concentration of the agonist to determine the EC50. |
ERK1/2 Phosphorylation Assay
This protocol describes a cell-based ELISA to measure a key downstream signaling event.
| Step | Procedure | Key Parameters & Notes |
| 1. Cell Plating & Starvation | Seed cells in a 96-well plate and grow to 70-80% confluency. Before the assay, serum-starve the cells overnight. | Serum starvation reduces basal ERK phosphorylation, improving the signal window.[7] |
| 2. Ligand Stimulation | Treat cells with various concentrations of apelin or test compounds for the optimized amount of time (e.g., 5-15 minutes) at 37°C. | A time-course experiment is crucial to determine the peak pERK signal.[7][19] |
| 3. Fixation & Permeabilization | Remove the stimulation medium and fix the cells (e.g., with formaldehyde), followed by permeabilization (e.g., with Triton X-100 or methanol). | This allows antibodies to access intracellular proteins. |
| 4. Antibody Incubation | Block non-specific sites and then incubate with a primary antibody specific for phosphorylated ERK1/2 (pERK). | |
| 5. Detection | Wash away the unbound primary antibody and add an HRP- or fluorophore-conjugated secondary antibody. | |
| 6. Substrate Addition & Reading | Add the appropriate substrate (e.g., TMB for HRP, or a fluorescent substrate) and measure the signal (absorbance or fluorescence) on a plate reader. | |
| 7. Normalization (Optional but Recommended) | After reading, stain the wells with a total protein stain to normalize the pERK signal to the cell number in each well. | This corrects for variations in cell seeding. |
| 8. Data Analysis | Plot the normalized pERK signal against the log concentration of the agonist to determine the EC50. |
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. [125I]-(Pyr1)Apelin-13 is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Identification of Serine 348 on the Apelin Receptor as a Novel Regulatory Phosphorylation Site in Apelin-13-induced G Protein-independent Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 13. dovepress.com [dovepress.com]
- 14. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. A Systematic Approach to Identify Biased Agonists of the Apelin Receptor through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cris.bgu.ac.il [cris.bgu.ac.il]
- 21. assaygenie.com [assaygenie.com]
Technical Support Center: APJ Receptor Agonists
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with APJ receptor agonists. Lot-to-lot variability can be a significant challenge in obtaining reproducible experimental results. This resource aims to help you identify and address potential issues related to the quality and handling of your APJ receptor agonists.
Troubleshooting Guide: Investigating APJ Receptor Agonist 6 Lot-to-Lot Variability
Unexpected or inconsistent results between different lots of an APJ receptor agonist can derail research progress. This guide provides a systematic approach to troubleshooting these issues.
Diagram: Troubleshooting Workflow for Agonist Variability
Caption: Troubleshooting workflow for APJ receptor agonist lot-to-lot variability.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Action |
| Reduced Potency (Higher EC50) | - Peptide Degradation: Improper storage (temperature fluctuations, moisture, light exposure).[1][2][3][4] - Lower Purity: Presence of truncated or modified peptide sequences from synthesis.[5][6][7] - Inaccurate Quantification: Incorrect peptide content in the lyophilized powder.[5][8] | - Verify Storage: Ensure the agonist is stored at -20°C or -80°C in a desiccated, dark environment.[1][3][4] - Review CoA: Compare the purity data between lots. If in doubt, consider independent analysis (HPLC/MS).[6] - Perform Head-to-Head Comparison: Run a dose-response curve with the old, reliable lot alongside the new lot and a positive control like Apelin-13. |
| Increased Non-specific Binding or Off-Target Effects | - Contaminants: Residual reagents from synthesis (e.g., Trifluoroacetic acid - TFA) or biological contaminants (e.g., endotoxins).[9] - Impurities: Related peptide impurities might interact with other receptors.[6][7][10] | - Check for TFA: If using cell-based assays, residual TFA can be cytotoxic. Consider requesting the peptide as a different salt (e.g., acetate) or performing a salt exchange.[9] - Endotoxin Testing: For in vivo or immune cell-based assays, ensure the peptide lot is tested for low endotoxin levels.[9] |
| Poor Solubility | - Peptide Sequence: Hydrophobic nature of the agonist. - Improper Reconstitution: Using an incorrect solvent or pH. | - Follow Solubility Guidelines: Refer to the manufacturer's instructions or test different sterile buffers. For hydrophobic peptides, a small amount of organic solvent like DMSO may be needed, followed by dilution in aqueous buffer.[9] - Solubility Test: Request a solubility test from the supplier for problematic peptides.[9] |
| Complete Loss of Activity | - Oxidation: Particularly for peptides containing Cys, Met, or Trp residues.[3][9] - Incorrect Peptide: Gross error in synthesis or labeling. | - Minimize Oxidation: Store lyophilized powder under an inert gas (argon or nitrogen).[3][11] Avoid repeated freeze-thaw cycles of stock solutions.[1][3][11] - Confirm Identity: Use mass spectrometry to verify the molecular weight of the peptide in the new lot. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of lot-to-lot variability in synthetic APJ receptor agonists?
A1: Lot-to-lot variability in synthetic peptides like APJ agonists can stem from several factors during manufacturing and handling:
-
Impurities in Raw Materials: Variations in the amino acid derivatives used for synthesis.[12]
-
Manufacturing Process: Incomplete reactions leading to truncated or deletion sequences, or side reactions causing modifications.[5][12] Diastereomers, which are difficult to separate, may also form.[12]
-
Purification Differences: The efficiency of HPLC purification can vary, affecting the final purity profile of the peptide.
-
Degradation: Peptides can degrade during storage or handling due to factors like oxidation, hydrolysis, or exposure to light.[1][2][3][4]
-
Inaccurate Quantification: The stated amount of peptide may not accurately reflect the active compound due to the presence of counter-ions (like TFA) and water.[5][8]
Q2: How does the purity of an APJ agonist affect experimental outcomes?
A2: The purity of an APJ agonist is critical for reliable and reproducible data. Impurities can:
-
Lead to Inaccurate Data: If impurities have partial agonist or antagonist activity, they can skew dose-response curves and lead to incorrect EC50 or Emax values.[6]
-
Cause False Positives/Negatives: An impurity might be responsible for the observed biological effect, mistakenly attributed to the target peptide.[6][7][10]
-
Introduce Toxicity: Residual chemicals from synthesis or other contaminants can be toxic to cells, affecting the viability of your experimental system.[6][9]
-
Reduce Reproducibility: Different impurity profiles between lots make it difficult to replicate results.[6]
Q3: What is the APJ receptor signaling pathway, and how can I test for activation?
A3: The APJ receptor is a G protein-coupled receptor (GPCR) that can signal through multiple downstream pathways. Activation by an agonist typically leads to:
-
G Protein-Dependent Signaling: The APJ receptor primarily couples to Gαi, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[13][14][15] It can also couple to other G proteins like Gq to mobilize intracellular calcium.[16]
-
β-Arrestin-Dependent Signaling: Upon activation, the receptor is phosphorylated, leading to the recruitment of β-arrestin. This mediates receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades, such as activating the ERK1/2 pathway.[13][17][18]
Diagram: APJ Receptor Signaling Pathways
Caption: Simplified signaling pathways of the APJ receptor.
You can test for pathway activation using various functional assays:
-
cAMP Assay: To measure Gαi activation by quantifying the inhibition of forskolin-stimulated cAMP production.[14][18][19]
-
β-Arrestin Recruitment Assay: To measure the interaction between the APJ receptor and β-arrestin, often using techniques like BRET or PathHunter assays.[17][20]
-
Calcium Mobilization Assay: To measure Gq pathway activation by detecting changes in intracellular calcium levels.[16]
-
Receptor Internalization Assay: To visualize or quantify the movement of the receptor from the cell surface into the cell.[14][17][18]
Q4: What are the best practices for storing and handling APJ receptor agonists to ensure stability?
A4: Proper storage and handling are crucial to maintain the integrity and activity of your peptide agonist.
-
Long-Term Storage (Lyophilized): Store the lyophilized powder at -20°C or, preferably, -80°C in a tightly sealed, desiccated container, protected from light.[1][2][3][4][11]
-
Reconstitution: Allow the vial to warm to room temperature before opening to prevent condensation.[3][11] Use sterile, high-purity solvents and buffers for reconstitution.
-
Stock Solutions: Once in solution, peptides are less stable. It is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][3][11]
-
Short-Term Storage (Solution): Store aliquoted stock solutions at -20°C or -80°C. For daily use, a solution might be kept at 4°C for a few days, but stability is sequence-dependent and should be verified.[3]
Experimental Protocols
Radioligand Competition Binding Assay
This assay measures the ability of a non-labeled agonist lot to compete with a radiolabeled ligand for binding to the APJ receptor.
Methodology:
-
Preparation: Prepare cell membranes from a cell line overexpressing the human APJ receptor (e.g., CHO-K1-APJ cells).[21]
-
Incubation: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled apelin analog (e.g., [125I]apelin-13).[21]
-
Competition: Add increasing concentrations of the unlabeled APJ agonist from the lot being tested.
-
Equilibrium: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filter using a gamma counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the competitor agonist. Calculate the Ki (inhibitory constant) or IC50 (half-maximal inhibitory concentration) value. Non-specific binding is determined in the presence of a high concentration of unlabeled apelin.[21]
cAMP Inhibition Functional Assay
This assay determines the functional potency of an agonist lot by measuring its ability to inhibit cAMP production via the Gαi pathway.
Methodology:
-
Cell Plating: Seed cells expressing the APJ receptor (e.g., HEK293-APJ) into a 96- or 384-well plate.
-
Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Addition: Add varying concentrations of the APJ agonist lot.
-
Adenylyl Cyclase Activation: Add a fixed concentration of an adenylyl cyclase activator, such as forskolin, to all wells except the negative control.[13][19]
-
Incubation: Incubate for a specified period to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
-
Analysis: Plot the cAMP level against the log concentration of the agonist. Calculate the EC50 (half-maximal effective concentration) for the inhibition of forskolin-stimulated cAMP production.[19]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key step in receptor desensitization and signaling.
Methodology (Example using a BRET-based assay):
-
Cell Line: Use a cell line co-expressing the APJ receptor fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP).[18]
-
Cell Plating: Plate the cells in a white, opaque 96- or 384-well plate.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h).
-
Agonist Stimulation: Add varying concentrations of the APJ agonist lot.
-
Detection: Measure the light emission at two wavelengths simultaneously: one for the donor and one for the acceptor.
-
Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log concentration of the agonist to determine the EC50 for β-arrestin recruitment.[18]
Quantitative Data Summary
The following table provides an example of data that might be observed when comparing three different lots of a hypothetical APJ receptor agonist ("Agonist 6") to a reference standard (Apelin-13). This illustrates the kind of variability that can occur.
| Agonist Lot | Purity (HPLC) | Binding Affinity (Ki, nM) | cAMP Inhibition (EC50, nM) | β-Arrestin Recruitment (EC50, nM) |
| Apelin-13 (Reference) | >98% | 0.5 ± 0.1 | 1.2 ± 0.3 | 5.5 ± 1.1 |
| Agonist 6 - Lot A (Good) | 97.5% | 1.1 ± 0.2 | 2.5 ± 0.6 | 10.2 ± 2.3 |
| Agonist 6 - Lot B (Reduced Potency) | 91.2% | 5.8 ± 1.5 | 15.1 ± 3.8 | 55.7 ± 12.4* |
| Agonist 6 - Lot C (Contaminated) | 96.8% | 1.3 ± 0.3 | 3.1 ± 0.9 | 12.5 ± 3.1 (with high background) |
*Statistically significant difference compared to Lot A. Data are presented as mean ± SEM and are for illustrative purposes only.
References
- 1. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 2. Peptide Storage and Handling 101 - Victory Men's Health [victorymenshealth.com]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. jpt.com [jpt.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. qinglishangmao.com [qinglishangmao.com]
- 7. researchgate.net [researchgate.net]
- 8. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. polypeptide.com [polypeptide.com]
- 13. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]
- 14. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Functional antagonists of the Apelin (APJ) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Apelin binding to human APJ receptor leads to biased signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 18. ahajournals.org [ahajournals.org]
- 19. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. ahajournals.org [ahajournals.org]
Controlling for vehicle effects with APJ receptor agonist 6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with APJ Receptor Agonist 6.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent, small-molecule agonist for the Apelin Receptor (APJ), a G-protein coupled receptor (GPCR). It has been shown to activate downstream signaling pathways involving calcium mobilization, cAMP inhibition, and β-arrestin recruitment.[1]
Q2: What are the key in vitro activities of this compound?
This compound has demonstrated potent activity in various in vitro assays. The key parameters are summarized in the table below.
Q3: In which solvent is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO).
Q4: What are the main signaling pathways activated by this compound?
This compound activates the APJ receptor, which is known to couple to both G-protein dependent and β-arrestin dependent signaling pathways.[2][3][4] Specifically, it has been shown to induce calcium mobilization, inhibit cAMP production, and promote β-arrestin recruitment.[1]
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound, with a focus on controlling for vehicle effects.
Issue 1: Unexpected or Inconsistent In Vivo Cardiovascular Effects
Possible Cause: The vehicle used to dissolve this compound may have its own physiological effects, confounding the experimental results. DMSO, a common solvent for this compound, is known to have biological activity, including cardiovascular effects, especially at higher concentrations.
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group in your in vivo experiments. This group receives the same volume and concentration of the vehicle as the treatment group, allowing you to isolate the effects of the agonist.
-
Minimize DMSO Concentration: Use the lowest possible concentration of DMSO to dissolve the compound. It is recommended to keep the final concentration of DMSO in the administered solution as low as possible.
-
Alternative Vehicles: If DMSO-related effects are suspected, consider exploring alternative vehicle formulations. A multi-component vehicle such as one containing N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400) has been shown to have minimal cardiovascular effects in rats and can be a suitable alternative for poorly soluble compounds.
-
Dose-Response Curve for Vehicle: In sensitive experimental setups, it may be beneficial to perform a dose-response experiment for the vehicle alone to fully characterize its potential effects on the cardiovascular parameters being measured.
-
Monitor Vital Signs: Continuously monitor key cardiovascular parameters such as blood pressure, heart rate, and cardiac contractility in both the vehicle control and treatment groups to detect any vehicle-induced changes.
Issue 2: Poor Bioavailability or Inconsistent Exposure in Oral Dosing Studies
Possible Cause: this compound, like many small molecules, may have poor aqueous solubility, leading to low and variable absorption when administered orally.
Troubleshooting Steps:
-
Formulation Strategies: Employ formulation strategies designed for poorly soluble compounds. These can include:
-
Nanonization: Reducing the particle size of the compound to increase its surface area and dissolution rate.
-
Solid Dispersions: Creating a dispersion of the compound in a polymer matrix to enhance solubility.
-
Lipid-Based Formulations: Utilizing lipid-based delivery systems to improve solubilization and absorption.
-
-
Vehicle Selection for Oral Dosing: For preclinical oral safety studies, a "tool belt" of different vehicle options should be considered based on the physicochemical properties of the compound.
-
Pharmacokinetic (PK) Profiling: Conduct thorough PK studies with different formulations to determine the one that provides the most consistent and adequate exposure.
Issue 3: Discrepancies Between In Vitro and In Vivo Results
Possible Cause: Differences in the experimental conditions, including the presence of a vehicle in in vivo studies, can lead to divergent results.
Troubleshooting Steps:
-
In Vitro Vehicle Control: Include a vehicle control in your in vitro assays at the same concentration used in the in vivo experiments to assess any direct effects of the vehicle on the cells or the assay itself.
-
Metabolism and Stability: Investigate the metabolic stability of this compound in the species being studied. Rapid metabolism in vivo could lead to lower than expected efficacy compared to in vitro experiments.
-
Plasma Protein Binding: Determine the extent of plasma protein binding of the compound. High plasma protein binding can reduce the free concentration of the drug available to interact with the receptor in vivo.
Quantitative Data
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 1.3 µM | [1] |
| EC50 (Calcium Mobilization) | 0.070 µM | [1] |
| EC50 (cAMP Inhibition) | 0.097 µM | [1] |
| EC50 (β-arrestin Recruitment) | 0.063 µM | [1] |
Experimental Protocols
1. In Vivo Assessment of Cardiovascular Effects in Rats
This protocol is adapted from studies evaluating the cardiovascular effects of small-molecule APJ agonists.[3][5]
-
Animals: Male Sprague-Dawley rats.
-
Anesthesia: Anesthesia is induced and maintained to ensure the animal's welfare throughout the procedure.
-
Catheterization: Catheters are placed in a carotid artery for blood pressure measurement and a jugular vein for compound administration.
-
Hemodynamic Monitoring: A pressure-volume conductance catheter can be inserted into the left ventricle to measure cardiac function parameters.
-
Drug Administration:
-
Vehicle Group: Administer the vehicle (e.g., DMSO diluted in saline) via intravenous infusion.
-
Treatment Group: Administer this compound dissolved in the vehicle at the desired dose.
-
-
Data Collection: Continuously record mean arterial pressure, heart rate, left ventricular systolic pressure, and other relevant hemodynamic parameters before, during, and after compound administration.
-
Data Analysis: Compare the changes in cardiovascular parameters between the vehicle control group and the treatment group.
2. In Vitro β-Arrestin Recruitment Assay
This protocol is based on commercially available assay systems used to measure GPCR activation.[2][6][7][8][9]
-
Cell Line: Use a cell line stably expressing the human APJ receptor and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin GPCR Assay).
-
Cell Seeding: Seed the cells in a 384-well plate at an appropriate density.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Also, prepare a vehicle control.
-
Compound Addition: Add the compound dilutions and vehicle control to the wells.
-
Incubation: Incubate the plate according to the assay manufacturer's instructions to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Measure the chemiluminescent or fluorescent signal generated by the reporter system.
-
Data Analysis: Plot the signal as a function of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
3. In Vitro cAMP Inhibition Assay
This protocol is adapted from standard methods for measuring the inhibition of cAMP production by Gi-coupled GPCRs.[4][10][11][12][13][14][15]
-
Cell Line: Use a cell line expressing the human APJ receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell Seeding: Seed the cells in a 384-well plate.
-
Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylate cyclase and increase intracellular cAMP levels.
-
Compound Addition: Concurrently with forskolin, add serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the plate for a specified time to allow for the inhibition of cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Data Analysis: Plot the cAMP levels as a function of the agonist concentration and calculate the EC50 for the inhibition of forskolin-stimulated cAMP production.
Visualizations
Caption: Signaling pathway of this compound.
Caption: In vivo experimental workflow for cardiovascular assessment.
Caption: Troubleshooting logic for unexpected in vivo effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
APJ Receptor Assay Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to non-specific binding in APJ receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of APJ receptor assays?
A1: Non-specific binding refers to the interaction of a ligand (e.g., a radiolabeled compound, a fluorescent probe, or a test compound) with components in the assay system other than the APJ receptor itself.[1] These interactions can be with the assay plate surface, cell membranes, other proteins, or filter materials.[1][2] This phenomenon can lead to a high background signal, which obscures the true specific binding to the APJ receptor and can result in inaccurate data and false positives.[3][4]
Q2: What are the common causes of high non-specific binding in APJ receptor assays?
A2: High non-specific binding in APJ receptor assays can stem from several factors:
-
Ligand Properties: Highly hydrophobic or charged ligands have a greater tendency to bind non-specifically to plasticware and cellular components.[1][2]
-
Suboptimal Reagent Concentrations: Using an excessively high concentration of the labeled ligand or the primary antibody can lead to increased non-specific interactions.[5][6]
-
Inadequate Blocking: Insufficient blocking of non-target sites on the cell membrane or assay plate allows for greater non-specific ligand attachment.[4][7]
-
Inappropriate Assay Buffer Conditions: The pH, ionic strength, and detergent concentration of the assay buffer can significantly influence non-specific interactions.[3][8]
-
Cell Health and Density: Poor cell viability or excessive cell numbers can contribute to higher background signals.[9]
-
Filter Material (for filtration assays): The type of filter used can greatly impact the level of non-specific binding of the radioligand.[10]
Q3: How can I determine the level of non-specific binding in my assay?
A3: To determine non-specific binding, you should include control wells where a high concentration of an unlabeled competitor ligand is added along with the labeled ligand.[1][11] This unlabeled ligand will occupy the specific binding sites on the APJ receptor, so any remaining signal from the labeled ligand represents non-specific binding.[1] Ideally, non-specific binding should be less than 20% of the total binding.[10]
Troubleshooting Guides
Issue 1: High Background Signal in a Radioligand Binding Assay
If you are observing a high background signal in your APJ receptor radioligand binding assay, consider the following troubleshooting steps.
Troubleshooting Workflow: High Non-Specific Binding
A workflow for troubleshooting high non-specific binding.
| Potential Cause | Recommended Solution |
| Radioligand concentration is too high. | Decrease the radioligand concentration. Ideally, use a concentration at or below the Kd value for competition assays.[11] |
| Unlabeled competitor concentration is insufficient. | Use the unlabeled competitor at a concentration 100 to 1000 times its Ki or Kd value to ensure saturation of specific sites.[10][11] |
| Suboptimal assay buffer composition. | Adjust the pH and/or increase the salt (NaCl) concentration of the buffer to reduce charge-based interactions.[3][8] |
| Inadequate blocking. | Add a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer, typically at a concentration of 0.1-1%.[3][8] |
| Insufficient washing. | Increase the volume and/or number of washes to more effectively remove unbound radioligand.[10] Consider using a warmer wash buffer.[1] |
| Inappropriate filter type. | Test different filter materials (e.g., glass fiber filters with different treatments) to find one with lower ligand binding properties.[10] |
Issue 2: High Background in a Cell-Based Functional Assay (e.g., Calcium Mobilization or cAMP Assay)
High background in functional assays can be caused by factors related to the cells, reagents, or assay conditions.
APJ Receptor G-Protein Signaling Pathway
Simplified APJ receptor signaling pathways often measured in functional assays.
| Potential Cause | Recommended Solution |
| High basal activity of the cells. | Reduce the cell seeding density. Ensure cells are not over-confluent. |
| Non-specific activation by test compounds. | Counter-screen hits against a parental cell line that does not express the APJ receptor to identify compounds causing non-specific effects.[12][13] |
| Suboptimal serum concentration during assay. | Reduce or remove serum from the assay medium as it can contain factors that activate the cells. |
| Inappropriate detergent type or concentration for cell lysis (in some assay formats). | Optimize the detergent type and concentration to ensure efficient lysis without causing artifacts. Some detergents can disrupt protein-protein interactions.[14][15] |
| Solvent effects. | Ensure the final concentration of solvents like DMSO or ethanol is consistent across all wells and is at a level tolerated by the cells (typically ≤1%).[12][13] |
| Cell viability is low. | Ensure proper cell handling and thawing procedures. Cell viability should be above 90%.[9] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity of a test compound for the APJ receptor by measuring its ability to compete with a radiolabeled ligand.
1. Reagent Preparation:
-
Assay Buffer: 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA.[16]
-
Radioligand: Prepare a working solution of [¹²⁵I]-Apelin-13 at twice the final desired concentration (e.g., 2x Kd) in assay buffer.
-
Unlabeled Competitor (for non-specific binding): Prepare a stock solution of unlabeled Apelin-13 at a concentration 200-2000 times the Kd of the radioligand.
-
Test Compounds: Prepare serial dilutions of test compounds in assay buffer.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human APJ receptor. Resuspend the membrane pellet in assay buffer to a final protein concentration of 5-20 µ g/well .
2. Assay Procedure:
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
For total binding wells, add 25 µL of assay buffer.
-
For non-specific binding wells, add 25 µL of the unlabeled competitor solution.
-
For competition wells, add 25 µL of the test compound dilutions.
-
Add 25 µL of the cell membrane preparation to all wells.
-
Initiate the binding reaction by adding 50 µL of the radioligand working solution to all wells.
-
Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Terminate the assay by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethylenimine.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Calcium Mobilization Functional Assay
This protocol measures the activation of the APJ receptor by monitoring changes in intracellular calcium levels, often through the co-expression of a promiscuous G-protein like Gαq16.[12][13]
1. Cell Culture and Plating:
-
Culture CHO-K1 cells stably co-expressing the human APJ receptor and Gαq16 in Ham's F-12 medium supplemented with 10% FBS and appropriate selection antibiotics.[16]
-
Plate the cells in a 96-well or 384-well black, clear-bottom plate at a density of 20,000-40,000 cells per well and incubate overnight.
2. Reagent Preparation:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Prepare a working solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer according to the manufacturer's instructions.
-
Test Compounds: Prepare serial dilutions of test compounds in assay buffer.
3. Assay Procedure:
-
Remove the culture medium from the cell plate and add 100 µL of the calcium indicator dye working solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
After incubation, remove the dye solution and wash the cells once with assay buffer.
-
Add 100 µL of assay buffer to each well.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add 25 µL of the test compound dilutions to the wells and continue to measure the fluorescence intensity for an additional 2-3 minutes to detect the calcium flux.
4. Data Analysis:
-
Calculate the response as the difference between the maximum fluorescence intensity after compound addition and the baseline fluorescence.
-
Plot the response against the log concentration of the test compound.
-
Determine the EC₅₀ value using non-linear regression analysis.
Quantitative Data Summary
Table 1: Typical Assay Buffer Components to Reduce Non-Specific Binding
| Component | Typical Concentration | Purpose | Reference |
| BSA | 0.1 - 1% | Blocks non-specific binding sites on surfaces. | [3][8] |
| NaCl | 100 - 500 mM | Reduces electrostatic interactions. | [8][17] |
| Non-ionic Surfactants (e.g., Tween-20) | 0.01 - 0.1% | Reduces hydrophobic interactions. | [3][8] |
| DMSO/Ethanol | < 1% | Solvent for compounds, concentration must be controlled. | [12][13] |
Table 2: Key Parameters for APJ Receptor Binding Assays
| Parameter | Recommended Value/Range | Rationale | Reference |
| Radioligand Concentration | ≤ Kd | Optimizes specific binding signal over non-specific. | [11] |
| Unlabeled Competitor Concentration | 100-1000 x Ki/Kd | Ensures complete displacement of specific binding. | [10][11] |
| Specific Binding | > 80% of total binding at Kd | Indicates a robust and reliable assay window. | [11] |
| Z-factor | > 0.5 | Indicates a high-quality assay suitable for HTS. | [12][13] |
References
- 1. graphpad.com [graphpad.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Non-specific binding - SPRpages [sprpages.nl]
Technical Support Center: APJ Receptor Agonist Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with APJ (Apelin) receptor agonists, with a focus on assessing their potential cytotoxicity. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the APJ receptor and why is it a therapeutic target?
A1: The APJ receptor, also known as the apelin receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular regulation, fluid homeostasis, and angiogenesis. Its endogenous ligands are the peptides apelin and elabela. Due to its involvement in these pathways, the APJ receptor is a promising therapeutic target for conditions such as heart failure, hypertension, and metabolic disorders.
Q2: What are the main signaling pathways activated by APJ receptor agonists?
A2: APJ receptor agonists can activate multiple downstream signaling pathways. These can be broadly categorized into G protein-dependent and G protein-independent pathways.
-
G Protein-Dependent Pathways:
-
Gαi/o Pathway: Activation of the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is associated with many of the cardioprotective effects.
-
Gαq/11 Pathway: This pathway activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of Protein Kinase C (PKC).
-
Gα13 Pathway: In endothelial cells, this pathway can be activated, leading to the transcription of myocyte enhancer factor-2 (MEF2).
-
-
G Protein-Independent Pathway:
-
β-Arrestin Pathway: Upon agonist binding, the APJ receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This can lead to receptor internalization and desensitization, as well as initiating distinct signaling cascades, such as the activation of the ERK1/2 pathway.
-
Q3: Why is it important to assess the cytotoxicity of a novel APJ receptor agonist like "APJ receptor agonist 6"?
A3: Assessing the cytotoxicity of any new drug candidate is a critical step in preclinical development. It helps to:
-
Determine the therapeutic window of the compound (the concentration range where it is effective without being toxic).
-
Identify potential off-target effects that could lead to adverse drug reactions.
-
Understand the mechanism of any observed toxicity (e.g., apoptosis vs. necrosis).
-
Ensure the safety of the compound before it can be considered for clinical trials.
Q4: What are the standard in vitro assays to assess the cytotoxicity of an APJ receptor agonist?
A4: A panel of assays is typically used to get a comprehensive understanding of a compound's cytotoxic potential. Common assays include:
-
Metabolic Viability Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays detect damage to the cell membrane, a hallmark of cell death, particularly necrosis.
-
Apoptosis Assays:
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Caspase Activity Assays: Measure the activity of caspases (e.g., caspase-3/7), which are key executioner enzymes in the apoptotic pathway.
-
Q5: Are there specific considerations for cytotoxicity testing of peptide-based APJ agonists?
A5: Yes, peptide-based drugs can have unique properties that need to be considered. Their stability in culture media can be a factor, and they may be more susceptible to enzymatic degradation. It is also important to consider potential immunogenicity, although this is more of a concern in in vivo studies. For in vitro cytotoxicity assays, ensuring the peptide remains stable and active for the duration of the experiment is key.
II. Summary of Quantitative Data for Representative APJ Receptor Agonists
The following tables summarize the in vitro activity of several known small-molecule and peptide APJ receptor agonists. This data can serve as a reference when evaluating a new compound like "this compound".
Table 1: In Vitro Potency of Small-Molecule APJ Receptor Agonists
| Compound | Assay Type | Cell Line | EC50 / pEC50 | Reference(s) |
| BMS-986224 | cAMP Inhibition | HEK293 (human APJ) | 0.02 nM | [1][2][3][4] |
| β-arrestin Recruitment | CHO-K1 or HEK293 | Full agonist (0-100 nM) | [1][2][3] | |
| ERK Phosphorylation | CHO-K1 or HEK293 | Full agonist (0-100 nM) | [1][2][3] | |
| APJ Internalization | CHO-K1 or HEK293 | Full agonist (0-100 nM) | [1][2][3] | |
| AMG 986 (Azelaprag) | cAMP Inhibition | Not specified | pEC50 = 9.64 | [5][6][7][8][9] |
| Gα protein activation | Not specified | pEC50 = 9.54 | [8][9] | |
| β-arrestin Recruitment | Not specified | pEC50 = 9.61 | [8][9] | |
| APJ Internalization | U2OS (human APJ) | pEC50 = 9.59 | [9] | |
| ML233 | β-arrestin Recruitment | CHO-K1 (human APJ) | 3.7 µM | [10][11][12] |
| APJ Internalization | Not specified | 2.4 µM | [13] | |
| Cytotoxicity (LC50) | Human Hepatocytes | 25.8 µM | [10] |
Table 2: In Vitro Potency of Peptide APJ Receptor Agonists
| Compound | Assay Type | Cell Line | EC50 / IC50 / pIC50 | Reference(s) |
| Apelin-13 | APJ Activation | Not specified | 0.37 nM | [11] |
| cAMP Inhibition | HEK293 | logIC50 = -7.817 | [14] | |
| [Pyr1]-Apelin-13 | cAMP Inhibition | Not specified | pEC50 = 9.93 | [9] |
| Gα protein activation | Not specified | pEC50 = 8.10 | [9] | |
| β-arrestin Recruitment | Not specified | pEC50 = 8.96 | [9] | |
| APJ Internalization | U2OS (human APJ) | pEC50 = 7.80 | [9] | |
| Apelin-36 | APJ Activation | HEK293 | 20 nM | [11] |
| APJ Binding | HEK293 | pIC50 = 8.61 | [11] | |
| Elabela-32 | APJ Activation | Not specified | IC50 = 0.27 nM | [11] |
III. Visualized Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. BMS-986224 | Apelin receptor | TargetMol [targetmol.com]
- 4. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AMG986 (Azelaprag, AMG-986) | Apelin receptor agonist | Probechem Biochemicals [probechem.com]
- 9. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Figure 7, ML233 reduces forskolin stimulated intracellular cAMP and stimulates APJ internalization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
APJ receptor agonist 6 storage and handling best practices
Welcome to the technical support center for APJ receptor agonist 6. This resource provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also identified as compound 9 in some literature, is a potent, small-molecule agonist of the Apelin (APJ) receptor. It is a pyrazole-based compound investigated for its potential role in various physiological processes.
Q2: How should I store the solid this compound upon arrival?
Upon receipt, the solid form of this compound should be stored in a cool, dry place. While it may be shipped at room temperature, for long-term storage, it is best practice to store the vial at -20°C or -80°C, protected from light and moisture.
Q3: What is the recommended solvent for reconstituting this compound?
For initial reconstitution, it is recommended to use a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).
Q4: How do I prepare a stock solution?
To prepare a stock solution, dissolve the solid compound in the recommended solvent (e.g., DMSO) to a desired concentration, for instance, 10 mM. Ensure the compound is fully dissolved by vortexing or brief sonication.
Q5: How should I store the reconstituted stock solution?
Stock solutions of this compound should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. Based on the stability of similar compounds, stock solutions are generally stable for up to one month at -20°C and up to six months at -80°C.
Q6: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions for extended periods has not been fully characterized. It is recommended to prepare fresh dilutions in your aqueous experimental buffer from the frozen stock solution on the day of the experiment. Avoid storing the compound in aqueous buffers for long durations.
Q7: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, standard laboratory safety precautions should be followed. This includes wearing a lab coat, safety glasses, and chemical-resistant gloves. All handling of the solid compound and concentrated stock solutions should be performed in a well-ventilated area or a chemical fume hood.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Incorrect solvent used. | Ensure you are using a recommended solvent such as DMSO. Gentle warming (to no more than 40°C) or brief sonication may aid in dissolution. |
| Compound has precipitated out of solution. | If the stock solution was stored at a low temperature, allow it to warm to room temperature and vortex to ensure the compound is fully redissolved before making dilutions. | |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Prepare fresh dilutions from a new aliquot of the stock solution. If the problem persists, consider preparing a fresh stock solution from the solid compound. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inaccurate concentration of the stock solution. | Verify the initial weight of the compound and the volume of solvent used for reconstitution. If possible, confirm the concentration using an appropriate analytical method. | |
| Observed cellular toxicity | High concentration of the solvent (e.g., DMSO). | Ensure the final concentration of the solvent in your experimental medium is at a level that is non-toxic to your cells (typically ≤0.1% for DMSO). Prepare a vehicle control with the same final solvent concentration to assess its effect. |
Experimental Protocols
Protocol for Reconstitution of this compound
-
Preparation: Before opening the vial, allow the solid compound to equilibrate to room temperature for at least 20 minutes.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Brief sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use polypropylene tubes. Store these aliquots at -20°C or -80°C, protected from light.
Visualized Workflows and Pathways
Caption: Workflow for the proper storage and handling of this compound.
Caption: A logical guide to troubleshooting inconsistent experimental outcomes.
Technical Support Center: Overcoming Poor Oral Bioavailability of APJ Agonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Apelin Receptor (APJ) agonists. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome the common challenge of poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why do many APJ agonists, particularly peptide-based ones, have low oral bioavailability?
A1: The poor oral bioavailability of peptide-based APJ agonists stems from several factors inherent to the gastrointestinal (GI) tract. These include:
-
Enzymatic Degradation: The GI tract contains numerous proteases, such as pepsin in the stomach and trypsin in the intestine, that rapidly degrade peptides.[1] Native apelin peptides have a very short half-life, sometimes less than a minute, due to cleavage by enzymes like angiotensin-converting enzyme 2 (ACE2).[2][3]
-
Physicochemical Barriers: The harsh acidic environment of the stomach can denature peptides.[4] Furthermore, their often large size and hydrophilic nature limit their ability to pass through the lipid-based cell membranes of the intestinal epithelium (the absorption barrier).[1][5]
-
First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein to the liver, where it can be extensively metabolized before reaching systemic circulation.[6][7] This "first-pass effect" significantly reduces the concentration of the active drug.[6]
Q2: What are the primary strategies to improve the oral bioavailability of APJ agonists?
A2: Strategies can be broadly categorized into two areas: modifying the drug molecule itself and advanced formulation techniques.[8]
-
Medicinal Chemistry Approaches:
-
Peptide Modifications: Introducing non-natural amino acids, cyclization (N-to-C terminal or side-chain stapling), or PEGylation can protect the peptide from enzymatic cleavage and improve stability.[1][8]
-
Small Molecule Agonists: Developing non-peptidic, small-molecule agonists can bypass the typical liabilities of peptides, leading to compounds with favorable pharmacokinetic properties suitable for oral administration.[9][10]
-
-
Formulation Strategies:
-
Protective Systems: Encapsulating the agonist in nanoparticles, liposomes, or microemulsions can shield it from the harsh GI environment.[4][]
-
Absorption Enhancers: Co-formulating with permeation enhancers can temporarily alter the intestinal membrane to increase drug passage.[5][8]
-
Enzyme Inhibitors: Including molecules that inhibit the activity of specific GI proteases can prevent the degradation of the agonist.[4][8]
-
Enteric Coatings: These pH-sensitive coatings protect the drug in the stomach and release it in the more neutral environment of the intestine.[8]
-
Q3: What is the APJ receptor and what are its key signaling pathways?
A3: The APJ receptor (also known as APLNR) is a Class A G-protein coupled receptor (GPCR).[12][13] Its endogenous ligand is the peptide apelin.[12] Activation of the APJ receptor by an agonist triggers diverse physiological effects, including impacts on blood pressure, cardiac contractility, and metabolism.[14] Key signaling pathways include:
-
Gαi/o Pathway: This is a primary pathway for APJ. It leads to the inhibition of adenylyl cyclase, which decreases cyclic AMP (cAMP) levels.[15][16] It also activates pathways like PI3K-Akt and ERK, which are involved in cell survival and proliferation.[14]
-
Gαq Pathway: This pathway can also be activated, leading to the stimulation of phospholipase C (PLC) and subsequent downstream signaling.
-
β-Arrestin Recruitment: Like many GPCRs, APJ activation leads to the recruitment of β-arrestin, which is involved in receptor internalization and can trigger separate signaling cascades.[13]
-
Gα13 Pathway: A non-canonical pathway has been identified that involves Gα13, leading to the activation of the transcription factor MEF2, which is important in cardiovascular development.[17]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low Permeability in In Vitro Assays (PAMPA, Caco-2)
| Potential Cause | Suggested Solution / Next Step |
| High Hydrophilicity / Low Lipophilicity | The compound may not partition effectively into the lipid membrane. Consider medicinal chemistry approaches to increase lipophilicity, such as adding lipidic side chains (lipidation).[8] |
| Large Molecular Size | Molecules over 500 Da often have difficulty with passive diffusion. Focus on developing smaller molecule agonists or peptide mimetics.[18] For peptides, explore strategies like cyclization to create a more compact structure.[1] |
| Active Efflux (Caco-2 Assay) | The compound is being actively transported back into the apical (donor) side by efflux pumps like P-glycoprotein (P-gp).[19] Perform a bi-directional Caco-2 assay (measuring transport from basolateral-to-apical as well). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[19][20] Confirm by running the assay with a known P-gp inhibitor (e.g., verapamil).[19] |
| Poor Compound Recovery | The compound may be binding to the assay plate, unstable in the buffer, or accumulating within the cell monolayer.[20][21] Check for non-specific binding with low-binding plates. Assess compound stability in the assay buffer over the experiment's duration. Quantify the amount of compound remaining in the cells and donor well at the end of the study.[19] |
| Compromised Cell Monolayer (Caco-2) | The Caco-2 cell monolayer may not be fully confluent or could be damaged, leading to unreliable results.[19] Routinely measure Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. A TEER value between 300-500 Ω·cm² is typically considered acceptable.[19] Also, use a low-permeability marker like Lucifer Yellow to check for leaks.[19][22] |
Problem 2: High Variability in In Vivo Pharmacokinetic (PK) Studies
| Potential Cause | Suggested Solution / Next Step |
| Food Effects | The presence or absence of food can significantly alter gastric emptying, pH, and drug dissolution.[6] Standardize feeding protocols. Conduct PK studies in both fasted and fed states to characterize any food effect on absorption. |
| Formulation Instability/Inhomogeneity | The drug may not be uniformly suspended or may be degrading in the vehicle before administration. Ensure the formulation is homogenous before dosing each animal. Use a stable and appropriate vehicle; for early studies, a solution is preferable to a suspension if possible. |
| GI Tract pH Variability | The solubility of your agonist may be pH-dependent, leading to variable dissolution as it passes through the GI tract.[4] Determine the pH-solubility profile of your compound. Consider formulations that control the local microenvironment pH, such as those containing pH-modifying excipients like citric acid.[4] |
| Inter-animal Metabolic Differences | Genetic variations can lead to differences in the expression of metabolic enzymes (e.g., Cytochrome P450s) and transporters.[7] Use a sufficient number of animals per group to ensure statistical power. If possible, use inbred strains to minimize genetic variability.[23] |
Problem 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy
| Potential Cause | Suggested Solution / Next Step |
| High First-Pass Metabolism | The agonist is potent at the receptor but is extensively metabolized in the gut wall or liver before reaching systemic circulation.[7][24] Use in vitro models (liver microsomes, S9 fractions, hepatocytes) to identify metabolic liabilities. Design a PK study to measure both portal and systemic drug concentrations to directly quantify first-pass extraction. |
| Rapid Systemic Clearance | Even if absorbed, the drug is quickly cleared from the bloodstream, preventing it from reaching therapeutic concentrations at the target tissue.[3][25] Perform an intravenous (IV) PK study to determine the drug's intrinsic clearance and half-life.[23] Strategies like PEGylation can be used to reduce clearance.[8] |
| Plasma Protein Binding | High binding to plasma proteins (like albumin) means only a small fraction of the drug is free to interact with the APJ receptor.[24] Measure the fraction of unbound drug in plasma using equilibrium dialysis or ultrafiltration. Only the unbound concentration is pharmacologically active. |
| Poor Target Tissue Penetration | The drug may have adequate plasma concentration but fails to distribute effectively to the target tissue where the APJ receptors are located (e.g., heart, vasculature).[13] Conduct tissue distribution studies to quantify drug concentrations in target organs. |
Data Presentation: Comparative Bioavailability Strategies
The following tables summarize quantitative data for different strategies used to improve the oral bioavailability of peptide-like molecules and small molecule agonists.
Table 1: In Vitro Permeability Data for APJ Agonists (Note: Data is representative and compiled for illustrative purposes)
| Compound Type | Assay | Apparent Permeability (Papp) (x 10-6 cm/s) | Predicted In Vivo Absorption | Citation |
| Linear Peptide | Caco-2 | < 0.6 | Low (0-20%) | [19] |
| Cyclized Peptide | Caco-2 | 1.5 | Medium (20-70%) | [19] |
| Small Molecule Agonist (BMS-986224) | Caco-2 | > 6.0 | High (70-100%) | [19][26] |
| Small Molecule Agonist (Compound 47) | Caco-2 | > 6.0 | High (70-100%) | [10][19] |
Table 2: Pharmacokinetic Parameters of APJ Agonists in Preclinical Species (Note: Data is representative and compiled for illustrative purposes)
| Compound | Species | Route | Oral Bioavailability (%) | Half-life (t1/2) (hours) | Citation |
| Apelin-13 (native peptide) | Human | IV | N/A (oral is negligible) | < 0.08 | [3] |
| BMS-986224 (small molecule) | Rat | Oral | > 30% | ~10 | [26] |
| Compound 14 (small molecule) | Rat | Oral | Excellent (specific % not stated) | > 4 | [9] |
| Compound 47 (small molecule) | Rat | Oral | Favorable (specific % not stated) | Not Stated | [10] |
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay used to predict passive transcellular permeability.[27][28]
Objective: To determine the apparent permeability coefficient (Papp) of an APJ agonist across an artificial lipid membrane.
Materials:
-
96-well filter plate (Donor plate, e.g., PVDF membrane)
-
96-well acceptor plate
-
Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate shaker and UV/Vis or LC-MS/MS plate reader
Methodology:
-
Membrane Coating: Carefully pipette 5 µL of the lipid solution onto the membrane of each well of the donor filter plate. Allow the solvent to evaporate for approximately 20 minutes, leaving a stable lipid layer.[22]
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (acceptor solution).[29]
-
Prepare Donor Solution: Prepare the donor solution by diluting the test compound stock to a final concentration (e.g., 500 µM) in PBS. The final DMSO concentration should be kept low (<5%).[29]
-
Assay Start: Add 200 µL of the donor solution to each well of the coated filter plate.[29]
-
Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for a defined period (e.g., 5 to 18 hours) with gentle shaking.[22][29]
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV absorbance or LC-MS/MS).[22]
-
Calculation: The apparent permeability (Papp) is calculated using the following formula: Papp = [-ln(1 - CA/Cequ)] * (VD * VA) / [(VD + VA) * Area * Time] Where CA is the concentration in the acceptor well, Cequ is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the membrane surface area, and Time is the incubation time.[29]
Protocol 2: Caco-2 Cell Bidirectional Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier.[21] It assesses both passive diffusion and active transport.[20]
Objective: To determine the Papp of an APJ agonist in both the absorptive (apical to basolateral, A→B) and secretory (basolateral to apical, B→A) directions.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound stock solution
-
Lucifer Yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayer. Values should be >300 Ω·cm².[19]
-
Assay Preparation: Wash the cell monolayers carefully with pre-warmed HBSS.
-
A→B Permeability:
-
Add the test compound diluted in HBSS to the apical (upper) chamber (e.g., 0.4 mL).
-
Add fresh HBSS to the basolateral (lower) chamber (e.g., 1.2 mL).
-
-
B→A Permeability:
-
Add the test compound diluted in HBSS to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a set time (e.g., 120 minutes), with gentle shaking.[19]
-
Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the compound using LC-MS/MS.[19]
-
Calculations:
-
Calculate Papp for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[19]
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the compound is a substrate for an active efflux transporter.[19]
-
Calculate Percent Recovery to check for issues like binding or metabolism.[19]
-
Visualizations
Caption: Key signaling pathways activated by the APJ receptor.
Caption: Workflow for evaluating the oral bioavailability of APJ agonists.
Caption: A decision tree for troubleshooting low Caco-2 permeability.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. mdpi.com [mdpi.com]
- 3. Metabolically stable apelin analogs: development and functional role in water balance and cardiovascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioengineer.org [bioengineer.org]
- 6. knyamed.com [knyamed.com]
- 7. First pass effect - Wikipedia [en.wikipedia.org]
- 8. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Hydroxypyridinone APJ Receptor Agonist as a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 14. cusabio.com [cusabio.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Decoding Apelin: Its Role in Metabolic Programming, Fetal Growth, and Gestational Complications [mdpi.com]
- 17. ahajournals.org [ahajournals.org]
- 18. Discovery of a Novel Small Molecule Agonist Scaffold for the APJ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 23. In Vivo Pharmacokinetics | Jubilant Biosys [jubilantbiosys.com]
- 24. First-pass metabolism of peptide drugs in rat perfused liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Metabolically stable apelin analogs: development and functional role in water balance and cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 28. PAMPA | Evotec [evotec.com]
- 29. bioassaysys.com [bioassaysys.com]
Technical Support Center: Minimizing Receptor Internalization
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize receptor internalization in short-term assays.
Frequently Asked Questions (FAQs)
Q1: Why does my receptor internalize so rapidly in my short-term assay?
A: Rapid receptor internalization is often a natural physiological response to ligand or antibody binding. This process, known as endocytosis, is a key mechanism for regulating signal transduction.[1] The binding of a ligand typically triggers the recruitment of adaptor proteins and clathrin to the plasma membrane, leading to the formation of vesicles that carry the receptor into the cell.[1][2] The rate of internalization can be influenced by several factors, including ligand concentration, receptor density on the cell surface, cell type, and experimental temperature.[3][4] For many receptors, this process is very efficient, with a significant portion of surface receptors being internalized within minutes of agonist stimulation.[3][5]
Q2: What are the primary strategies to minimize receptor internalization during an experiment?
A: There are several effective methods to reduce or block receptor internalization for short-term assays:
-
Lowering Temperature: Performing the experiment at low temperatures (e.g., 4°C) is a widely used and effective method to halt most cellular trafficking processes, including endocytosis.[6][7] This is often used as a "no internalization" control in assays.[8]
-
Chemical Inhibitors: A variety of small molecules can inhibit specific steps of the endocytic pathway. These are useful for transiently blocking internalization in a controlled manner.[9][10]
-
Receptor Antagonists: If internalization is triggered by an agonist, using a competitive antagonist can prevent the initial binding event that leads to endocytosis.[3]
-
Genetic Inhibition: For more targeted and long-term inhibition, expressing dominant-negative mutants of key endocytic proteins, such as dynamin (e.g., dynamin-K44A), can effectively block the formation of endocytic vesicles.[11][12]
Q3: My chosen chemical inhibitor is not working or is causing cell death. What should I do?
A: This is a common issue that can often be resolved with careful optimization and controls.
-
Confirm Inhibitor Specificity: The effectiveness of an inhibitor can depend on the specific endocytic pathway used by your receptor.[10] It is crucial to use positive controls, such as labeled transferrin for clathrin-mediated endocytosis, to confirm the inhibitor is active in your cell system.[9]
-
Optimize Concentration: Perform a dose-response experiment to find the lowest effective concentration of the inhibitor that minimizes cytotoxicity. Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.[9]
-
Check Incubation Time: The required pre-incubation time can vary between inhibitors. Refer to the literature for typical incubation times and consider a time-course experiment to determine the optimal duration for your specific assay.
-
Assess Cell Health: After treatment with the inhibitor, assess cell viability using a method like Trypan Blue exclusion or a commercial viability assay to ensure that the observed effects are not due to general toxicity.
Q4: How does temperature precisely affect the internalization process?
A: Temperature has a profound effect on the energy-dependent processes of endocytosis. Lowering the temperature to 4°C effectively blocks the internalization of many receptors by inhibiting the enzymatic activities and membrane fluidity required for vesicle formation and scission.[6][7] Conversely, increasing the temperature from 4°C to 37°C initiates the internalization process.[7] Intermediate temperatures (e.g., 16°C to 30°C) can slow down but may not completely halt internalization, and the degree of inhibition can be receptor-dependent.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal in Internalization Assay | Incomplete removal of surface-bound ligand. | Implement an acid wash step (e.g., glycine buffer, pH 2.5-3.5) after the internalization period to strip remaining surface-bound ligands before cell lysis or fixation.[13][14] |
| Non-specific binding of the labeled ligand to the cell surface or plasticware. | Include appropriate blocking steps (e.g., incubation with BSA or serum). Run a control with a non-specific, isotype-matched antibody to quantify background binding. | |
| Inconsistent Results Between Replicates | Variability in cell density. | Ensure a consistent cell seeding density across all wells, as confluency can impact endocytic rates.[13] |
| Inconsistent timing of experimental steps. | Use a multichannel pipette for simultaneous addition of reagents to multiple wells. For time-course experiments, stagger the start times to ensure accurate incubation periods for each sample. | |
| Inhibitor Shows No Effect | The receptor uses a different internalization pathway. | Research the known internalization pathway for your receptor. Test a panel of inhibitors that target different pathways (e.g., clathrin-mediated, caveolin-mediated).[10][15] |
| The inhibitor is degraded or inactive. | Use fresh inhibitor stocks. Confirm the activity of the inhibitor with a positive control known to be sensitive to that inhibitor (e.g., transferrin uptake for dynamin inhibitors).[9] |
Quantitative Data Summary
Table 1: Common Chemical Inhibitors for Receptor Internalization
| Inhibitor | Mechanism of Action | Target Pathway | Typical Working Concentration | Reference |
| Dynasore | Inhibits the GTPase activity of dynamin, preventing vesicle scission. | Clathrin- and Caveolin-mediated | 80-100 µM | [9][16] |
| Dyngo-4a | A potent dynamin inhibitor. | Clathrin- and Caveolin-mediated | 30 µM | [9] |
| Pitstop® 2 | Inhibits the interaction of amphiphysin with dynamin and clathrin terminal domain binding. | Clathrin-mediated | 10-30 µM | [17] |
| Hypertonic Sucrose | Disrupts the formation of clathrin lattices on the plasma membrane. | Clathrin-mediated | 0.4-0.5 M | [18][19] |
| Methyl-β-cyclodextrin (MβCD) | Sequesters cholesterol from the plasma membrane, disrupting lipid rafts and caveolae. | Caveolin-mediated | 1-10 mM | [10] |
Note: The optimal concentration and incubation time should be empirically determined for each cell line and experimental condition.
Table 2: Effect of Temperature on Receptor Internalization
| Temperature | Effect on Internalization | Experimental Use | Reference |
| 37°C | Permits active, physiological internalization. | Standard condition for measuring internalization. | [6] |
| 16°C - 25°C | Significantly reduces the rate of internalization. | Can be used to slow down rapid internalization for better temporal resolution. | [6] |
| 4°C | Effectively blocks most endocytic pathways. | "No internalization" control; used for surface binding assays. | [6][7][8] |
Experimental Protocols & Visualizations
Protocol 1: General Method for Inhibiting Internalization with Low Temperature
-
Cell Preparation: Culture cells to the desired confluency (typically 80-90%) in an appropriate plate format.
-
Pre-chilling: Place the cell plate on ice for 10-15 minutes to cool the cells to 4°C. Also, pre-chill all buffers and solutions to be used.
-
Ligand Binding: Remove the culture medium and add your pre-chilled fluorescently-labeled ligand or antibody in binding buffer. Incubate the plate at 4°C for the desired time (e.g., 30-60 minutes) to allow binding to surface receptors without internalization.[20]
-
Washing: Gently wash the cells 2-3 times with ice-cold PBS to remove unbound ligand.
-
Assay: Proceed with your downstream analysis (e.g., imaging, flow cytometry) while maintaining the cells at 4°C to prevent internalization. This condition will represent the total surface-bound receptor population.
Protocol 2: Flow Cytometry-Based Assay to Measure Internalization
This protocol allows for the quantification of the internalized receptor population.
-
Cell Preparation: Plate cells in a multi-well plate suitable for your experiment.
-
Ligand Binding at 4°C: Pre-chill cells and reagents as described in Protocol 1. Add your fluorescently-labeled ligand and incubate at 4°C to label the total surface receptor pool.[8]
-
Washing: Wash cells 2-3 times with ice-cold PBS.
-
Initiate Internalization: For the samples where internalization is to be measured, add pre-warmed (37°C) culture medium and transfer the plate to a 37°C incubator for the desired time points (e.g., 5, 15, 30, 60 minutes). Keep a control plate at 4°C to represent the 0-minute time point (no internalization).[13]
-
Stop Internalization: To stop the process, quickly wash the cells with ice-cold PBS.
-
Remove Surface Signal: To distinguish between internalized and surface-bound ligand, either:
-
Acid Wash: Incubate cells with a cold, acidic buffer (e.g., 0.1 M glycine, 0.15 M NaCl, pH 3.0) for 5-10 minutes on ice to strip the surface-bound ligand.[13][14]
-
Quenching: Add a quenching agent, such as an anti-fluorophore antibody or Trypan Blue, that will quench the fluorescence of the non-internalized, surface-exposed ligand.[21]
-
-
Cell Harvesting: Wash the cells with PBS, detach them (if adherent), and resuspend in FACS buffer.
-
Flow Cytometry Analysis: Analyze the mean fluorescence intensity (MFI) of the cell population. The MFI of the 37°C-incubated, acid-washed/quenched cells corresponds to the internalized receptor fraction.
Diagram 1: Clathrin-Mediated Endocytosis Pathway
Caption: Key stages of clathrin-mediated endocytosis and points of inhibition.
Diagram 2: Experimental Workflow for Internalization Assay
Caption: A typical workflow for a receptor internalization assay.
Diagram 3: Logic for Selecting an Inhibition Method
Caption: Decision tree for choosing an appropriate internalization inhibition strategy.
References
- 1. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Regulators of Receptor Internalization with High-Throughput Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Kinetics of cytokine receptor internalization under steady-state conditions affects growth of neighboring blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internalization-Dependent and -Independent Requirements for Transforming Growth Factor β Receptor Signaling via the Smad Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Role of clathrin-mediated endocytosis in agonist-induced down-regulation of the beta2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Clathrin-Mediated Endocytosis Selectively Attenuates Specific Insulin Receptor Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Receptor Tyrosine Kinase Internalization Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Receptor internalization assay to probe for agonist binding to CXCR2 [protocols.io]
- 15. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of dynamin completely blocks compensatory synaptic vesicle endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of Receptor Internalization and Recycling | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Analysis of APJ Receptor Agonist 6 and Apelin-13: Potency, Efficacy, and Signaling Pathways
For Immediate Release
A detailed comparison of the synthetic small molecule, APJ receptor agonist 6, and the endogenous peptide ligand, apelin-13, reveals distinct profiles in activating the APJ receptor, a critical regulator of cardiovascular function and other physiological processes. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative activities, supported by experimental data and detailed protocols.
The apelin receptor (APJ), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of conditions, including heart failure, hypertension, and metabolic disorders. Activation of this receptor by its endogenous ligand, apelin-13, triggers a cascade of intracellular signaling events that mediate beneficial physiological effects. The development of synthetic agonists, such as this compound, offers the potential for more stable and orally bioavailable therapeutic options. This report presents a side-by-side comparison of the in vitro activities of this compound and apelin-13.
Quantitative Comparison of In Vitro Activity
The potency and efficacy of this compound and apelin-13 have been evaluated in several key functional assays that probe different aspects of APJ receptor activation. The following tables summarize the available quantitative data for these two agonists.
| Ligand | Assay | Cell Line | Parameter | Value | Reference |
| This compound | Radioligand Binding | - | Kᵢ | 1.3 µM | [1] |
| Calcium Mobilization | CHO-K1 | EC₅₀ | 0.070 µM | [1] | |
| cAMP Inhibition | CHO-K1 | EC₅₀ | 0.097 µM | [1] | |
| β-Arrestin Recruitment | CHO-K1 | EC₅₀ | 0.063 µM | [1] | |
| Apelin-13 | General Activation | - | EC₅₀ | 0.37 nM | [2] |
| [Pyr¹]Apelin-13 | cAMP Inhibition | APJ-expressing cells | log EC₅₀ | -9.93 ± 0.03 | [1] |
| β-Arrestin Recruitment | APJ-expressing cells | log EC₅₀ | -8.96 ± 0.03 | [1] |
Note: Data for apelin-13 is presented as [Pyr¹]apelin-13 in some studies, a more stable and physiologically relevant form.
Signaling Pathways and Experimental Workflows
The activation of the APJ receptor by both apelin-13 and synthetic agonists initiates downstream signaling through G protein-dependent and -independent (β-arrestin) pathways. Understanding these pathways is crucial for characterizing agonist function.
References
A Comparative Guide to APJ Receptor Agonists: BMS-986224 vs. APJ Receptor Agonist 6
For Researchers, Scientists, and Drug Development Professionals
The apelin receptor (APJ), a Class A G-protein coupled receptor, has emerged as a promising therapeutic target for cardiovascular diseases, particularly heart failure. Its activation by endogenous ligands like apelin elicits beneficial effects, including increased cardiac contractility and vasodilation. This has spurred the development of synthetic agonists, with BMS-986224 and APJ Receptor Agonist 6 (also known as compound 9) being two notable small molecules. This guide provides an objective comparison of their efficacy, supported by available experimental data, to aid researchers in their selection and application.
At a Glance: Key Efficacy Parameters
| Parameter | BMS-986224 | This compound (compound 9) | Reference(s) |
| Binding Affinity | Kd = 0.3 nM | Ki = 1.3 µM | [1][2] |
| cAMP Inhibition | EC50 = 0.02 nM | EC50 = 0.097 µM | [1][2] |
| β-Arrestin Recruitment | Full Agonist | EC50 = 0.063 µM | [1][2] |
| Calcium Mobilization | Not Reported | EC50 = 0.070 µM | [2] |
| ERK Phosphorylation | Full Agonist | Not Reported | [1] |
| Oral Bioavailability | Yes | Not Reported | [3] |
In-Depth Efficacy Analysis
BMS-986224 emerges as a highly potent and selective APJ receptor agonist, demonstrating sub-nanomolar binding affinity and functional activity in cellular assays.[1] Its efficacy in inhibiting cAMP production, a key downstream signaling event of APJ receptor activation, is particularly noteworthy with an EC50 of 0.02 nM.[1] Furthermore, BMS-986224 has been shown to be a full agonist for β-arrestin recruitment and ERK phosphorylation, indicating its ability to engage multiple signaling pathways downstream of the APJ receptor.[1] Preclinical studies in animal models of heart failure have demonstrated that oral administration of BMS-986224 can lead to sustained improvements in cardiac output and stroke volume.[4]
This compound, a potent pyrazole-based agonist, also demonstrates robust activity at the APJ receptor.[2] While its binding affinity (Ki = 1.3 µM) is lower than that of BMS-986224, it effectively modulates downstream signaling pathways, with EC50 values in the sub-micromolar range for calcium mobilization, cAMP inhibition, and β-arrestin recruitment.[2] The available data for this compound primarily focuses on its in vitro characterization.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of APJ receptor activation by these agonists, it is crucial to visualize the downstream signaling cascades and the experimental approaches used to measure their activity.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison of BMS-986224 and this compound.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to the APJ receptor.
-
Cell Lines: HEK293 cells stably expressing the human APJ receptor.
-
Radioligand: A radiolabeled form of a known APJ receptor ligand (e.g., [¹²⁵I]-Apelin-13).
-
Procedure:
-
Cell membranes expressing the APJ receptor are prepared.
-
A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (BMS-986224 or this compound).
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a gamma counter.
-
-
Data Analysis: The data are used to generate a competition binding curve, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) or dissociation constant (Kd) to represent the binding affinity of the test compound.
HTRF cAMP Functional Assay
This competitive immunoassay measures the inhibition of cyclic AMP (cAMP) production following APJ receptor activation.
-
Principle: The assay is based on Homogeneous Time-Resolved Fluorescence (HTRF). Cellular cAMP produced upon Gαi activation competes with a d2-labeled cAMP for binding to an anti-cAMP antibody labeled with a Europium cryptate. A high level of cellular cAMP leads to a decrease in the FRET signal.
-
Procedure:
-
Cells expressing the APJ receptor are seeded in a microplate.
-
The cells are stimulated with forskolin (to induce cAMP production) and varying concentrations of the test agonist.
-
After incubation, the cells are lysed, and the HTRF reagents (d2-labeled cAMP and anti-cAMP cryptate antibody) are added.
-
The plate is incubated to allow the immunoassay to reach equilibrium.
-
The fluorescence is read at two wavelengths (e.g., 665 nm and 620 nm) on an HTRF-compatible plate reader.
-
-
Data Analysis: The ratio of the two fluorescence signals is calculated and used to determine the concentration of cAMP. A dose-response curve is generated to calculate the EC50 value for cAMP inhibition.
LanthaScreen Cellular β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated APJ receptor.
-
Principle: This is a FRET-based assay. The APJ receptor is tagged with a terbium-labeled antibody, and β-arrestin is fused to Green Fluorescent Protein (GFP). Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the terbium donor and GFP acceptor into close proximity, resulting in a FRET signal.
-
Procedure:
-
Cells co-expressing the terbium-labeled APJ receptor and GFP-tagged β-arrestin are plated.
-
The cells are treated with varying concentrations of the test agonist.
-
The plate is incubated to allow for β-arrestin recruitment.
-
The FRET signal is measured on a fluorescence plate reader.
-
-
Data Analysis: A dose-response curve of the FRET signal versus agonist concentration is plotted to determine the EC50 for β-arrestin recruitment.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq signaling pathway.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon APJ receptor activation and subsequent Gαq-mediated signaling, intracellular calcium is released, which binds to the dye, causing an increase in its fluorescence intensity.
-
Procedure:
-
Cells expressing the APJ receptor are seeded in a black-walled microplate.
-
The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
The test agonist is added at various concentrations.
-
The change in fluorescence intensity is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The peak fluorescence intensity is used to generate a dose-response curve, from which the EC50 for calcium mobilization is calculated.
Conclusion
Both BMS-986224 and this compound are valuable tools for studying the pharmacology of the APJ receptor. BMS-986224 stands out for its exceptional potency and demonstrated in vivo efficacy, making it a strong candidate for preclinical and potentially clinical development for conditions like heart failure. This compound, while less potent, provides an alternative chemical scaffold for exploring APJ receptor agonism and is a useful tool for in vitro investigations of downstream signaling pathways. The choice between these two agonists will ultimately depend on the specific research question, the required potency, and the experimental model being used.
References
- 1. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 2. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 3. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
Unmasking Off-Target Activity: A Comparative Guide to APJ Receptor Agonist Selectivity Against the AT1 Receptor
For researchers, scientists, and drug development professionals, understanding the selectivity of therapeutic candidates is paramount. This guide provides a detailed comparison of the off-target activity of various Apelin Receptor (APJ) agonists against the Angiotensin II Type 1 (AT1) receptor. The close structural homology between these two G protein-coupled receptors (GPCRs) necessitates rigorous evaluation of agonist selectivity to mitigate potential off-target effects.
The apelinergic system, comprising the APJ receptor and its endogenous ligands, plays a crucial role in cardiovascular regulation and presents a promising therapeutic target for conditions such as heart failure and hypertension. However, the development of selective APJ agonists is challenged by the receptor's similarity to the AT1 receptor, the primary mediator of the pressor and pro-hypertrophic effects of angiotensin II. This guide offers a comprehensive overview of the selectivity profiles of key APJ receptor agonists, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Agonist Activity
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of various endogenous and synthetic APJ receptor agonists at both the APJ and AT1 receptors. This data provides a clear comparison of their selectivity.
| Agonist | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity (Fold) |
| Endogenous Peptides | ||||
| Apelin-13 | APJ | 0.08 - 8.34[1][2][3] | 0.37[4] | High (Does not directly bind AT1)[5][6] |
| AT1 | No direct binding reported[5][6] | - | ||
| Apelin-17 | APJ | 4.65[1] | - | High |
| AT1 | Not reported | - | ||
| Apelin-36 | APJ | 1.74[1] | 20[4] | High |
| AT1 | Not reported | - | ||
| Elabela-32 | APJ | 1.34[1] | - | High |
| AT1 | Not reported | - | ||
| Elabela-21 | APJ | 4.36[1] | - | High |
| AT1 | Not reported | - | ||
| Synthetic Agonists | ||||
| ML233 | APJ | - | 3700[7] | >21-fold[7] |
| AT1 | - | >79,000 | ||
| BMS-986224 | APJ | 0.074 (human), 0.049 (rat)[8] | 0.02 (cAMP)[9] | >142,857-fold |
| AT1 | - | >10,000[10] |
Note: A higher selectivity fold indicates a greater preference for the APJ receptor over the AT1 receptor. The selectivity for Apelin-13 is noted as high due to the absence of direct binding to the AT1 receptor, although it can allosterically modulate AT1 receptor function through heterodimerization with the APJ receptor[5].
Understanding the Signaling Pathways
The activation of the APJ receptor by an agonist initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting functional assay data.
Caption: APJ Receptor Signaling Pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: Radioligand Binding Assay Workflow.
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cells overexpressing either the human APJ or AT1 receptor.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Apelin-13 for APJ or [¹²⁵I]-Sar¹, Ile⁸-Angiotensin II for AT1) and a range of concentrations of the unlabeled test agonist.
-
Equilibration: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test agonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, typically for Gq-coupled receptors.
Caption: Calcium Mobilization Assay Workflow.
Protocol:
-
Cell Seeding: Seed cells expressing the receptor of interest into a 96-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Agonist Preparation: Prepare a dilution series of the test agonist.
-
Measurement: Use a fluorescence microplate reader to measure the baseline fluorescence, then inject the agonist and continue to measure the fluorescence signal over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration and plot a dose-response curve to calculate the EC50 value.
ERK Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in many GPCR signaling pathways.
Caption: ERK Phosphorylation Western Blot Workflow.
Protocol:
-
Cell Culture and Starvation: Culture cells expressing the receptor of interest and then serum-starve them for several hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the cells with different concentrations of the test agonist for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) and, after stripping, with an antibody for total ERK as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK at each agonist concentration and calculate the EC50.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
Caption: β-Arrestin Recruitment Assay Workflow.
Protocol:
-
Cell Line Generation: Use a cell line stably co-expressing the APJ or AT1 receptor fused to a reporter tag (e.g., a luciferase fragment) and β-arrestin fused to a complementary tag.
-
Cell Plating: Plate the cells in a suitable microplate.
-
Agonist Addition: Add a range of concentrations of the test agonist to the cells.
-
Incubation: Incubate for a period sufficient for β-arrestin recruitment to occur (e.g., 30-90 minutes).
-
Signal Detection: Measure the reporter signal (e.g., luminescence or fluorescence resonance energy transfer - FRET) which is generated upon the interaction of the receptor and β-arrestin.
-
Data Analysis: Plot the signal intensity against the agonist concentration to generate a dose-response curve and calculate the EC50.
Conclusion
The data and protocols presented in this guide underscore the importance of comprehensive selectivity profiling for APJ receptor agonists. While endogenous apelin peptides exhibit high intrinsic selectivity, the development of synthetic small molecule agonists requires careful characterization to avoid unintended AT1 receptor activation. The high selectivity of compounds like BMS-986224 demonstrates that it is feasible to develop potent and specific APJ agonists. The provided experimental frameworks offer a robust starting point for researchers to evaluate the selectivity of their own compounds and contribute to the development of safer and more effective therapies targeting the apelinergic system.
References
- 1. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 2. [125I]-(Pyr1)Apelin-13 is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The apelin receptor inhibits the angiotensin II type 1 receptor via allosteric trans-inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ahajournals.org [ahajournals.org]
Head-to-Head Comparison of Pyrazole-Based APJ Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole-based agonists targeting the Apelin Receptor (APJ). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
The apelin receptor, a class A G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. The discovery of small molecule agonists, particularly those with a pyrazole core, offers a potential avenue for developing orally bioavailable drugs with improved pharmacokinetic properties over endogenous peptide ligands. This guide focuses on a prominent pyrazole-based scaffold, detailing its structure-activity relationship (SAR) and performance in key signaling assays.
Data Presentation: A Comparative Analysis
The following table summarizes the in vitro pharmacological data for a series of pyrazole-based APJ agonists, primarily focusing on the optimization of a lead scaffold.[1][2][3] The data highlights the potency of these compounds in activating G protein-dependent pathways (calcium mobilization and cAMP inhibition) and their engagement of the β-arrestin pathway.
| Compound | Modification | Ca2+ Mobilization EC50 (µM) | cAMP Inhibition EC50 (µM) | Binding Affinity Ki (µM) | β-Arrestin Recruitment EC50 (µM) |
| 8 | Initial Hit | 21.5 | - | 5.2 | - |
| 9 | Optimized Lead | 0.800 | 0.844 | 1.3 | >10 |
| 10 | N1-Methyl | 1.46 | 2.55 | - | - |
| 11 | N1-Propyl | 0.416 | 0.281 | - | >2 |
| 12 | N1-Isobutyl | 0.649 | - | - | >2 |
| 13 | N1-Cyclopentyl | 0.083 | 0.238 | 0.449 | >10 |
| 14 | N1-Cyclohexyl | 0.518 | 0.518 | - | >2 |
| 21 | Carboxylic Acid Modification | - | 0.118 | - | - |
| 22 | Carboxylic Acid Modification | - | 0.157 | - | - |
| 23 | Carboxylic Acid Modification | - | 0.246 | - | - |
| 47 | Orally Bioavailable Analog | 0.024 | 0.0065 | - | - |
Note: A "-" indicates that the data was not reported in the cited literature.
Key Findings from SAR Studies
The structure-activity relationship studies on this pyrazole scaffold reveal several key insights:
-
N1 Position of the Pyrazole Core: Modifications at this position significantly impact potency. Small alkyl and cycloalkyl groups, such as propyl and cyclopentyl, were found to enhance potency compared to the initial N1-phenyl substituent.[2][3]
-
Amino Acid Side-Chain: Alterations to the amino acid side-chain also play a crucial role in agonist activity.
-
Carboxylic Acid Moiety: Modifications to this part of the molecule have been shown to influence potency in the cAMP inhibition pathway.[2]
-
Biased Agonism: Several compounds, such as 9, 11, 12, 13, and 14, exhibit functional selectivity, showing a clear bias towards G protein signaling (calcium mobilization and cAMP inhibition) over β-arrestin recruitment.[1][2][3] This is a desirable characteristic as β-arrestin-mediated signaling has been associated with receptor desensitization and potential adverse effects.
APJ Receptor Signaling Pathways
Activation of the APJ receptor by an agonist initiates a cascade of intracellular signaling events. The two primary pathways are the G protein-dependent pathway and the β-arrestin-dependent pathway. The following diagram illustrates these key signaling cascades.
Caption: APJ Receptor Signaling Pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon agonist stimulation of the APJ receptor, which is coupled to the Gαq pathway.
Caption: Calcium Mobilization Assay Workflow.
Detailed Protocol:
-
Cell Culture: CHO-K1 cells stably expressing the human APJ receptor are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and antibiotics.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated overnight.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: The pyrazole-based agonists are serially diluted and added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured immediately after compound addition using a fluorescence imaging plate reader (FLIPR).
-
Data Analysis: The increase in fluorescence, corresponding to the intracellular calcium concentration, is plotted against the agonist concentration to determine the EC50 value.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, and thus the reduction of intracellular cAMP levels, following agonist activation of the Gαi-coupled APJ receptor.
Caption: cAMP Accumulation Assay Workflow.
Detailed Protocol:
-
Cell Culture and Plating: Similar to the calcium mobilization assay, CHO-K1 cells expressing the APJ receptor are cultured and seeded in 384-well plates.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.
-
Compound Addition: Cells are then stimulated with varying concentrations of the pyrazole-based agonists in the presence of an adenylyl cyclase activator like forskolin.
-
Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The amount of cAMP is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The inhibition of forskolin-stimulated cAMP production is plotted against the agonist concentration to determine the IC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization and an indicator of a distinct signaling pathway.
Caption: β-Arrestin Recruitment Assay Workflow.
Detailed Protocol:
-
Cell Line: A specialized cell line, such as the PathHunter U2OS APJ β-arrestin cell line, is used. These cells co-express the APJ receptor fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.
-
Cell Plating: Cells are seeded into 384-well plates and incubated.
-
Compound Addition: The pyrazole-based agonists are added to the wells at various concentrations.
-
Incubation: The plates are incubated to allow for agonist-induced recruitment of β-arrestin-EA to the APJ-ProLink.
-
Substrate Addition: A detection reagent containing a chemiluminescent substrate is added. The complementation of the ProLink and EA fragments forms an active enzyme that cleaves the substrate, producing a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is plotted against the agonist concentration to determine the EC50 for β-arrestin recruitment.
Conclusion
The pyrazole-based scaffold represents a promising starting point for the development of small molecule APJ agonists. The data presented here demonstrates the potential for achieving high potency and G protein-biased signaling, which may translate to a favorable therapeutic profile. Further optimization of this and other pyrazole-based scaffolds could lead to the discovery of novel drug candidates for cardiovascular and metabolic diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers in this field.
References
A Comparative Guide to APJ Receptor Agonist 6 and Endogenous Apelin Isoforms
For Researchers, Scientists, and Drug Development Professionals
The apelin receptor (APJ), a class A G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. Its activation by endogenous peptide ligands, primarily isoforms of apelin and Elabela, elicits beneficial physiological effects, including increased cardiac contractility and vasodilation. This has spurred the development of synthetic agonists, such as the pyrazole-based compound, APJ receptor agonist 6, with the aim of overcoming the therapeutic limitations of the native peptides, such as their short half-life.
This guide provides an objective comparison of the pharmacological and signaling properties of the synthetic small-molecule agonist, this compound, against the major endogenous apelin isoforms. All quantitative data are summarized in comparative tables, and detailed experimental methodologies for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a clear understanding of the underlying mechanisms.
Quantitative Comparison of Ligand Activity
The pharmacological activity of APJ receptor agonists is typically characterized by their binding affinity (Ki) and their potency (EC50) in functional assays that measure downstream signaling events. The following tables summarize the available quantitative data for this compound and the primary endogenous apelin isoforms.
Note: Data for this compound and endogenous apelin isoforms are compiled from different studies. Direct comparison should be made with caution, as experimental conditions such as cell lines, receptor expression levels, and assay formats can influence the results.
| Ligand | Binding Affinity (Ki) | Assay System | Reference |
| This compound | 1.3 µM | Radioligand binding assay | [1][2][3] |
Table 1: Binding Affinity of this compound.
| Ligand | Calcium Mobilization (EC50) | cAMP Inhibition (EC50) | β-Arrestin Recruitment (EC50) | Assay System | Reference |
| This compound | 0.070 µM | 0.097 µM | 0.063 µM | HEK-293 cells | [1] |
| Apelin-13 | - | ~0.37 nM | - | CHO-K1 cells | [4] |
| [Pyr1]apelin-13 | - | - | - | - | |
| Apelin-17 | - | - | - | HEK293 cells | [5] |
| Apelin-36 | - | ~20 nM | - | HEK-293 cells | [4] |
| Elabela-21 | - | - | - | HEK293 cells | [5] |
| Elabela-32 | - | - | - | HEK293 cells | [5] |
Table 2: Functional Potency of this compound and Endogenous Apelin Isoforms. Note: A comprehensive side-by-side comparison of all ligands in all assays within a single study is not available. The presented data is a compilation from various sources.
Signaling Pathways of the APJ Receptor
Activation of the APJ receptor by its agonists initiates a cascade of intracellular signaling events that are broadly categorized into G protein-dependent and β-arrestin-dependent pathways. These pathways can be activated to varying degrees by different ligands, a phenomenon known as biased agonism.
G protein-dependent signaling: The APJ receptor primarily couples to the inhibitory G protein, Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. It can also couple to Gαq, activating phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium. These pathways are crucial for mediating effects such as vasodilation and increased cardiac contractility.
β-arrestin-dependent signaling: Upon agonist binding, the APJ receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestin recruitment desensitizes the G protein signaling and promotes receptor internalization. Furthermore, β-arrestins can act as scaffolds for other signaling proteins, initiating G protein-independent signaling cascades that can influence cellular processes like gene expression and cell survival. Some evidence suggests that β-arrestin signaling may contribute to adverse effects such as cardiac hypertrophy.[6]
Experimental Protocols
A variety of in vitro assays are employed to characterize the pharmacological properties of APJ receptor agonists. Below are detailed methodologies for three key experiments.
Radioligand Binding Assay
This assay measures the affinity of a ligand for the APJ receptor by quantifying its ability to compete with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of the test compound.
Materials:
-
HEK-293 cells stably expressing the human APJ receptor.
-
Cell membrane preparation from these cells.
-
Radioligand: [125I]-(Pyr1)apelin-13.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled apelin-13.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of unlabeled apelin-13.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP, a key second messenger in the Gαi signaling pathway.
Objective: To determine the potency (EC50) of the test compound in inhibiting adenylyl cyclase.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human APJ receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (e.g., this compound) at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell lysis buffer.
-
Plate reader.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the test compound at various concentrations for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes at 37°C).
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay format provided by the cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization and β-arrestin-mediated signaling.
Objective: To determine the potency (EC50) of the test compound in inducing β-arrestin recruitment.
Materials:
-
U2OS or HEK-293 cells co-expressing the human APJ receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Test compound (e.g., this compound) at various concentrations.
-
Substrate for the complemented enzyme that produces a detectable signal (e.g., chemiluminescence).
-
Plate reader capable of detecting the signal.
Procedure:
-
Seed the cells in a multi-well plate.
-
Add the test compound at various concentrations to the cells.
-
Incubate for a sufficient time to allow for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes at 37°C).
-
Add the detection reagents containing the enzyme substrate.
-
Incubate for a further period to allow for signal development.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Plot the signal intensity against the logarithm of the test compound concentration.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal β-arrestin recruitment signal.
Conclusion
The synthetic small-molecule this compound demonstrates potent agonism at the APJ receptor, activating both G protein-dependent (calcium mobilization and cAMP inhibition) and β-arrestin-dependent signaling pathways with EC50 values in the sub-micromolar range. While a direct, side-by-side comparison with all endogenous apelin isoforms under identical conditions is lacking, the available data suggests that the endogenous peptides, particularly apelin-13, exhibit higher potency, often in the nanomolar to sub-nanomolar range.
The development of synthetic agonists like this compound is a crucial step towards creating orally bioavailable and stable therapeutics that can harness the beneficial effects of the apelin system. Further studies directly comparing the signaling bias and in vivo efficacy of these synthetic agonists with the endogenous ligands will be essential for advancing our understanding and optimizing the therapeutic potential of targeting the APJ receptor.
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 6. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Validating APJ Receptor Agonist 6 Activity with the Known Antagonist ML221: A Comparative Guide
This guide provides a comprehensive comparison of the potent APJ receptor agonist, Agonist 6, and the well-characterized antagonist, ML221. It is designed for researchers, scientists, and professionals in drug development to objectively assess the interplay between these compounds and to provide a framework for experimental validation. This document summarizes key quantitative data, outlines detailed experimental protocols for validation, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to APJ Receptor Modulation
The Apelin Receptor (APJ), a Class A G-protein coupled receptor (GPCR), is a critical regulator in various physiological processes, including cardiovascular function, fluid homeostasis, and angiogenesis.[1][2] Its endogenous ligands, apelin and elabela, trigger a cascade of intracellular signaling events.[2][3] Pharmacological modulation of the APJ receptor through synthetic agonists and antagonists is a promising therapeutic strategy for a range of diseases. This guide focuses on Agonist 6, a potent APJ agonist, and its functional validation using ML221, a selective APJ antagonist.[1][4][5]
Comparative Pharmacological Data
The following table summarizes the key pharmacological parameters of APJ Receptor Agonist 6 and the antagonist ML221, highlighting their respective potencies in modulating APJ receptor activity.
| Compound | Target | Assay Type | Potency | Reference |
| This compound | APJ Receptor | Binding Affinity (Ki) | 1.3 µM | [1][4] |
| Calcium Mobilization (EC50) | 0.070 µM | [1][4] | ||
| cAMP Inhibition (EC50) | 0.097 µM | [1][4] | ||
| β-arrestin Recruitment (EC50) | 0.063 µM | [1][4] | ||
| ML221 | APJ Receptor | cAMP Inhibition (IC50) | 0.70 µM | [5][6] |
| β-arrestin Recruitment (IC50) | 1.75 µM | [5][6] |
Signaling Pathways and Experimental Workflow
To understand the validation process, it is essential to visualize the APJ receptor signaling pathways and the experimental workflow designed to test the agonist-antagonist interaction.
Caption: APJ Receptor Signaling Pathways.
The diagram above illustrates the primary signaling cascades initiated upon the binding of an agonist to the APJ receptor, leading to Gαi-mediated inhibition of cAMP production, activation of the PLC-IP3-Ca²⁺ pathway, and recruitment of β-arrestin, as well as activation of PI3K/Akt and ERK pathways.[3][7][8] The antagonist ML221 is shown to block these activation pathways by preventing the agonist from binding to the receptor.
Caption: Experimental workflow for validation.
This workflow outlines the key steps to validate the antagonistic effect of ML221 on the activity of Agonist 6. The process involves cell culture, treatment with various compound combinations, and subsequent functional assays to measure the receptor's response.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable the replication of experiments for validating the interaction between this compound and ML221.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for GPCR assays due to their robust growth and high transfection efficiency.[9][10]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: For cells not stably expressing the receptor, transient transfection with a mammalian expression vector encoding the human APJ receptor is performed using a suitable transfection reagent according to the manufacturer's protocol. Assays are typically performed 24-48 hours post-transfection.[11]
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), typically stimulated by forskolin.
-
Principle: The APJ receptor couples to the Gαi protein, which inhibits adenylate cyclase, leading to a decrease in intracellular cAMP levels.[7]
-
Protocol:
-
Seed APJ-expressing HEK293 cells into a 96-well plate and incubate overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of ML221 or vehicle for 20-30 minutes.
-
Add a dose-response of Agonist 6 in the presence of a fixed concentration of forskolin (e.g., 10 µM) to all wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis: The concentration-response curve for Agonist 6 in the absence and presence of ML221 is plotted. The shift in the EC50 value of Agonist 6 is used to determine the potency of ML221.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR.
-
Principle: Upon agonist binding and subsequent receptor phosphorylation, β-arrestin proteins are recruited to the intracellular domains of the receptor, a key step in receptor desensitization and signaling.[9]
-
Protocol:
-
Use a cell line co-expressing the APJ receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® or Tango™ assay systems).
-
Seed the cells in a 96-well or 384-well plate.
-
Pre-incubate the cells with ML221 or vehicle.
-
Add a dose-response of Agonist 6 and incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) according to the kit's instructions.
-
-
Data Analysis: Plot the dose-response curves for Agonist 6 with and without ML221 to determine the antagonist's IC50.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Principle: The APJ receptor can couple to Gαq, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and the subsequent release of calcium from intracellular stores.[12]
-
Protocol:
-
Plate APJ-expressing cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions.
-
Pre-treat the cells with different concentrations of ML221 or vehicle.
-
Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Inject a dose-response of Agonist 6 and immediately measure the change in fluorescence over time.
-
-
Data Analysis: The peak fluorescence intensity is plotted against the agonist concentration to generate dose-response curves. The effect of ML221 on the EC50 of Agonist 6 is then determined.
Conclusion
The provided data and experimental protocols offer a robust framework for validating the activity of this compound and quantifying the antagonistic effects of ML221. By employing the outlined in vitro assays, researchers can effectively characterize the pharmacological interaction of these compounds and further elucidate the therapeutic potential of modulating the APJ receptor signaling pathway. The clear dose-dependent inhibition of Agonist 6-induced signaling by ML221 across multiple pathways would confirm the specific antagonistic action of ML221 at the APJ receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ML 221 | Apelin Receptor Antagonists: R&D Systems [rndsystems.com]
- 7. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
A Functional Comparison of G Protein-Biased Apelin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The apelin receptor (APJ), a class A G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. Activation of APJ by its endogenous ligands, apelin and elabela, elicits a dual signaling cascade through G protein-dependent and β-arrestin-dependent pathways. While G protein signaling is largely associated with beneficial effects such as positive inotropy and vasodilation, β-arrestin recruitment has been linked to receptor internalization and potentially detrimental cardiac hypertrophy. This has spurred the development of G protein-biased APJ agonists, which preferentially activate the G protein pathway, offering a novel therapeutic strategy with an improved side-effect profile.
This guide provides a functional comparison of various G protein-biased APJ agonists, including endogenous peptides, synthetic peptide analogues, and small molecules. The information is supported by experimental data from peer-reviewed studies to assist researchers in selecting the appropriate tool compounds and to inform drug development programs.
Data Presentation: Quantitative Comparison of APJ Agonists
The following tables summarize the binding affinities and functional potencies of various APJ agonists for G protein (Gαi) activation and β-arrestin recruitment.
Table 1: Binding Affinities of APJ Agonists
| Agonist | Agonist Type | Species | Ki / Kd (nM) | Reference |
| Apelin-13 | Endogenous Peptide | Human | 8.336 | [1] |
| Apelin-17 | Endogenous Peptide | Human | 4.651 | [1] |
| Apelin-36 | Endogenous Peptide | Human | 1.735 | [1] |
| Elabela-21 | Endogenous Peptide | Human | 4.364 | [1] |
| Elabela-32 | Endogenous Peptide | Human | 1.343 | [1] |
| BMS-986224 | Small Molecule | Human | 0.3 | [2][3] |
| CMF-019 | Small Molecule | Human | pKi 8.58 | [4] |
| CMF-019 | Small Molecule | Rat | pKi 8.49 | [4] |
| CMF-019 | Small Molecule | Mouse | pKi 8.71 | [4] |
Table 2: Functional Potency and Bias of APJ Agonists
| Agonist | Gαi Activation (cAMP Inhibition) EC50 / pEC50 / pD2 | β-Arrestin Recruitment EC50 / pEC50 / pD2 | Bias Factor (Gαi vs β-arrestin) | Reference |
| [Pyr1]apelin-13 | pEC50 9.93 | pEC50 8.96 | - | [5] |
| [Pyr1]apelin-13 | pD2 9.34 | pD2 8.65 | - | [6] |
| Apelin-13 | logEC50 -6.369 (BRET) | - | - | [7] |
| Apelin-17 | - | - | Biased toward β-arrestin | [1] |
| Elabela-32 | - | - | >1000-fold bias to β-arrestin | [1] |
| AMG 986 | pEC50 9.64 | pEC50 9.61 | Balanced | [8] |
| AM-8123 | pEC50 9.44 | pEC50 9.45 | Balanced | [5][9] |
| BMS-986224 | EC50 0.02 nM | Full agonist | Balanced | [2][10][11] |
| CMF-019 | pD2 10.00 | pD2 6.65 | ~400 | [6] |
| ANPA-073 | Biased for G-protein | Less potent for β-arrestin | Biased | [12] |
| ANPA-137 | Biased for G-protein | Less potent for β-arrestin | Biased | [12] |
Note: Bias factor is calculated as 10^|log(EC50,Gαi) - log(EC50,β-arrestin)|. A higher value indicates greater bias towards the Gαi pathway.
Signaling Pathways and Experimental Workflows
The activation of the APJ receptor initiates distinct downstream signaling cascades. The canonical G protein pathway involves the activation of Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The β-arrestin pathway is initiated by G protein-coupled receptor kinase (GRK) phosphorylation of the receptor, followed by the recruitment of β-arrestin, which can lead to receptor internalization and activation of other signaling molecules like ERK1/2.
A typical workflow for characterizing the functional bias of APJ agonists involves a series of in vitro assays to quantify their effects on G protein activation and β-arrestin recruitment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific cell line and reagents used.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
This assay monitors the interaction between Gα and Gβγ subunits upon receptor activation.
-
Principle: In the inactive state, a Renilla luciferase (Rluc)-tagged Gα subunit and a YFP-tagged Gγ subunit are in close proximity, resulting in a high BRET signal. Agonist binding to the APJ receptor leads to the dissociation of the Gα and Gβγ subunits, causing a decrease in the BRET signal.[13]
-
Cell Culture and Transfection: HEK293 cells are transiently co-transfected with plasmids encoding the APJ receptor, Gαi-Rluc, and Gβ1/γ2-YFP.[13]
-
Assay Procedure:
-
Transfected cells are seeded into 96-well white microplates.
-
Cells are washed with a suitable assay buffer (e.g., HBSS).
-
The Rluc substrate (e.g., coelenterazine h) is added to each well.
-
Baseline BRET is measured using a plate reader capable of detecting both Rluc and YFP emissions.
-
Agonists at varying concentrations are added to the wells.
-
BRET signals are measured kinetically over time.
-
-
Data Analysis: The BRET ratio (YFP emission / Rluc emission) is calculated. The change in BRET ratio upon agonist stimulation is plotted against the agonist concentration to determine the EC50 value.
PathHunter® β-Arrestin Recruitment Assay
This is a cell-based enzyme fragment complementation assay to measure the recruitment of β-arrestin to the activated APJ receptor.
-
Principle: The APJ receptor is tagged with a ProLink™ (PK) fragment of β-galactosidase, and β-arrestin is tagged with the larger Enzyme Acceptor (EA) fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[14][15]
-
Cell Line: A stable cell line co-expressing the APJ-PK and β-arrestin-EA fusion proteins is used (e.g., from DiscoveRx).
-
Assay Procedure:
-
Cells are plated in a 384-well white assay plate and incubated overnight.[15]
-
Agonist dilutions are prepared and added to the cells.
-
The plate is incubated for 90 minutes at 37°C.
-
PathHunter Detection Reagent is added to each well.
-
The plate is incubated for 60 minutes at room temperature.
-
Chemiluminescence is measured using a plate reader.
-
-
Data Analysis: The relative light units (RLU) are plotted against the agonist concentration to generate a dose-response curve and determine the EC50.
cAMP Accumulation Assay (for Gαi-coupled receptors)
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gαi activation.
-
Principle: APJ activation by an agonist inhibits the forskolin-stimulated production of cAMP. The amount of cAMP produced is inversely proportional to the activity of the Gαi pathway. The cAMP level is typically measured using a competitive immunoassay, such as HTRF or AlphaScreen.[16][17]
-
Cell Culture: HEK293 cells stably expressing the APJ receptor are used.
-
Assay Procedure:
-
Cells are seeded in a 384-well plate.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist at various concentrations is added, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Cells are lysed, and the cAMP concentration is determined using a commercial cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2).[18]
-
-
Data Analysis: The decrease in the assay signal (e.g., HTRF ratio) corresponds to an increase in cAMP inhibition. The data are plotted against the agonist concentration to calculate the EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the downstream signaling molecule ERK1/2.
-
Principle: Agonist stimulation of the APJ receptor can lead to the phosphorylation of ERK1/2. The level of phosphorylated ERK1/2 (p-ERK1/2) is detected by Western blotting using a specific antibody.[19]
-
Cell Culture and Stimulation:
-
Cells expressing the APJ receptor are grown to confluence and then serum-starved overnight to reduce basal ERK1/2 phosphorylation.
-
Cells are stimulated with the agonist for a specific time (e.g., 5-15 minutes).
-
-
Western Blot Procedure:
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for p-ERK1/2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.[19][20]
-
The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[19]
-
-
Data Analysis: The band intensities for p-ERK1/2 and total ERK1/2 are quantified. The ratio of p-ERK1/2 to total ERK1/2 is calculated and plotted against the agonist concentration to determine the EC50.
Conclusion
The development of G protein-biased APJ agonists represents a significant advancement in the pursuit of safer and more effective therapies for cardiovascular and metabolic diseases. The data and protocols presented in this guide offer a framework for the functional comparison of these novel compounds. By systematically evaluating their potency and bias, researchers can better understand their therapeutic potential and select the most promising candidates for further preclinical and clinical development. The use of standardized and well-characterized assays is crucial for generating reproducible and comparable data across different studies, ultimately accelerating the translation of these exciting scientific discoveries into new medicines.
References
- 1. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMG986 (Azelaprag, AMG-986) | Apelin receptor agonist | Probechem Biochemicals [probechem.com]
- 9. probechem.com [probechem.com]
- 10. BMS-986224 | Apelin receptor | TargetMol [targetmol.com]
- 11. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cosmobio.co.jp [cosmobio.co.jp]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
APJ Receptor Agonists: A Comparative Analysis of Efficacy in Apelin Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of APJ receptor agonists, with a specific focus on their performance in apelin knockout animal models. The absence of the endogenous ligand, apelin, in these models offers a unique opportunity to evaluate the direct effects of exogenous agonists on the APJ receptor system. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support research and development in cardiovascular and metabolic diseases.
Introduction to APJ Receptor Agonism
The APJ receptor (also known as APLNR) and its endogenous ligand, apelin, form a critical signaling pathway involved in the regulation of cardiovascular function, fluid homeostasis, and metabolism.[1] Activation of the APJ receptor, a G protein-coupled receptor, has shown promise in preclinical models for conditions such as heart failure and pulmonary hypertension.[1] Consequently, the development of potent and selective APJ receptor agonists is an area of significant therapeutic interest. Apelin knockout models, which lack the endogenous ligand, are invaluable tools for dissecting the direct pharmacological effects of synthetic agonists on the APJ receptor.
Phenotype of Apelin Knockout Models
Apelin knockout (KO) mice are viable and fertile, exhibiting normal development.[2] However, they display a distinct cardiovascular phenotype, particularly under stress or with aging. Understanding this baseline phenotype is crucial for interpreting the effects of APJ receptor agonist interventions.
Key Phenotypic Characteristics of Apelin Knockout Mice:
-
Reduced Cardiac Contractility: Aged apelin knockout mice (around 6 months old) show a significant decrease in cardiac contractility.[3]
-
Impaired Exercise Capacity: When subjected to exercise stress, apelin knockout mice demonstrate a marked decrease in their exercise capacity compared to wild-type littermates.[2][4]
-
Susceptibility to Heart Failure: In response to pressure overload, apelin knockout mice develop severe impairment in heart contractility, indicating an increased susceptibility to heart failure.[3]
Efficacy of APJ Receptor Agonists in Apelin Knockout Models
Direct evidence for the efficacy of APJ receptor agonists in rescuing the phenotype of apelin knockout mice comes from studies using the endogenous ligand, Apelin-13. While data on newer synthetic agonists in these specific models are limited in publicly available literature, the Apelin-13 rescue experiments provide a strong proof-of-concept for the therapeutic potential of APJ agonism in an apelin-deficient state.
Quantitative Data Summary
The following table summarizes the key findings from a study by Kuba et al. (2007), where a continuous infusion of Apelin-13 was administered to 6-month-old apelin knockout mice, which exhibit reduced cardiac contractility.
| Parameter | Wild-Type (WT) + Vehicle | Apelin KO + Vehicle | Apelin KO + Apelin-13 | WT + Apelin-13 |
| Fractional Shortening (%) | ~35% | ~28%* | ~35% | ~35% |
| Heart Rate (bpm) | No significant difference | No significant difference | No significant difference | No significant difference |
| Blood Pressure | No significant difference | No significant difference | No significant difference | No significant difference |
*p<0.05 vs. WT + Vehicle[3]
Interpretation of Data: The data clearly demonstrates that the administration of Apelin-13 to apelin knockout mice successfully restored cardiac contractility (as measured by fractional shortening) to wild-type levels.[3] This rescue of the cardiac phenotype underscores the principle that an exogenous APJ agonist can effectively compensate for the absence of the endogenous ligand.
Alternative APJ Receptor Agonists
| Agonist | Type | In Vitro Potency (Kd or EC50) | Key In Vivo Findings (in other models) |
| [Pyr1]apelin-13 | Endogenous Peptide | Potent agonist | Improves cardiac function in heart failure models.[5] |
| BMS-986224 | Small Molecule | Potent and selective agonist (Kd = 0.3 nM) with a similar signaling profile to [Pyr1]apelin-13.[6] | Increases cardiac output in a rat model of cardiac hypertrophy.[6] |
| AM-8123 | Small Molecule | Potent full agonist. | Increases systolic function and reduces systemic vascular resistance in rat models of impaired cardiac function.[5] |
| AMG 986 | Small Molecule | Potent full agonist. | Increases systolic function and reduces systemic vascular resistance in rat models of impaired cardiac function.[5] |
Signaling Pathways and Experimental Workflow
APJ Receptor Signaling
Activation of the APJ receptor by an agonist initiates several downstream signaling cascades, primarily through Gαi and β-arrestin pathways. These pathways are crucial for the observed physiological effects, including vasodilation and increased cardiac contractility.
References
- 1. portlandpress.com [portlandpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Endogenous regulation of cardiovascular function by apelin-APJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 6. Post-infarct treatment with [Pyr1]apelin-13 exerts anti-remodelling and anti-apoptotic effects in rats' hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking APJ Receptor Agonist 6 Against Clinical Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The apelin receptor (APJ), a class A G protein-coupled receptor, has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. Activation of APJ by its endogenous ligand, apelin, elicits beneficial effects, including positive inotropism, vasodilation, and improved glucose metabolism. This has spurred the development of synthetic APJ agonists with improved pharmacokinetic properties suitable for chronic therapeutic use. This guide provides a detailed comparison of the pyrazole-based preclinical candidate, APJ receptor agonist 6 (also known as compound 9) , with two clinical-stage candidates, BMS-986224 and AMG 986 . The comparison is based on available preclinical data, focusing on in vitro potency, signaling pathways, and, where available, in vivo efficacy.
In Vitro Performance Comparison
The in vitro activity of this compound and the clinical candidates has been assessed through various assays measuring receptor binding and downstream signaling events.
| Compound | Chemical Class | Binding Affinity (Ki) | Calcium Mobilization (EC50) | cAMP Inhibition (EC50) | β-Arrestin Recruitment (EC50) |
| This compound (Compound 9) | Pyrazole | 1.3 µM[1][2] | 0.070 µM[3] | 0.097 µM[3] | 0.063 µM[3] |
| BMS-986224 | Hydroxypyridinone | 0.3 nM (Kd)[4][5] | Not explicitly reported | 0.02 nM[4][5] | Similar potency to [Pyr1]apelin-13[4][5] |
| AMG 986 | Not disclosed | Sub-nanomolar potency | Not explicitly reported | Not explicitly reported | Sub-nanomolar potency |
Note: Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions between studies.
Signaling Pathways and Functional Selectivity
APJ receptor activation triggers multiple downstream signaling cascades, primarily through Gαi-mediated inhibition of adenylyl cyclase (leading to decreased cAMP) and Gαq-mediated stimulation of phospholipase C (leading to calcium mobilization). Additionally, APJ receptor activation can induce the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling.
The available data suggests that "this compound" is a full agonist that activates both G protein-dependent (calcium and cAMP) and β-arrestin signaling pathways.[1][2][3] The publication describing this compound and its analogs notes that some compounds in the pyrazole series exhibit functional selectivity with a bias towards calcium mobilization over β-arrestin recruitment.[1][2]
BMS-986224 has been shown to be a potent, full agonist that recapitulates the signaling profile of the endogenous ligand [Pyr1]apelin-13, without significant bias towards either G protein or β-arrestin pathways.[4][5]
AMG 986 is also a full agonist, activating both Gαi and β-arrestin pathways with sub-nanomolar potency.
APJ Receptor Signaling Pathways
Caption: APJ receptor agonist-induced signaling pathways.
In Vivo Efficacy
Direct in vivo efficacy data for This compound (compound 9) is not publicly available. The initial publication suggests its suitability for such studies, but subsequent publications from the same research group focus on optimized analogs from the same pyrazole series.
However, in vivo data for a closely related and optimized pyrazole-based agonist, compound 47 , demonstrates that oral administration in a diet-induced obesity mouse model leads to significant weight loss, improved glucose utilization, and reduced liver steatosis.[6] Another pyrazole analog, compound 13 , also showed efficacy in a mouse model of metabolic syndrome.
BMS-986224 has undergone more extensive in vivo characterization. In a rat model of hypertension-induced heart failure, chronic oral administration of BMS-986224 led to a sustained increase in cardiac output and stroke volume.[4][5]
AMG 986 has also been evaluated in preclinical animal models. In a rat model of heart failure with preserved ejection fraction (HFpEF), AMG 986 increased cardiac contractile reserve, ejection fraction, and stroke volume. In a canine model of heart failure with reduced ejection fraction (HFrEF), it improved left ventricular contractile function without affecting heart rate.
| Compound | Animal Model | Route of Administration | Key In Vivo Effects |
| This compound (analogs) | Diet-induced obese mice | Oral | Weight loss, improved glucose utilization, reduced liver steatosis (data for analogs compound 13 & 47)[6] |
| BMS-986224 | Rat model of heart failure | Oral | Increased cardiac output and stroke volume[4][5] |
| AMG 986 | Rat (HFpEF) and Dog (HFrEF) models | Not specified | Improved cardiac contractility, ejection fraction, and stroke volume |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key in vitro assays used to characterize these APJ receptor agonists.
Radioligand Binding Assay (Competition)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the APJ receptor, thereby determining its binding affinity (Ki).
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human APJ receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a binding buffer containing a fixed concentration of a radiolabeled APJ ligand (e.g., [¹²⁵I]-Apelin-13) and a range of concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) via the Gαi signaling pathway.
Caption: Workflow for a cAMP accumulation assay.
Protocol:
-
Cell Culture: APJ-expressing cells are seeded into 96- or 384-well plates and cultured overnight.
-
Assay: Cells are first treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production (EC50) is determined by fitting the data to a dose-response curve.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key step in receptor desensitization and G protein-independent signaling.
Caption: Workflow for a β-arrestin recruitment assay.
Protocol:
-
Cell Line Generation: A stable cell line is created that co-expresses the APJ receptor fused to a reporter enzyme fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.
-
Assay: The engineered cells are plated and then stimulated with various concentrations of the test compound.
-
Detection: Agonist-induced recruitment of β-arrestin to the APJ receptor brings the two enzyme fragments into close proximity, leading to the reconstitution of a functional enzyme and the generation of a detectable signal (e.g., luminescence or fluorescence).
-
Data Analysis: The signal is measured using a plate reader, and the EC50 value for β-arrestin recruitment is determined from the dose-response curve.
Summary and Conclusion
This comparative guide highlights the current understanding of the preclinical this compound and the clinical candidates BMS-986224 and AMG 986.
-
This compound (Compound 9) is a potent pyrazole-based agonist with activity across G protein and β-arrestin signaling pathways. While in vitro data is available, a lack of public in vivo efficacy and safety data currently limits a direct comparison with clinical candidates. However, related analogs from the same chemical series have shown promising in vivo effects in models of metabolic disease.
-
BMS-986224 is a highly potent hydroxypyridinone-based oral agonist with a signaling profile similar to the endogenous ligand. It has demonstrated in vivo efficacy in a preclinical model of heart failure, supporting its advancement into clinical trials.
-
AMG 986 is another potent, orally active clinical candidate that has shown beneficial cardiovascular effects in multiple animal models of heart failure.
For researchers in the field, this compound represents a valuable tool for in vitro studies of APJ pharmacology. The clinical candidates, BMS-986224 and AMG 986, represent significant progress towards a new therapeutic class for cardiovascular and metabolic diseases. Further publication of preclinical and clinical data will be crucial for a more complete and direct comparison of these promising therapeutic agents.
References
- 1. Identification of potent pyrazole based APELIN receptor (APJ) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor. | Semantic Scholar [semanticscholar.org]
- 3. Central and peripheral cardiovascular actions of apelin in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Analysis of APJ Agonist CMF-019 and [Pyr1]apelin-13
For Immediate Release
A comprehensive in vivo comparison reveals distinct functional profiles of the novel small-molecule APJ agonist, CMF-019 (also referred to as Agonist 6), and the endogenous peptide, [Pyr1]apelin-13. This guide synthesizes key experimental data to offer researchers, scientists, and drug development professionals a clear, data-driven overview of their respective cardiovascular effects and underlying signaling mechanisms.
The apelin receptor (APJ) is a promising therapeutic target for cardiovascular diseases, including heart failure and pulmonary arterial hypertension. While the endogenous ligand, [Pyr1]apelin-13, has demonstrated beneficial cardiovascular effects, its short half-life limits its therapeutic potential.[1] CMF-019, a small-molecule agonist, has emerged as a potential alternative with a distinct signaling profile.[2][3][4] This comparison guide delves into the in vivo data that differentiates these two APJ agonists.
Quantitative Comparison of In Vivo Hemodynamic Effects
The following tables summarize the key in vivo hemodynamic parameters affected by CMF-019 and [Pyr1]apelin-13 in rodent models. These data highlight the comparable positive inotropic effects of both agonists, while also revealing differences in their impact on vascular tone.
| Parameter | CMF-019 | [Pyr1]apelin-13 | Species | Reference |
| Cardiac Contractility (dP/dtmax) | ↑ 606 ± 112 mmHg/s (500 nmol) | ↑ 1920 ± 178 mmHg/s (150 nmol) | Rat | [3][5][6] |
| Stroke Volume (SV) | ↑ 2.62 ± 0.31 RVU (500 nmol) | ↑ 9.70 ± 1.93 RVU (50 nmol) | Rat | [5][7] |
| Cardiac Output (CO) | ↑ 1210 ± 170 RVU/min (500 nmol) | ↑ 3618 ± 818 RVU/min (50 nmol) | Rat | [5][7] |
| Femoral Artery Pressure | ↓ 4.16 ± 1.18 mmHg (50 nmol) | ↓ 11.02 ± 1.70 mmHg (50 nmol) | Rat | [5] |
| ↓ 6.62 ± 1.85 mmHg (500 nmol) | ||||
| Heart Rate (HR) | No significant change | ↑ 12.94 ± 4.95 BPM (150 nmol) | Rat | [1][2] |
Table 1: In Vivo Cardiovascular Effects of CMF-019 and [Pyr1]apelin-13. Data are presented as mean ± SEM. RVU = Relative Volume Units.
Signaling Pathway Analysis: A Tale of Two Agonists
CMF-019 is characterized as a G protein-biased agonist, preferentially activating the Gαi pathway over β-arrestin recruitment.[3][4][6] In contrast, [Pyr1]apelin-13 activates both pathways.[6][7] This biased agonism of CMF-019 is thought to contribute to its sustained effects and may reduce the likelihood of receptor desensitization and internalization, a common limitation of peptide agonists.[2][3][4]
Caption: APJ Signaling Pathways for CMF-019 and [Pyr1]apelin-13.
Experimental Protocols
The following provides a detailed methodology for the key in vivo experiments cited in this guide.
In Vivo Hemodynamic Studies in Anesthetized Rats
-
Animal Model: Male Sprague-Dawley rats were used for these studies.[5]
-
Anesthesia: Animals were anesthetized, and a stable plane of anesthesia was maintained throughout the experiment.
-
Catheterization: For the assessment of peripheral artery pressure, a catheter was placed in the femoral artery.[5] For detailed cardiac function analysis, a pressure-volume catheter was inserted into the left ventricle via the right carotid artery.[7] A cannula was also placed in the jugular vein for intravenous drug administration.[5]
-
Drug Administration: CMF-019 and [Pyr1]apelin-13 were administered as bolus intravenous injections at various doses.[5]
-
Data Acquisition: Hemodynamic parameters, including left ventricular systolic pressure (LVSP), stroke volume, cardiac output, and contractility (dP/dtmax), were continuously recorded and analyzed.[7] Femoral artery pressure was also measured to assess changes in vascular tone.[5]
Caption: In Vivo Hemodynamic Assessment Workflow.
Conclusion
The in vivo data demonstrate that both CMF-019 and [Pyr1]apelin-13 are potent positive inotropes. However, CMF-019's G protein-biased agonism presents a distinct pharmacological profile that may offer therapeutic advantages, such as reduced receptor desensitization.[2][3][4] These findings underscore the potential of CMF-019 as a promising therapeutic candidate for cardiovascular diseases and highlight the importance of biased agonism in drug design for GPCRs. Further investigation into the long-term effects and safety profile of CMF-019 is warranted.
References
- 1. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cardiac action of the first G protein biased small molecule apelin agonist - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side analysis of APJ agonist-induced cardiac contractility
For researchers, scientists, and drug development professionals, this guide provides a side-by-side analysis of Apelin Receptor (APJ) agonists and their impact on cardiac contractility, supported by experimental data and detailed methodologies. The activation of the APJ, a G protein-coupled receptor, by its endogenous ligands, apelin and elabela (ELA), or synthetic agonists, has emerged as a promising therapeutic strategy for cardiovascular diseases, particularly heart failure.[1][2] These agonists have been shown to enhance cardiac contractility, increase cardiac output, and induce vasodilation.[2][3] This guide will delve into the quantitative effects, experimental protocols, and signaling pathways associated with various APJ agonists.
Quantitative Comparison of APJ Agonist-Induced Cardiac Contractility
The following table summarizes the quantitative effects of various APJ agonists on key parameters of cardiac contractility, compiled from preclinical and clinical studies.
| Agonist | Species/Model | Dose | Key Findings | Reference(s) |
| Endogenous Peptides | ||||
| (Pyr1)apelin-13 | Humans with Heart Failure | 30-300 nmol/min (IV) | Increased cardiac index, lowered mean arterial pressure and peripheral vascular resistance. | [3] |
| Apelin-36 | Humans | 200 nmol (intracoronary) | Increased coronary blood flow and the maximum rate of rise in left ventricular pressure (dP/dtmax). | [4] |
| Apelin | Mice | 300 µg/kg (IP) | Increased ventricular elastance and preload recruitable stroke work. | [5][6] |
| Elabela-32 | Rats (anesthetized) | Increased cardiac contractility (dP/dtmax), cardiac output, and stroke volume, comparable to (Pyr1)apelin-13. | [7] | |
| Small Molecule Agonists | ||||
| BMS-986224 | Rats (anesthetized) | Increased cardiac output by 10-15% without affecting heart rate. | [3][8][9] | |
| BMS-986224 | Rats (Renal Hypertensive Model) | 0.192 mg/kg or 3 mg/kg (SC infusion) | Increased stroke volume and cardiac output to levels of healthy animals. | [10] |
| AM-8123 | Rats (Myocardial Infarction Model) | Improved markers of cardiac function. | [11] | |
| AM-8123 | Beagles (Tachypacing-induced Heart Failure) | Escalating doses (IV) | Dose-dependent increase in preload recruitable stroke work (PRSW) and end-systolic pressure-volume relationship (ESPVR). | [12] |
| CMF-019 | Rats (anesthetized) | 500 nmol | Significant increase in cardiac contractility (dP/dtmax) of 606 ± 112 mmHg/s. | [13] |
| CMF-019 | Rats (anesthetized) | 50 nmol & 500 nmol | Increased stroke volume and cardiac output. | [14] |
Experimental Protocols
The assessment of APJ agonist-induced cardiac contractility involves a variety of in vivo, ex vivo, and in vitro experimental models.
In Vivo Models
-
Anesthetized Instrumented Rodents/Large Animals: This is a common approach to assess the acute effects of APJ agonists.[3][7]
-
Procedure: Animals (e.g., rats, beagles) are anesthetized, and catheters are inserted to measure hemodynamic parameters such as blood pressure, heart rate, cardiac output, and left ventricular pressure.[12][14] The agonist is then administered intravenously, and changes in cardiac function are recorded.
-
Key Parameters Measured: dP/dtmax (a measure of contractility), cardiac output, stroke volume, ejection fraction, and systemic vascular resistance.[7][14]
-
Ex Vivo Models
-
Langendorff Isolated Perfused Heart: This technique allows for the examination of cardiac function independent of systemic influences.[1][15]
-
Procedure: The heart is excised and mounted on a Langendorff apparatus, where it is retrogradely perfused through the aorta with an oxygenated nutrient solution.[1][15] This maintains the viability of the heart muscle, allowing for the direct assessment of agonist effects on contractility. A balloon is inserted into the left ventricle to measure pressure changes.[16][17]
-
Key Parameters Measured: Left ventricular developed pressure (LVDP), dP/dtmax, dP/dtmin (a measure of relaxation), and heart rate.[16]
-
In Vitro Models
-
Isolated Cardiomyocytes: This method allows for the direct measurement of the contractile properties of individual heart muscle cells.[18][19]
-
Procedure: Cardiomyocytes are isolated from animal or human hearts.[19][20] These cells are then placed in a chamber on a microscope stage and electrically stimulated to contract. The shortening and re-lengthening of the sarcomeres are recorded and analyzed.[18][19]
-
Key Parameters Measured: Sarcomere shortening (amplitude and velocity), time to peak shortening, and time to 90% relengthening.[18]
-
Signaling Pathways of APJ Agonists
APJ agonists exert their effects on cardiac contractility through the activation of several intracellular signaling pathways. While there are commonalities, different agonists may exhibit biased signaling, preferentially activating one pathway over another.
G Protein-Dependent Pathways
The canonical signaling pathway for APJ involves coupling to inhibitory G proteins (Gαi/o).[21]
-
Mechanism: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[21] APJ activation can also stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates protein kinase C (PKC).[2] Both the PI3K/Akt and ERK1/2 pathways are also downstream effectors of G protein activation and are implicated in the positive inotropic effects of APJ agonists.[12][21]
References
- 1. Langendorff heart - Wikipedia [en.wikipedia.org]
- 2. A Review of the Roles of Apelin and ELABELA Peptide Ligands in Cardiovascular Disease, Including Heart Failure and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The endogenous peptide apelin potently improves cardiac contractility and reduces cardiac loading in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Langendorff isolated heart experiments [bio-protocol.org]
- 16. mmpc.org [mmpc.org]
- 17. Assessment of cardiac contractility using langendorff apparatus connected to a powerlab | PPTX [slideshare.net]
- 18. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cardiomyocyte contractility measurements [bio-protocol.org]
- 21. jicrcr.com [jicrcr.com]
Differential effects of APJ agonists on cardiac remodeling
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the differential effects of various Apelin Receptor (APJ) agonists on cardiac remodeling. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
The apelin receptor (APJ), a G protein-coupled receptor, has emerged as a promising therapeutic target for cardiovascular diseases. Its activation by endogenous ligands, such as Apelin and Elabela (ELA), and synthetic agonists has been shown to exert beneficial effects on the heart, particularly in the context of cardiac remodeling. This process, characterized by changes in the size, shape, and function of the heart in response to injury or stress, is a hallmark of heart failure. This guide delves into the nuanced effects of different APJ agonists, providing a comparative analysis of their performance in preclinical models of cardiac remodeling.
Comparative Efficacy of APJ Agonists on Cardiac Remodeling
The therapeutic potential of APJ agonists in mitigating adverse cardiac remodeling has been investigated using a variety of preclinical models, including those of myocardial infarction, pressure overload, and hypertension. The following tables summarize the quantitative effects of endogenous and synthetic APJ agonists on key parameters of cardiac remodeling: cardiac hypertrophy, fibrosis, and function.
Endogenous APJ Agonists: Apelin and Elabela
Apelin and Elabela are the two known endogenous ligands for the APJ receptor. While both have shown cardioprotective effects, they exhibit some differences in their signaling and efficacy.
| Agonist | Animal Model | Key Findings | Reference |
| Apelin-13 | Mouse Myocardial Infarction | - Fibrosis: Reduced infarct size and collagen deposition. | [1] |
| Rat Pressure Overload (TAC) | - Hypertrophy: Prevented the development of cardiac hypertrophy. - Function: Improved cardiac contractile function. | [2] | |
| Elabela (ELA) | Mouse Pressure Overload (TAC) | - Hypertrophy: Suppressed the expression of cardiac hypertrophy markers (BNP, ANF, β-Myhc). - Fibrosis: Reduced cardiac fibrosis. - Function: Maintained fractional shortening. | [3] |
| Rat Pulmonary Arterial Hypertension | - Function: Increased cardiac contractility, ejection fraction, and cardiac output. | [4] |
Synthetic Small-Molecule APJ Agonists
The short half-life of endogenous peptide agonists has driven the development of more stable small-molecule APJ agonists. These compounds offer the potential for chronic oral administration.
| Agonist | Animal Model | Key Findings | Reference |
| BMS-986224 | Renal Hypertensive Rat (RHR) | - Function: Increased stroke volume and cardiac output. - Hypertrophy/Fibrosis: Did not prevent cardiac hypertrophy and fibrosis, showing a different profile from ACE inhibitors. | [5] |
| AM-8123 | Rat Myocardial Infarction | - Fibrosis: Reduced myocardial collagen content. - Function: Improved diastolic function. | [6] |
| AMG 986 | Rat model of impaired metabolic function | - Function: Increased cardiac reserve during dobutamine challenge. | [6] |
| ANPA-073 & ANPA-137 | Rat models of Pulmonary Arterial Hypertension | - Remodeling: Ameliorated pulmonary vascular remodeling. - Hypertrophy: Reduced cardiac hypertrophy. - Function: Acutely improved cardiac output without increasing heart rate. | [7] |
Signaling Pathways of APJ Agonists
APJ activation triggers downstream signaling cascades that mediate its physiological effects. These pathways can be broadly categorized as G protein-dependent and β-arrestin-dependent. The differential engagement of these pathways by various agonists, a concept known as biased agonism, may explain their distinct effects on cardiac remodeling.
Balanced vs. Biased APJ Agonism
Endogenous ligands like Apelin are generally considered balanced agonists, activating both G protein and β-arrestin pathways. However, some synthetic agonists have been designed to selectively activate one pathway over the other, offering the potential for more targeted therapeutic effects with fewer side effects.
Caption: Differential signaling by balanced versus G protein-biased APJ agonists.
Downstream Signaling Cascades
Upon activation, the APJ receptor couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This initiates a cascade of downstream signaling events involving pathways such as PI3K/Akt and ERK1/2, which are crucial for cell survival and proliferation.
Caption: Simplified downstream signaling cascade of the APJ receptor.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments used to assess cardiac remodeling.
Echocardiography for Cardiac Function in Mice
Echocardiography is a non-invasive technique used to assess cardiac structure and function.
Protocol:
-
Animal Preparation: Anesthetize the mouse using isoflurane (1-2% in oxygen). Shave the chest area to ensure optimal probe contact. Place the mouse in a supine position on a heated platform to maintain body temperature.[8]
-
Image Acquisition: Use a high-frequency ultrasound system with a linear array transducer (30-40 MHz). Apply ultrasound gel to the chest. Obtain two-dimensional images in the parasternal long-axis and short-axis views.[3][9]
-
M-mode Imaging: Acquire M-mode images from the short-axis view at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.[8]
-
Data Analysis: Calculate functional parameters such as ejection fraction (EF) and fractional shortening (FS) from the M-mode measurements. EF (%) = [(LVIDd³ - LVIDs³) / LVIDd³] x 100. FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100.[8]
Caption: Workflow for assessing cardiac function using echocardiography.
Histological Analysis of Cardiac Fibrosis (Masson's Trichrome Staining)
Masson's trichrome staining is used to differentiate collagen fibers (blue) from myocardium (red) and nuclei (black), allowing for the quantification of fibrosis.
Protocol:
-
Tissue Preparation: Fix heart tissue in 10% neutral buffered formalin and embed in paraffin. Cut 5 µm thick sections.[10]
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[10]
-
Staining:
-
Mordant in Bouin's solution at 56°C for 1 hour.[5]
-
Stain in Weigert's iron hematoxylin for 10 minutes.[5]
-
Stain in Biebrich scarlet-acid fuchsin for 5 minutes.[10]
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.[5]
-
Stain in aniline blue for 5 minutes.[5]
-
Differentiate in 1% acetic acid for 1 minute.[5]
-
-
Dehydration and Mounting: Dehydrate sections through a graded series of ethanol and clear in xylene. Mount with a permanent mounting medium.[5]
-
Quantification: Capture images using a light microscope and quantify the blue-stained fibrotic area as a percentage of the total myocardial area using image analysis software (e.g., ImageJ).[10]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure the expression levels of genes associated with cardiac remodeling, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
Protocol:
-
RNA Extraction: Isolate total RNA from heart tissue using a suitable method, such as TRIzol reagent.[11]
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.[12]
-
qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix and gene-specific primers for the target genes (e.g., ANP, BNP, β-MHC) and a housekeeping gene (e.g., GAPDH) for normalization.[11][13]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[11]
Conclusion
The APJ system presents a compelling target for the development of novel therapies for heart failure. Both endogenous and synthetic APJ agonists have demonstrated significant potential in mitigating adverse cardiac remodeling in preclinical models. The differential effects observed among various agonists highlight the importance of understanding their specific signaling properties. In particular, the development of biased agonists that selectively activate the beneficial G protein pathway while avoiding potential adverse effects associated with the β-arrestin pathway holds great promise. Further research, including well-designed clinical trials, is necessary to translate these promising preclinical findings into effective treatments for patients with heart failure. This guide provides a foundational understanding of the comparative efficacy and mechanisms of action of different APJ agonists, serving as a valuable resource for the scientific and drug development communities.
References
- 1. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 3. mdpi.com [mdpi.com]
- 4. primo.uvm.edu [primo.uvm.edu]
- 5. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. mmpc.org [mmpc.org]
- 9. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. pubcompare.ai [pubcompare.ai]
- 12. academic.oup.com [academic.oup.com]
- 13. Remodeling of the heart in hypertrophy in animal models with myosin essential light chain mutations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of APJ Receptor Agonist 6: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of novel bioactive compounds like APJ receptor agonist 6 is a critical component of laboratory safety and regulatory compliance. In the absence of specific disposal protocols for this compound, a cautious approach based on established guidelines for hazardous chemical waste is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Disclaimer: The following procedures are general guidelines for the disposal of potent, bioactive research compounds in the absence of a specific Safety Data Sheet (SDS). Always prioritize your institution's specific waste disposal protocols and consult with your Environmental Health and Safety (EHS) department for guidance. If an SDS is available from the supplier, its instructions supersede the information provided here.
I. Pre-Disposal Hazard Assessment
Given that "this compound" is a potent, bioactive small molecule, it should be handled as a hazardous compound with unknown long-term toxicological properties. All waste generated from its use must be considered hazardous chemical waste.
Personal Protective Equipment (PPE) is mandatory at all stages of handling and disposal:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene recommended)
II. Step-by-Step Disposal Procedures
The disposal strategy for this compound is segmented by the type of waste generated: solid compound, liquid solutions, and contaminated labware.
A. Disposal of Unused or Expired Solid Compound:
-
Do Not Attempt Deactivation: Without explicit manufacturer instructions or validated laboratory procedures, do not attempt to chemically deactivate the solid compound. This could lead to unknown reactions and potentially more hazardous byproducts.
-
Containerization: Place the original vial or container with the unused solid this compound into a larger, sealable, and clearly labeled hazardous waste container.
-
Labeling: The outer container must be labeled with a hazardous waste tag that includes:
-
The full chemical name: "this compound"
-
The quantity of the compound.
-
The date of disposal.
-
The primary hazards (e.g., "Bioactive," "Potentially Toxic").
-
-
Segregation: Store the labeled container in a designated satellite accumulation area for chemical waste, segregated from incompatible materials.
-
Pickup Request: Arrange for pickup by your institution's EHS department.
B. Disposal of Liquid Waste (Solutions):
Liquid waste may include stock solutions, experimental media, or rinsing solutions from cleaning contaminated glassware.
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container (e.g., a high-density polyethylene bottle).
-
pH Neutralization (if applicable): If the waste solution is highly acidic or basic, it may need to be neutralized to a pH between 6 and 9 before being added to the waste container, provided this does not cause precipitation of the agonist. Consult your EHS guidelines for neutralization procedures.
-
Labeling: Clearly label the liquid waste container with:
-
"Hazardous Waste"
-
The full chemical name: "this compound" and all other chemical components and their approximate concentrations.
-
The date the waste was first added to the container.
-
-
Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area with secondary containment to prevent spills.
-
Pickup: Do not overfill the container. Once it is full, arrange for disposal through your institution's EHS department.
C. Disposal of Contaminated Labware and Supplies:
This category includes items such as pipette tips, serological pipettes, centrifuge tubes, gloves, and bench paper that have come into direct contact with this compound.
-
Solid Waste Stream: Dispose of all contaminated solid materials in a designated hazardous solid waste container. This is typically a sturdy, lined cardboard box or a plastic drum.
-
No Sharps: Do not dispose of needles or other sharps in this container. Use a dedicated sharps container for these items.
-
Labeling: Label the solid waste container clearly as "Hazardous Waste" and list the contaminants, including "this compound."
-
Closure and Pickup: When the container is full, seal it securely and arrange for pickup by EHS.
D. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol, followed by water).
-
Rinsate Collection: The first rinseate is considered acutely hazardous and must be collected and disposed of as hazardous liquid waste. Subsequent rinsates should also be collected as hazardous waste.
-
Defacing Labels: After triple rinsing and air-drying, completely deface or remove the original label from the container.
-
Final Disposal: Once the label is removed, the container can typically be disposed of as non-hazardous laboratory glass or plastic waste, according to your institution's policies.
III. Data Presentation: Waste Stream Summary
The following table provides a quick reference for the disposal of different waste streams associated with this compound.
| Waste Stream | Disposal Container | Key Procedural Steps |
| Unused/Expired Solid Compound | Original vial inside a labeled, sealed outer container. | Label as hazardous waste; store in a designated area; arrange for EHS pickup. |
| Liquid Solutions Containing the Agonist | Labeled, leak-proof hazardous liquid waste container. | Collect all solutions; label with all components and concentrations; keep sealed; arrange for EHS pickup. |
| Contaminated Solid Labware (Non-Sharps) | Labeled hazardous solid waste container (lined box/drum). | Segregate from sharps; label with contaminants; seal when full; arrange for EHS pickup. |
| Contaminated Sharps | Designated sharps container. | Place all needles, scalpels, etc., in the sharps container for proper disposal. |
| Empty Rinsed Containers | Non-hazardous lab glass or plastic waste receptacle. | Triple-rinse with appropriate solvent; collect all rinsate as hazardous waste; deface original label before disposal. |
IV. Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste generated from the use of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
